2-(Benzyloxy)-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340127 | |
| Record name | 2-(Benzyloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70448-03-2 | |
| Record name | 2-(Benzyloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)-1-propanol
Introduction
2-(Benzyloxy)-1-propanol is a valuable chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and natural products.[1] Its structure, featuring a benzyl ether protecting group and a primary alcohol, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.
The strategic placement of the benzyloxy group serves to protect the secondary alcohol of a propane-1,2-diol precursor, enabling selective reactions at the primary hydroxyl group. The benzyl group can be readily removed under various conditions, making it an ideal protecting group in multi-step syntheses.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary, reliable methods: the Williamson ether synthesis and the ring-opening of propylene oxide. The choice between these methods often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers.[2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2] In this context, the synthesis involves the deprotonation of a diol to form an alkoxide, which then reacts with benzyl halide.
A key consideration in this synthesis is the regioselectivity when using an asymmetric diol like propane-1,2-diol. The primary hydroxyl group is generally less sterically hindered and more acidic than the secondary hydroxyl group, leading to preferential formation of the corresponding alkoxide and subsequent attack on the benzyl halide.
Reaction Mechanism
The reaction begins with the deprotonation of the more accessible primary hydroxyl group of propane-1,2-diol by a strong base, such as sodium hydride (NaH), to form a primary alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide in a classic SN2 fashion, displacing the bromide and forming the C-O ether bond.[2][4]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Propane-1,2-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) that has been washed with hexanes to remove the mineral oil.
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add propane-1,2-diol (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Ring-Opening of Propylene Oxide
An alternative and often highly regioselective method for synthesizing this compound is the nucleophilic ring-opening of propylene oxide with benzyl alcohol. This reaction can be catalyzed by either an acid or a base.[5]
-
Base-catalyzed ring-opening: Under basic conditions, the benzyl alkoxide, formed by deprotonating benzyl alcohol, will attack the less sterically hindered carbon of the epoxide ring (the C1 position), leading to the desired product, this compound.[5] This is a direct SN2 attack.
-
Acid-catalyzed ring-opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more electrophilic. The nucleophile (benzyl alcohol) will then attack the more substituted carbon (the C2 position), which can better stabilize the partial positive charge that develops in the transition state. This would lead to the isomeric product, 1-(benzyloxy)-2-propanol. Therefore, for the synthesis of this compound, the base-catalyzed pathway is preferred.
Reaction Mechanism
The base-catalyzed ring-opening of propylene oxide with benzyl alcohol is a classic example of nucleophilic attack on an epoxide. A strong base is used to deprotonate benzyl alcohol, generating the benzyl alkoxide nucleophile. This alkoxide then attacks the less substituted carbon of the propylene oxide ring, leading to the formation of the desired product after an aqueous workup.[5]
Caption: Base-Catalyzed Epoxide Ring-Opening.
Experimental Protocol: Ring-Opening of Propylene Oxide
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propylene oxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) that has been washed with hexanes.
-
Add anhydrous THF to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium benzoxide.
-
Add propylene oxide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Purification
For both synthetic routes, purification of the crude this compound is typically achieved by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the desired product from unreacted starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.55 | Singlet | 2H | Benzyl protons (-OCH₂Ph) |
| ~3.80 | Multiplet | 1H | Methine proton (-CH(O)-) |
| ~3.50 | Multiplet | 2H | Methylene protons (-CH₂OH) |
| ~2.50 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
| ~1.15 | Doublet | 3H | Methyl protons (-CH₃) |
The exact chemical shifts and coupling constants may vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic quaternary carbon (C-ipso) |
| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |
| ~127.8 | Aromatic methine carbon (C-para) |
| ~75 | Methine carbon (-CH(O)-) |
| ~71 | Benzyl carbon (-OCH₂Ph) |
| ~67 | Methylene carbon (-CH₂OH) |
| ~17 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2970, 2870 | Medium | C-H stretch (aliphatic) |
| ~1495, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1100 | Strong | C-O stretch (ether and alcohol) |
| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |
The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, while the strong band around 1100 cm⁻¹ corresponds to the C-O stretching vibrations of both the ether and alcohol functionalities.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₄O₂), the expected molecular weight is approximately 166.22 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 166 would be expected, although it may be weak. Prominent fragment ions would likely include:
-
m/z = 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of benzyl compounds.
-
m/z = 107: Loss of a propanol group ([M - C₃H₇O]⁺).
-
m/z = 45: A fragment corresponding to [CH(OH)CH₃]⁺.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[8]
Conclusion
This technical guide has detailed two robust synthetic methods for the preparation of this compound: the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide. Both methods are reliable and can be adapted to various laboratory scales. The guide has also provided a comprehensive overview of the analytical techniques used for the thorough characterization of the synthesized product, ensuring its identity and purity. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the field of organic synthesis and drug development.
References
- 1. scbt.com [scbt.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(Benzyloxy)-1-propanol is a chiral alcohol that serves as a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a propanol backbone with a benzyl ether protecting group at the 2-position, offers a unique combination of stereochemistry and reactivity. This guide provides an in-depth exploration of this compound, focusing on its chemical and physical properties, a detailed protocol for its synthesis, and its critical applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important chiral synthon.
Physicochemical Properties and Stereoisomers
This compound exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-2-(Benzyloxy)-1-propanol. The specific stereoisomer used is often dictated by the desired stereochemistry of the final target molecule in asymmetric synthesis. The core physicochemical data for these compounds are summarized below.
| Property | Racemic this compound | (S)-2-(Benzyloxy)-1-propanol | (R)-(-)-1-Benzyloxy-2-propanol |
| CAS Number | 70448-03-2 | 33106-64-8 / 85483-97-2 (2S) | 89401-28-5 |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid[1] | - | Oil |
| Boiling Point | - | 263.8±15.0 °C at 760 mmHg[2] | 263.8±15.0 °C (Predicted)[3] |
| Density | - | 1.0±0.1 g/cm³[2] | 1.027 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | - | 1.518[2] | 1.510[3] |
| Optical Activity ([α]20/D) | Not Applicable | - | -14°, c = 1 in chloroform[3] |
| Flash Point | - | 108.2±14.6 °C[2] | >230 °F[3] |
Safety Data Sheet (SDS) Analysis for this compound (CAS: 70448-03-2)
A thorough understanding of the safety and handling protocols for any chemical is paramount in a research setting. The following is a synthesis of the key safety information for racemic this compound.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302).[1] It is designated with the GHS07 pictogram (exclamation mark).[1]
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. If symptoms persist, seek medical attention.[2]
-
In Case of Skin Contact : Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2]
-
-
Handling and Storage :
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Synthesis of Racemic this compound
The preparation of racemic this compound can be efficiently achieved via the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4][5] In this case, 1,2-propanediol is treated with a base to form the corresponding alkoxide, which then reacts with benzyl chloride.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism. First, a strong base deprotonates one of the hydroxyl groups of 1,2-propanediol to form a more potent nucleophile, the alkoxide. The choice of base and reaction conditions can influence the regioselectivity of the deprotonation (primary vs. secondary hydroxyl group). The subsequent step is the nucleophilic attack of the alkoxide on the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general laboratory procedure for the synthesis of racemic this compound.
Materials:
-
1,2-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1,2-propanediol (1.0 equivalent) in anhydrous THF to the stirred suspension via a dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
The benzyloxy group is a common protecting group for alcohols in multi-step organic syntheses due to its stability under a wide range of reaction conditions and its ease of removal by catalytic hydrogenation. The chiral nature of this compound makes it a particularly useful synthon for introducing a specific stereocenter into a target molecule.
Key Intermediate in HIV Protease Inhibitors
One of the most significant applications of this compound is in the synthesis of HIV protease inhibitors.[4] These drugs are a critical component of highly active antiretroviral therapy (HAART) and function by inhibiting the viral protease enzyme, which is essential for the maturation of new virus particles. The hydroxyethyl amine and hydroxyethyl hydrazine isosteres are common core structures in many protease inhibitors, and chiral alcohols like this compound are key precursors for constructing these moieties. The synthesis of these inhibitors often involves the stereoselective introduction of side chains that mimic the natural peptide substrates of the HIV protease, and the benzyloxypropanol fragment can serve as a scaffold for building these side chains.
Chiral Building Block for Other Therapeutics
The utility of the 2-(benzyloxy)propyl moiety extends beyond HIV therapeutics. For instance, a new series of 2-(benzyloxy)benzamides have been identified as potent antagonists of the transient receptor potential cation channel subfamily M member 8 (TRPM8), a target for the treatment of pain and cold hypersensitivity.[6] Furthermore, closely related structures such as (S)-2-benzyloxy-3-isopropylamino-1-propanol are also of interest in medicinal chemistry.[7] These examples underscore the value of the benzyloxypropanol scaffold in generating novel molecular architectures with diverse biological activities. The ability to introduce a defined stereocenter and a versatile benzyloxy group makes this compound a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of new drug candidates.
Caption: Role of this compound in Drug Development.
Conclusion
This compound, in both its racemic and enantiomerically pure forms, is a cornerstone chiral building block in synthetic organic chemistry. Its well-defined stereochemistry and the versatility of the benzyl ether protecting group make it an indispensable tool for the construction of complex, biologically active molecules. As demonstrated, its application in the synthesis of HIV protease inhibitors highlights its importance in addressing significant global health challenges. A comprehensive understanding of its properties, synthesis, and safe handling is essential for any researcher or drug development professional aiming to leverage this potent synthon in their work. Continued exploration of new synthetic routes and applications for this compound will undoubtedly lead to the discovery of novel and improved therapeutics in the future.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]
- 3. (R)-(-)-1-BENZYLOXY-2-PROPANOL | 89401-28-5 [amp.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. CAS#:119870-22-3 | (S)-2-benzyloxy-3-isopropylamino-1-propanol | Chemsrc [chemsrc.com]
Spectroscopic Characterization of 2-(Benzyloxy)-1-propanol: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-(Benzyloxy)-1-propanol (CAS No. 70448-03-2) possesses a chiral center and key functional groups—a primary alcohol and a benzyl ether—that give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropy of the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (5H) | 7.25 - 7.40 | Multiplet | - |
| Ph-CH₂ -O (2H) | 4.55 | Singlet | - |
| -O-CH - (1H) | 3.65 | Multiplet | 6.5 |
| -CH₂ -OH (2H) | 3.50 | Doublet | 5.5 |
| -CH₃ (3H) | 1.15 | Doublet | 6.5 |
| -OH (1H) | Variable (exchangeable) | Broad Singlet | - |
-
Choice of Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is typically used for acquiring the ¹H NMR spectrum of such compounds. It is crucial that the solvent does not contain protons that would interfere with the signals from the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to calibrate the chemical shift scale to 0 ppm.[1]
-
D₂O Exchange: To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube. The labile hydroxyl proton exchanges with deuterium, causing its signal to disappear from the spectrum.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | 138.5 |
| Aromatic CH (ortho, para) | 128.4 |
| Aromatic CH (meta) | 127.7 |
| -O-C H- | 78.0 |
| Ph-C H₂-O | 72.0 |
| -C H₂-OH | 65.0 |
| -C H₃ | 16.5 |
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon attached to the ether oxygen (-O-CH-) is expected to be the most downfield among the aliphatic carbons due to the strong deshielding effect of the oxygen atom.[2] Similarly, the benzylic carbon and the carbon of the primary alcohol are also shifted downfield. The aromatic carbons appear in the typical region of 127-139 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong |
| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic (C=C) | C=C Stretch | 1600 & 1450 | Medium |
| Ether (C-O) | C-O Stretch | 1150 - 1085 | Strong |
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample of this compound onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.[4] The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic and aromatic components of the structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight. However, the molecular ion of alcohols can be weak or absent.[6] The fragmentation pattern is dominated by cleavages that lead to stable carbocations.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z = 91 . This peak is often the base peak in the mass spectra of benzyl-containing compounds due to the formation of the tropylium ion.[7]
-
Alpha-Cleavage of the Alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for primary alcohols.[8][9][10] This would result in the loss of a CH(CH₃)OCH₂Ph radical, leading to a peak at m/z = 31 ([CH₂OH]⁺).
-
Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 148 (M - 18).[11]
-
Other Fragments: Other significant fragments could include the loss of the propanol side chain, resulting in a peak at m/z = 107 ([C₇H₇O]⁺), and further fragmentation of the alkyl chain.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Integrated Spectroscopic Analysis Workflow
A cohesive approach utilizing all three spectroscopic techniques provides the most definitive structural confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The predicted spectroscopic data for this compound, based on established principles and data from analogous compounds, provides a comprehensive and reliable framework for its characterization. The combination of ¹H and ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate.
References
- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GCMS Section 6.10 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(benzyloxy)-1-propanol, a versatile chiral building block with significant applications in organic synthesis and drug development. The document delves into the historical context of its development, detailed synthesis methodologies for both its chiral and racemic forms, and a thorough examination of its physicochemical and spectroscopic properties. Furthermore, this guide explores its critical role as a synthetic intermediate in the preparation of complex molecules, including active pharmaceutical ingredients (APIs). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Introduction and Historical Context
This compound, also known as 2-phenylmethoxy-1-propanol, is a chiral alcohol that has emerged as a valuable intermediate in stereoselective synthesis. While a definitive seminal publication marking its "discovery" is not readily apparent in the historical literature, its utility evolved from the broader development of benzyl ethers as protecting groups for alcohols in the early to mid-20th century. The true significance of this compound, particularly its enantiomerically pure forms, became prominent with the increasing demand for stereochemically defined building blocks in the synthesis of complex natural products and pharmaceuticals.
The development of reliable methods to synthesize optically active propanediol derivatives, coupled with the robustness of the benzyl ether protecting group, paved the way for the use of (S)- and (R)-2-(benzyloxy)-1-propanol as key synthons. These molecules offer a strategic advantage in asymmetric synthesis, allowing for the controlled introduction of a chiral center that can be further elaborated into more complex structures.
Synthesis of this compound
The synthesis of this compound can be approached in two primary ways: the preparation of the racemic mixture and the stereoselective synthesis of its enantiomers. The choice of method is dictated by the desired application of the final product.
Synthesis of Racemic this compound
The most common and straightforward method for preparing racemic this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of 1,2-propanediol, followed by nucleophilic substitution with a benzyl halide.
Reaction Scheme:
Figure 1: General workflow for the synthesis of racemic this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a stirred solution of 1,2-propanediol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (e.g., sodium hydride, potassium hydroxide) portion-wise at 0 °C. The choice of base is critical; sodium hydride is often preferred for its clean reaction profile. The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the alkoxide.
-
Benzylation: A solution of benzyl bromide or benzyl chloride in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.
The primary challenge in this synthesis is achieving regioselectivity, as both the primary and secondary hydroxyl groups of 1,2-propanediol can be benzylated. Reaction conditions can be optimized to favor the formation of the desired product, often resulting in a mixture that requires careful purification.
Stereoselective Synthesis of (S)-2-(Benzyloxy)-1-propanol
The synthesis of enantiomerically pure (S)-2-(benzyloxy)-1-propanol is of paramount importance for its application in asymmetric synthesis. A common and efficient route starts from the readily available chiral building block, (S)-ethyl lactate.
Reaction Scheme:
Figure 2: Synthetic pathway to (S)-2-(Benzyloxy)-1-propanol from (S)-ethyl lactate.
Experimental Protocol: Synthesis from (S)-Ethyl Lactate
Step 1: O-Benzylation of (S)-Ethyl Lactate
-
Preparation: A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Deprotonation: (S)-Ethyl lactate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Benzylation: Benzyl bromide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl (S)-2-(benzyloxy)propanoate is purified by distillation under reduced pressure.
Step 2: Reduction of the Ester
-
Preparation: A solution of the purified ethyl (S)-2-(benzyloxy)propanoate in anhydrous THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature to ensure complete reduction of the ester to the primary alcohol.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated. The crude (S)-2-(benzyloxy)-1-propanol is then purified by column chromatography.
This two-step process provides a reliable method for obtaining the enantiomerically pure (S)-isomer, which is a valuable chiral precursor in various synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 263.8 °C at 760 mmHg |
| Density | Approx. 1.0 g/cm³ |
| CAS Number | 70448-03-2 (racemic) |
| 33106-64-8 ((S)-isomer) | |
| 85483-97-2 ((R)-isomer) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 4.5 ppm), the methine proton on the propanol backbone (a multiplet), the methylene protons adjacent to the primary alcohol (a multiplet), and the methyl group (a doublet). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propanol backbone. The carbon bearing the benzyloxy group will be shifted downfield compared to the other aliphatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for both aromatic and aliphatic groups will be observed, as well as C-O stretching bands.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a benzyl group or cleavage of the propanol chain.
Applications in Organic Synthesis and Drug Development
This compound, particularly its enantiopure forms, serves as a crucial building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients.
Chiral Building Block in Asymmetric Synthesis
The primary application of enantiomerically pure this compound lies in its use as a chiral synthon. The stereocenter at the C2 position allows for the diastereoselective elaboration of the molecule, enabling the synthesis of target compounds with high optical purity. The hydroxyl group can be readily converted into other functional groups or used as a handle for further reactions, while the benzyl ether provides a stable protecting group that can be removed under mild conditions (e.g., hydrogenolysis) at a later stage of the synthesis.
Intermediate in the Synthesis of Pharmaceuticals
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of amino diol HIV-protease inhibitors. The structural motif present in this compound is incorporated into the backbone of these complex drug molecules.
A notable application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The propanolamine side chain, a key structural feature of many beta-blockers, can be constructed using this compound as a starting material. For example, the synthesis of propranolol involves a naphthyloxy propanolamine structure, and precursors with a similar backbone can be derived from this compound.
Conclusion
This compound is a chemical compound of significant value to the scientific research community, particularly in the fields of organic synthesis and medicinal chemistry. Its utility as a chiral building block, facilitated by well-established stereoselective synthetic routes, has made it an indispensable tool for the construction of complex, optically active molecules. The ability to readily introduce a protected chiral diol functionality makes it a strategic choice for the synthesis of a variety of pharmaceuticals. This guide has provided a detailed overview of its history, synthesis, properties, and applications, underscoring its continued importance in modern chemical science. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the role of versatile chiral intermediates like this compound is set to expand further.
The Solubility Profile of 2-(Benzyloxy)-1-propanol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-1-propanol in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical experimental protocols for its determination, and presents a reasoned analysis of its expected behavior in a variety of solvent classes.
Introduction: Understanding the Significance of Solubility
This compound is a versatile organic molecule featuring a benzyl ether and a secondary alcohol functional group. Its utility spans various applications, including as a chiral building block in the synthesis of complex organic molecules and potentially as a component in pharmaceutical formulations.[1] The solubility of this compound is a critical physical property that dictates its handling, reactivity, and bioavailability. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating effective drug delivery systems.
This guide provides a foundational understanding of the factors influencing the solubility of this compound and offers a framework for its practical assessment in the laboratory.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
The molecular structure of this compound, C₁₀H₁₄O₂, reveals both polar and non-polar characteristics.
-
Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction. This group can act as both a hydrogen bond donor and acceptor.
-
Non-Polar Characteristics: The benzyl group (a phenyl ring attached to a methylene group) and the three-carbon propane backbone are non-polar. These regions interact primarily through weaker van der Waals forces (specifically, London dispersion forces).
The overall solubility of this compound in a given solvent will depend on the balance of these interactions.
Predicted Solubility of this compound in Common Organic Solvents
In the absence of extensive, publicly available quantitative solubility data for this compound, we can predict its solubility based on its structure and the properties of common organic solvents. The following table summarizes these predictions.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, 1-Propanol, 2-Propanol | High | These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. The alkyl chains of these alcohols also have favorable interactions with the non-polar regions of the molecule. |
| Aprotic Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. They also possess non-polar character that can solvate the benzyl and propyl groups. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of these solvents will have favorable π-π stacking interactions with the benzyl group of this compound. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | The primary interactions would be van der Waals forces between the aliphatic solvent and the non-polar regions of this compound. The polar hydroxyl group will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can interact favorably with both the polar and non-polar parts of the molecule. Chloroform can also act as a weak hydrogen bond donor. |
| Ethers | Diethyl Ether | High | Diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its non-polar ethyl groups can solvate the non-polar regions of the molecule. |
Experimental Determination of Solubility: A Practical Guide
Determining the solubility of this compound in various solvents is a fundamental laboratory practice.[3][4] Below are detailed protocols for both qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Qualitative Solubility Determination Workflow
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.
Caption: Workflow for the qualitative determination of solubility.
Step-by-Step Protocol for Qualitative Solubility
-
Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.
-
Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds to ensure thorough agitation.
-
Observation: Visually inspect the solution against a well-lit background. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent.
-
Further Solvent Addition: If undissolved solid remains, add another 0.5 mL of the solvent and vortex again for 30 seconds.
-
Final Classification: If the solid dissolves after the second addition, it is classified as "partially soluble." If undissolved solid still remains, it is classified as "insoluble."
Semi-Quantitative Solubility Determination
For a more precise, albeit still relative, measure of solubility, a serial dilution method can be employed. This involves determining the approximate concentration at which the solute is fully soluble.
Factors Influencing Solubility
Several external factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, this relationship is not universal and should be determined empirically.
-
Purity of Solute and Solvent: Impurities can either increase or decrease the observed solubility. The presence of water in organic solvents, for instance, can significantly impact the solubility of a compound capable of hydrogen bonding.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
Conclusion
This compound is a molecule with a dual chemical nature, possessing both polar and non-polar functionalities. This structure dictates its solubility profile, making it highly soluble in polar protic and aprotic solvents, as well as chlorinated solvents. Its solubility is predicted to be moderate to high in aromatic solvents and lower in non-polar aliphatic solvents. The provided experimental protocols offer a reliable means of confirming these predictions in a laboratory setting. A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development.
References
Commercial availability and suppliers of 2-(Benzyloxy)-1-propanol
An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-(Benzyloxy)-1-propanol
For researchers, scientists, and drug development professionals, the procurement of high-quality chiral building blocks is a critical first step in the synthesis of complex molecular targets. This compound, a versatile synthetic intermediate, is of particular interest due to its utility in stereoselective synthesis.[1] This guide provides a comprehensive overview of its commercial availability, key suppliers, quality specifications, and essential procurement considerations to empower scientists in making informed decisions for their research and development endeavors.
Introduction to this compound: A Chiral Synthon
This compound is a chiral alcohol protected as a benzyl ether. Its importance is most pronounced in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[2] The difference between enantiomers can be stark—one may offer a therapeutic effect while the other could be inert or even harmful, as exemplified by the historical case of thalidomide.[2] Consequently, access to enantiomerically pure forms of this compound is crucial for the development of safe and effective single-enantiomer drugs and agrochemicals.[2][3][4]
This compound is commercially available in three primary forms, each with a distinct CAS Number:
-
(S)-2-(Benzyloxy)propan-1-ol: CAS Number 33106-64-8[1]
-
(R)-(-)-1-Benzyloxy-2-propanol: CAS Number 89401-28-5[5]
Commercial Availability and Major Suppliers
This compound is readily available from a wide range of chemical suppliers, from large global distributors to specialized manufacturers of chiral compounds.[8][9] Availability spans from research-grade quantities (milligrams to grams) to bulk and commercial-scale volumes, with some suppliers offering GMP manufacturing capabilities for pharmaceutical applications.[7]
Below is a summary of prominent suppliers. This list is not exhaustive but represents a cross-section of the market, including major manufacturers and distributors known for supplying chiral chemicals and building blocks.
| Supplier | Regional Focus | Noteworthy Offerings |
| BASF | Global | A leading producer of chiral intermediates with extensive manufacturing capabilities.[3][4][10] |
| Johnson Matthey | Global | Specializes in chiral APIs and intermediates, operating dedicated chiral chemistry units.[3][4][10] |
| Thermo Fisher Scientific | Global | Offers various isomers and grades, including (S)-(+)-1-Benzyloxy-2-propanol, through its Thermo Scientific Chemicals brand.[11][12][13] |
| Merck (Sigma-Aldrich) | Global | A major distributor providing a wide range of research chemicals, including related diol precursors.[14] |
| Biosynth | Global | Supplies this compound for research and development, noting its use as a glycidol derivative.[7] |
| Santa Cruz Biotechnology (SCBT) | Global | Provides both (S)- and (R)- enantiomers specifically for research use.[1][5] |
| Tokyo Chemical Industry (TCI) | Global | Offers high-purity grades of related isomers like (S)-(+)-1-Benzyloxy-2-propanol for asymmetric synthesis.[15] |
| LGC Standards | Global | Supplies this compound and its deuterated form (this compound-d6) as reference materials.[16][17] |
| BLD Pharmatech | Global | A manufacturer and supplier of research chemicals to pharmaceutical companies and research institutions.[8][9] |
| Various Chinese Suppliers | Asia | Numerous suppliers based in China, such as Shanghai Jizhi Biochemical Technology and Dayang Chem, offer various purities and quantities.[18] |
Quality Specifications and Analytical Control
For drug development and stereoselective synthesis, the chemical and enantiomeric purity of this compound is paramount. Suppliers typically provide a Certificate of Analysis (CoA) for each batch, detailing the product's specifications and test results. Researchers should always scrutinize the CoA before use.
A typical CoA will include the following parameters:
| Parameter | Specification Example | Method Reference | Rationale |
| Appearance | Clear, colorless liquid | Visual / USP-NF/Ph.Eur/BP | Confirms the absence of visible contaminants or degradation products.[19] |
| Identity by IR | Conforms to standard | USP-NF/Ph.Eur/BP | Confirms the molecular structure matches the reference spectrum.[19] |
| Assay (Purity) | ≥ 95.0% to > 99.0% (GC or HPLC) | GC / HPLC | Quantifies the amount of the desired compound, indicating overall purity.[11][19][20] |
| Enantiomeric Purity / EE | >98% (Chiral HPLC) | Chiral HPLC | Critical for stereoselective synthesis to ensure the correct enantiomer is used. |
| Water Content | ≤ 0.5% (Karl Fischer) | Karl Fischer Titration | Water can interfere with many organic reactions, especially those involving organometallics. |
| Related Substances | Benzaldehyde: ≤ 0.05% | GC / HPLC | Identifies and quantifies impurities from synthesis or degradation, such as the oxidation product benzaldehyde.[19] |
| Refractive Index | 1.538 - 1.541 (at 20°C) | Refractometry | A physical constant used for rapid identity and purity confirmation.[19] |
Synthesis Overview and Potential Impurities
Understanding the synthetic origin of this compound provides valuable insight into its potential impurity profile. A common and robust method involves a two-step process starting from a readily available chiral building block like ethyl lactate.[21]
Workflow: Synthesis from (S)-Ethyl Lactate
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. marketgrowthreports.com [marketgrowthreports.com]
- 4. Chiral Chemicals Market Size, Share & Growth Statistics 2035 [factmr.com]
- 5. scbt.com [scbt.com]
- 6. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. This compound | 70448-03-2 | VCA44803 [biosynth.com]
- 8. Chiral Compounds manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]
- 9. Chiral Compounds companies from around the world ⇒ chemeurope.com [chemeurope.com]
- 10. marketresearchfuture.com [marketresearchfuture.com]
- 11. (S)-(+)-1-Benzyloxy-2-propanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 3-Benzyloxy-1-propanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. (S)-(+)-1-Benzyloxy-2-propanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. employees.delta.edu [employees.delta.edu]
- 15. (S)-(+)-1-Benzyloxy-2-propanol | 85483-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. This compound-d6 | LGC Standards [lgcstandards.com]
- 17. This compound | LGC Standards [lgcstandards.com]
- 18. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]
- 19. COA-P0290LL025-44372C205IX [actylislab.com]
- 20. chemimpex.com [chemimpex.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Role of 2-(Benzyloxy)-1-propanol in Modern Synthesis
An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications
This compound (Chemical Formula: C₁₀H₁₄O₂) is a chiral organic compound that serves as a pivotal intermediate and building block in advanced chemical synthesis. Structurally, it is a derivative of 1,2-propanediol in which the primary hydroxyl group is protected by a benzyl ether linkage. This structural feature is not trivial; the benzyl group is a robust and versatile protecting group, making the molecule stable under a variety of reaction conditions while leaving the secondary alcohol available for further chemical transformation.[1]
For researchers and professionals in drug development, the true value of this compound lies in its chirality. Available as a racemate or as individual (R) and (S) enantiomers, this compound provides a stereochemically defined platform for constructing complex, optically active molecules. Its application is particularly notable in the synthesis of antiviral agents, such as HIV-protease inhibitors, and other stereospecific pharmaceuticals where precise three-dimensional architecture is critical for biological activity.[2] This guide offers a comprehensive overview of its synthesis, properties, and applications, providing the technical insights necessary for its effective use in a research and development setting.
Physicochemical Properties and Safety Data
A clear understanding of a compound's physical properties and safety profile is foundational to its successful application in the laboratory. The key data for this compound are summarized below.
Core Quantitative Data
| Property | Value | Source(s) |
| Molecular Weight | 166.22 g/mol | [3] |
| Density | 1.044 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.510 | |
| Flash Point | 108.8 °C (227.8 °F) | |
| Optical Activity ([α]20/D) | +14.5° (c=1 in chloroform) for (S)-enantiomer | |
| CAS Number | 70448-03-2 (racemic), 85483-97-2 ((S)-enantiomer), 33106-64-8 ((S)-enantiomer) | [2][3] |
Safety and Handling Information
This compound requires careful handling in a laboratory setting. It is classified as an irritant and exhibits acute oral toxicity.
| Hazard Category | GHS Classification |
| Signal Word | Warning |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |
| Storage Class | 10 (Combustible liquids) |
| Recommended PPE | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |
Data sourced from Sigma-Aldrich safety information.
Synthesis Methodologies: Crafting the Chiral Building Block
The synthesis of this compound can be approached in several ways, depending on whether a racemic mixture or a specific enantiomer is required. The choice of synthetic route is a critical decision driven by factors such as cost, scale, and the required enantiomeric purity of the final product.
A. Racemic Synthesis: Selective Benzyl Protection
The most direct route to racemic this compound involves the selective protection of the primary hydroxyl group of 1,2-propanediol. The differential reactivity between the primary and secondary alcohols allows for regioselective benzylation.
Causality of Experimental Choice: The Williamson Ether Synthesis is the classic and most common method employed.[4] This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic attack on benzyl bromide or benzyl chloride. The choice of base is crucial for selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation.[5] However, for substrates where selectivity is paramount, a milder base such as silver oxide (Ag₂O) can favor the protection of the less sterically hindered primary hydroxyl group over the secondary one.[1][4] For substrates that are sensitive to basic conditions, protection can be achieved under acidic catalysis using benzyl trichloroacetimidate.[4]
Caption: General workflow for racemic synthesis.
B. Enantioselective Synthesis: Accessing Optical Purity
For applications in drug development, obtaining enantiomerically pure (S)- or (R)-2-(Benzyloxy)-1-propanol is essential. This is typically achieved either by starting with a chiral precursor or by resolving a racemic intermediate.
1. Synthesis from the Chiral Pool A highly effective strategy is to begin with an inexpensive, commercially available chiral molecule. Ethyl (S)-lactate is an excellent starting material for producing (S)-2-(Benzyloxy)-1-propanol.[6] The synthesis involves two main steps:
-
Benzylation: The free secondary hydroxyl group of ethyl (S)-lactate is protected using the Williamson ether synthesis, as described above, to yield ethyl (S)-2-(benzyloxy)propionate.
-
Reduction: The ester functionality is then reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final product, (S)-2-(Benzyloxy)-1-propanol, with the stereocenter preserved.
2. Hydrolytic Kinetic Resolution (HKR) An elegant and powerful method for separating enantiomers is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes.[7][8] This method can be applied to resolve racemic benzyloxymethyloxirane (the epoxide precursor).
Causality of Experimental Choice: The HKR process relies on the chiral catalyst preferentially catalyzing the hydrolysis of one enantiomer of the epoxide at a much faster rate than the other.[8][9] For example, using an (R,R)-(salen)Co(III) catalyst, the (R)-epoxide is rapidly converted to the corresponding (R)-diol, leaving the unreacted (S)-epoxide in high enantiomeric excess.[10] This enantioenriched (S)-epoxide can then be isolated and subjected to a ring-opening reaction to yield the desired (S)-2-(Benzyloxy)-1-propanol. The efficiency of this method is remarkable, often yielding both the unreacted epoxide and the diol product with >98% enantiomeric excess (ee).[8][11]
Caption: Principle of Hydrolytic Kinetic Resolution.
Key Applications in Drug Development and Research
The utility of this compound stems from its dual functionality: a nucleophilic secondary alcohol and a stable, yet removable, benzyl protecting group. This makes it a versatile reagent for stereoselective synthesis.[3]
-
Antiviral Agents: The (S)-enantiomer is a documented reactant for preparing (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases, a class of compounds investigated for their antiviral properties.
-
HIV-Protease Inhibitors: It has been used in the synthesis of amino diol-based HIV-protease inhibitors, where the defined stereochemistry of the hydroxyl and benzyloxy groups is used to control the spatial arrangement of the final molecule.[2]
-
Pharmacophore and Protecting Group: Beyond its role as an intermediate, the benzyloxy group itself can be a key pharmacophore, interacting with biological targets.[12] More commonly in multi-step synthesis, it serves as a robust protecting group for the primary alcohol, which can be cleanly removed in the final stages of a synthesis via palladium-catalyzed hydrogenation, a reaction that is typically high-yielding and tolerant of many other functional groups.[1][4]
Caption: Logical flow of application in synthesis.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the enantioselective synthesis of (S)-2-(Benzyloxy)-1-propanol starting from ethyl (S)-lactate.
Protocol 1: Synthesis of Ethyl (S)-2-(benzyloxy)propionate
Objective: To protect the secondary hydroxyl group of ethyl (S)-lactate with a benzyl group.
Materials and Reagents:
-
Ethyl (S)-lactate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve ethyl (S)-lactate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature. Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography to yield pure ethyl (S)-2-(benzyloxy)propionate.
Protocol 2: Reduction to (S)-2-(Benzyloxy)-1-propanol
Objective: To reduce the ester functionality to a primary alcohol.
Materials and Reagents:
-
Ethyl (S)-2-(benzyloxy)propionate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0 °C.
-
Addition: Dissolve the ethyl (S)-2-(benzyloxy)propionate (1.0 equivalent) from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add dropwise: X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). Causality: This specific sequence is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable solid.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, then filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield pure (S)-2-(Benzyloxy)-1-propanol.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene (–O–CH₂–Ph) around 4.5 ppm, and signals corresponding to the propanol backbone (–CH(OH)–, –CH₂–O–, and –CH₃).[13]
-
¹³C NMR: The carbon spectrum will display signals in the aromatic region (127-138 ppm) for the benzyl group, and distinct aliphatic signals for the three carbons of the propanol chain and the benzylic carbon.[14]
-
Infrared (IR) Spectroscopy: Key features include a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O–H stretch of the alcohol, and strong C–O stretching bands around 1100 cm⁻¹.
References
- 1. Benzyl group - Wikipedia [en.wikipedia.org]
- 2. This compound | 70448-03-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: A Robust Protocol for the Asymmetric Synthesis of Chiral Amines from 2-(Benzyloxy)-1-propanol
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science, with their stereochemistry often dictating biological activity and material properties.[1][2][3] This application note provides a detailed, field-proven methodology for the synthesis of enantiomerically enriched amines utilizing the commercially available and versatile chiral precursor, 2-(Benzyloxy)-1-propanol. The strategy hinges on a reliable two-step sequence: a mild oxidation of the primary alcohol to the corresponding chiral aldehyde, followed by a diastereoselective reductive amination. We offer in-depth protocols, mechanistic insights, and expected outcomes to guide researchers in successfully implementing this transformation for the synthesis of valuable secondary and tertiary chiral amines.
Introduction: The Strategic Value of this compound
The demand for enantiopure compounds, particularly amines, has driven the development of numerous synthetic strategies.[3][4] While methods like asymmetric catalysis and resolution are powerful, a chiral pool approach—starting from an inexpensive, enantiopure material—offers a direct and often more scalable route. This compound is an exemplary chiral building block. Its key advantages include:
-
Inherent Chirality: It possesses a defined stereocenter at the C2 position, which serves as the foundation for controlling the stereochemistry of the final amine product.
-
Differentiated Functionality: The primary alcohol at C1 can be selectively oxidized without affecting the stereogenic center or the secondary benzyloxy group.
-
Robust Protecting Group: The benzyl ether at C2 is stable to a wide range of reaction conditions, including the oxidation and reductive amination steps detailed herein, yet it can be readily removed via hydrogenolysis if the free secondary alcohol is desired in the final product.
This guide details a synthetic pathway that leverages these features to convert (R)- or (S)-2-(Benzyloxy)-1-propanol into the corresponding chiral amines, crucial intermediates for various pharmaceutical targets.[1][5]
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages. First, the chiral alcohol is carefully oxidized to the aldehyde. Second, this aldehyde undergoes a one-pot reaction with an amine of choice and a selective reducing agent to yield the target chiral amine.
References
Introduction: The Significance of 2-(Benzyloxy)-1-propanol in Chiral Synthesis
An In-Depth Guide to the Asymmetric Synthesis of 2-(Benzyloxy)-1-propanol: Protocols and Mechanistic Insights
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a fundamental principle governing molecular interactions in biological systems, meaning that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[1] Chiral alcohols, in particular, serve as versatile building blocks, or "synthons," for the construction of complex, biologically active molecules.[2]
(S)- and (R)-2-(Benzyloxy)-1-propanol are valuable chiral intermediates in this domain.[3] The benzyl ether provides a robust protecting group for the secondary alcohol, which is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis. The remaining primary alcohol offers a reactive handle for further synthetic transformations. This structural motif is a key component in the synthesis of various important compounds, including beta-blockers and macrolide antibiotics.[4][5] This guide provides detailed protocols and the underlying scientific rationale for several robust methods to access enantiomerically enriched this compound, targeting researchers and professionals in organic synthesis and drug development.
Strategic Approaches to Asymmetric Synthesis
There are three primary strategies for obtaining enantiomerically pure this compound:
-
Chiral Pool Synthesis: Starting from a readily available and inexpensive chiral molecule, such as ethyl lactate.[6]
-
Asymmetric Reduction: Converting a prochiral ketone, 2-(benzyloxy)acetone, into a single enantiomer of the alcohol using a chiral catalyst.[7]
-
Kinetic Resolution: Separating a racemic mixture of this compound by selectively reacting one enantiomer, often with an enzyme.[8][9]
Each strategy offers distinct advantages and is suited to different laboratory settings and scales. The following sections provide detailed, field-tested protocols for each approach.
Protocol 1: Chiral Pool Synthesis from (S)-Ethyl Lactate
This is one of the most common and cost-effective methods, leveraging the natural chirality of lactic acid. The synthesis is a reliable two-step process: O-benzylation of the secondary hydroxyl group, followed by the complete reduction of the ester to a primary alcohol.[6][10]
Workflow Overview
Caption: Synthesis of (S)-2-(Benzyloxy)-1-propanol from (S)-Ethyl Lactate.
Step 1: O-Benzylation of (S)-Ethyl Lactate
Mechanistic Rationale: This step protects the hydroxyl group as a benzyl ether. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide. This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide (BnBr) in a classic Williamson ether synthesis (SN2 reaction). Anhydrous tetrahydrofuran (THF) is used as the solvent because it is inert to the strong base and effectively solvates the intermediates.
Experimental Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous petroleum ether (3 x 5 mL) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.
-
Suspension: Suspend the resulting grey NaH powder in anhydrous THF (approx. 10 mL per gram of NaH) and cool the suspension to 0 °C in an ice-water bath.
-
Alkoxide Formation: Add (S)-ethyl lactate (1.0 eq) dropwise to the stirred suspension over 30 minutes. Gas evolution (H₂) will be observed. Allow the solution to stir for an additional 30 minutes at 0 °C to ensure complete deprotonation.
-
Benzylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (or until TLC analysis indicates complete consumption of the starting material).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl (S)-2-(benzyloxy)propanoate, which can be purified by flash chromatography.[6]
Step 2: Reduction to (S)-2-(Benzyloxy)-1-propanol
Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde to afford the primary alcohol.
Experimental Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the flask to 0 °C in an ice-water bath.
-
Addition: Add a solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(Benzyloxy)-1-propanol.[6] Purification can be achieved via flash column chromatography if necessary.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is an effective method for separating a racemate by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[8] Lipases are particularly effective for this purpose, as they can selectively acylate one enantiomer of a racemic alcohol in an organic solvent, leaving the other enantiomer unreacted.[9]
Principle of Lipase-Catalyzed Resolution
Caption: Lipase selectively acylates one enantiomer, allowing for separation.
Mechanistic Rationale: Lipases, such as Candida antarctica Lipase B (CAL-B), possess a chiral active site that preferentially binds one enantiomer of the alcohol substrate.[8] In this protocol, the lipase catalyzes the transesterification between the alcohol and an acyl donor, such as vinyl acetate. The (R)-enantiomer typically fits the active site better and is rapidly acylated, while the (S)-enantiomer is a poor substrate and remains largely unreacted.[9] Vinyl acetate is an excellent acyl donor because the reaction is rendered irreversible by the tautomerization of the vinyl alcohol by-product to acetaldehyde. This drives the equilibrium towards the products, allowing for high conversion.
Experimental Protocol:
-
Setup: To a 100 mL Erlenmeyer flask, add racemic this compound (1.0 g, 1.0 eq), vinyl acetate (2.0 eq), and 50 mL of a suitable organic solvent (e.g., heptane or isooctane).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (CAL-B immobilized on acrylic resin) (50-100 mg per gram of substrate).
-
Reaction: Stopper the flask and place it in an orbital shaker set to 200 rpm and 30-40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material.[11] This can take anywhere from 4 to 48 hours depending on the specific substrate and conditions.[9]
-
Isolation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can be readily separated by standard flash column chromatography on silica gel, as the acetate is significantly less polar than the alcohol.
-
Hydrolysis (Optional): The separated (R)-acetate can be hydrolyzed back to the (R)-alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) if the (R)-enantiomer of the alcohol is the desired product.
| Parameter | Typical Value | Rationale |
| Enzyme | Candida antarctica Lipase B (CAL-B) | High activity, broad substrate scope, excellent enantioselectivity.[12] |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to byproduct tautomerization. |
| Solvent | Heptane / Isooctane | Non-polar solvent minimizes enzyme denaturation and side reactions. |
| Temperature | 30-40 °C | Optimal range for lipase activity and stability. |
| Target Conversion | ~50% | Maximizes enantiomeric excess of both substrate and product.[11] |
Protocol 3: Asymmetric Reduction of 2-(Benzyloxy)acetone
This approach constructs the chiral center directly through the enantioselective reduction of a prochiral ketone.[7] Asymmetric transfer hydrogenation (ATH) is a powerful and practical method that uses a stable hydrogen donor, like isopropanol or formic acid, in conjunction with a chiral transition metal catalyst.[13]
Reaction Scheme
Caption: Asymmetric transfer hydrogenation of a prochiral ketone.
Mechanistic Rationale: The mechanism, often referred to as a "hydrogen autotransfer" or "borrowing hydrogen" process, involves the chiral ruthenium catalyst first abstracting a hydride from the hydrogen donor (isopropanol) to form a chiral ruthenium-hydride species.[2] The prochiral ketone (2-(benzyloxy)acetone) then coordinates to the metal center in a sterically defined orientation dictated by the chiral ligands. The hydride is delivered to one face of the carbonyl group, generating the chiral alcohol product with high enantioselectivity.[2][7]
Experimental Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral catalyst precursor, such as [(p-cymene)RuCl₂]₂ (0.005 eq), and the chiral ligand, for example, (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq), in anhydrous isopropanol.
-
Activation: Add a base, such as sodium hydroxide or potassium tert-butoxide (0.1 eq), to the solution and stir at room temperature for 15-30 minutes to generate the active catalytic species.
-
Reaction: Add the substrate, 2-(benzyloxy)acetone (1.0 eq), to the activated catalyst solution.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir until the reaction is complete, as monitored by GC or TLC.
-
Work-up: Cool the reaction to room temperature and quench with water or a mild acid (e.g., saturated NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the enantiomerically enriched this compound.
Summary and Comparison of Methods
| Synthetic Strategy | Starting Material | Key Reagent / Catalyst | Typical ee% | Advantages | Disadvantages |
| Chiral Pool Synthesis | (S)- or (R)-Ethyl Lactate | LiAlH₄ | >99% | Inexpensive starting material, high enantiopurity, robust and scalable.[6][10] | Requires stoichiometric use of strong reducing agents. |
| Enzymatic Resolution | Racemic this compound | Immobilized Lipase (e.g., CAL-B) | >99% | Mild reaction conditions, high selectivity, reusable catalyst.[9][11] | Maximum theoretical yield is 50% for one enantiomer, may require long reaction times. |
| Asymmetric Reduction | 2-(Benzyloxy)acetone | Chiral Ru(II) Complex | 90-99% | High atom economy, direct formation of the chiral center, catalytic.[2][13] | Requires synthesis/purchase of expensive chiral ligands and metal catalysts. |
Conclusion
The synthesis of enantiomerically pure this compound is a critical step for accessing a wide range of valuable chiral molecules in the pharmaceutical and chemical industries. The choice of synthetic protocol depends on factors such as cost, scale, available equipment, and the desired enantiomer. The chiral pool approach starting from ethyl lactate offers a highly reliable and economical route to either enantiomer.[6] For separating existing racemic material, enzymatic kinetic resolution provides an environmentally benign method with exceptional selectivity.[9] Finally, asymmetric reduction represents a modern, elegant, and highly efficient catalytic approach for the direct synthesis of the chiral alcohol from a prochiral precursor.[7] By understanding the mechanistic principles behind each method, researchers can select and optimize the protocol best suited to their specific synthetic goals.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. jmedchem.com [jmedchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcliv.ac.uk [pcliv.ac.uk]
Application Notes & Protocols: The Strategic Use of 2-(Benzyloxy)-1-propanol in Chiral Pharmaceutical Intermediate Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule dictates its efficacy and safety profile. 2-(Benzyloxy)-1-propanol, particularly in its chiral forms ((R) and (S)), has emerged as a cornerstone building block in asymmetric synthesis. Its structure, which combines a versatile primary alcohol, a defined stereocenter, and a robust, yet readily cleavable, benzyl protecting group, offers chemists a powerful tool for the stereocontrolled construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, complete with detailed experimental protocols and the underlying scientific rationale for its use.
Introduction: The Significance of a Versatile Chiral Synthon
This compound is an organic compound featuring a propanol backbone where the hydroxyl group on the second carbon is protected as a benzyl ether.[1][2] This structural motif is of immense value in multi-step organic synthesis for two primary reasons:
-
Chiral Integrity: Available as the (R) and (S) enantiomers, it serves as a chiral pool starting material.[2] This allows for the direct incorporation of a specific stereocenter into a target molecule, circumventing the need for complex asymmetric induction steps or costly chiral resolutions later in the synthetic sequence. The pharmaceutical industry's reliance on single-enantiomer drugs makes such chiral intermediates indispensable.[3][4]
-
Orthogonal Protection Strategy: The benzyloxy group is a widely used protecting group for alcohols.[5] Its key advantage lies in its stability across a broad range of reaction conditions (e.g., acidic, basic, oxidative, and reductive environments not involving catalytic hydrogenation). However, it can be removed cleanly and efficiently under specific, mild conditions—typically catalytic hydrogenation (e.g., using Pd/C and H₂ gas)—a process known as debenzylation.[5] This stability and selective cleavage are fundamental to modern synthetic strategies, enabling chemists to perform modifications on other parts of a molecule without affecting the protected hydroxyl group.[5]
This combination of a pre-defined stereocenter and a robust protecting group makes this compound a highly sought-after intermediate for synthesizing complex, biologically active molecules, including natural products and pharmaceuticals.[6]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 70448-03-2 (racemic), 33106-64-8 ((S)-enantiomer) | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | Colorless liquid or low-melting solid | [7] |
| Boiling Point | ~185-187°C at 10 mmHg | [7] |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents. | [7] |
| Safety Hazards | May cause skin and serious eye irritation. May cause respiratory irritation.[8][9] | |
| Handling Precautions | Work under a fume hood. Wear protective gloves, eye protection, and lab coat. Avoid inhalation of vapors.[8][10] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat and sources of ignition.[8][9] |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.[8][9]
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound typically starts from an inexpensive, commercially available chiral precursor, such as ethyl (S)-lactate. The synthesis involves two key steps: protection of the secondary alcohol and reduction of the ester.
Caption: Workflow for synthesizing (S)-2-(Benzyloxy)-1-propanol.
Protocol 3.1: Synthesis of (S)-2-(Benzyloxy)-1-propanol from Ethyl (S)-Lactate
This protocol describes the benzylation of ethyl (S)-lactate followed by reduction to the target alcohol.
Part A: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate [11]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF.
-
Alcohol Addition: Slowly add a solution of ethyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (S)-2-(benzyloxy)propanoate.[6]
Part B: Reduction to (S)-2-(Benzyloxy)-1-propanol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the purified ethyl (S)-2-(benzyloxy)propanoate (1.0 equivalent) in anhydrous THF.
-
Reductant Addition: Cool the solution to 0°C. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equivalents, 1.0 M in THF) dropwise.
-
Reaction: Stir the mixture at 0°C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Quench the reaction by the sequential, careful, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(Benzyloxy)-1-propanol, which can be further purified by distillation if necessary.
Core Application: A Gateway to Chiral Aldehydes and Beyond
One of the most powerful applications of this compound is its conversion to the corresponding chiral aldehyde, 2-(Benzyloxy)propanal.[6][11] Chiral aldehydes are exceptionally versatile intermediates, capable of undergoing a vast array of stereoselective carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard additions.[11]
The causality behind this strategy is clear: the primary alcohol of this compound can be selectively oxidized without affecting the benzyl ether. This provides a stable, yet reactive, chiral aldehyde ready for further elaboration.
Caption: Use of (S)-2-(Benzyloxy)-1-propanol to access key chiral intermediates.
Protocol 4.1: Oxidation to (S)-2-(Benzyloxy)propanal
This protocol uses Dess-Martin Periodinane (DMP), a mild oxidizing agent that minimizes side reactions and is well-suited for this transformation.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Reactant Addition: Dissolve (S)-2-(Benzyloxy)-1-propanol (1.0 equivalent) in the DCM.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically rapid.
-
Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 equivalents per equivalent of DMP).
-
Extraction: Stir vigorously until the solid dissolves and the layers become clear. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product aldehyde can be volatile). The crude aldehyde is often used immediately in the next step without further purification.
Analytical Quality Control
Ensuring the identity, purity, and enantiomeric excess (ee) of this compound and its derivatives is crucial for the success of subsequent synthetic steps.
| Technique | Purpose | Key Parameters / Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation & Purity | Confirms the presence of benzyl, propanol, and ether functionalities. Integration of proton signals can indicate purity. |
| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-O stretch (~1100 cm⁻¹). |
| GC-MS | Purity Assessment & Mass Verification | Provides retention time for purity analysis and a mass spectrum corresponding to the molecular weight (166.22 g/mol ). |
| Chiral HPLC/GC | Enantiomeric Excess (ee) Determination | Using a chiral stationary phase, separates the (R) and (S) enantiomers, allowing for the precise calculation of enantiomeric purity. |
Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. By providing a stable, pre-packaged chiral center and a readily manageable protecting group, it streamlines the synthesis of complex enantiopure molecules. The protocols and principles outlined in this guide demonstrate its utility as a versatile building block, enabling researchers and drug development professionals to construct sophisticated pharmaceutical intermediates with high levels of stereocontrol and efficiency. Its continued application is certain to play a role in the development of next-generation therapeutics.
References
- 1. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
Experimental procedure for the benzylation of 1,2-propanediol
Application Note & Protocol
Topic: A Detailed Experimental Guide to the Benzylation of 1,2-Propanediol
Abstract
The benzylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, primarily for the protection of hydroxyl groups. The benzyl ether protecting group is valued for its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis.[1][2] This guide provides a detailed experimental protocol for the benzylation of 1,2-propanediol, a common diol substrate. The procedure is based on the Williamson ether synthesis, a robust and classical method for forming ethers.[3] We will delve into the mechanistic underpinnings of the reaction, address the critical issue of regioselectivity inherent in unsymmetrical diols, and provide a step-by-step protocol from reaction setup to product purification and characterization. This document is intended for researchers and professionals in organic chemistry and drug development who require a comprehensive and practical understanding of this key synthetic operation.
Reaction Principle and Mechanism
The benzylation of 1,2-propanediol is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core principle involves two key steps:
-
Deprotonation: The alcohol (1,2-propanediol) is treated with a strong base, typically sodium hydride (NaH), to deprotonate the hydroxyl group(s). This generates a more potent nucleophile, the corresponding alkoxide anion.[4][5]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkyl halide, in this case, benzyl bromide (BnBr). The bromide ion is displaced as a leaving group, forming the C-O bond of the new benzyl ether.[6]
A significant challenge in the benzylation of 1,2-propanediol is the lack of regioselectivity. The molecule possesses both a primary (C1) and a secondary (C2) hydroxyl group. The primary alcohol is less sterically hindered and its corresponding alkoxide is generally more reactive, leading to a preferential, but not exclusive, formation of the 1-O-benzyl ether.[7] However, the formation of the 2-O-benzyl ether and the di-O-benzyl ether is also expected. The product ratio can be influenced by factors such as the base, solvent, and reaction temperature.
Caption: Figure 1: Reaction Mechanism.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | 761 mg | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 440 mg | 11.0 | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.71 g (1.18 mL) | 10.0 | 1.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | ~200 mL | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Na₂SO₄ (or MgSO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
Note: Using 1.0-1.1 equivalents of base and benzyl bromide targets mono-benzylation. To favor di-benzylation, >2.2 equivalents of both NaH and BnBr would be required.
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles/syringes
-
Argon or Nitrogen gas supply with manifold
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Detailed Experimental Protocol
This protocol describes a typical procedure for the mono-benzylation of 1,2-propanediol.[2]
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Preparation and Inerting:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of argon or nitrogen.
-
Add 1,2-propanediol (761 mg, 10.0 mmol) to the flask and dissolve it in anhydrous DMF (50 mL).
-
Seal the flask with a septum and place it in an ice-water bath to cool to 0°C. Maintain the inert atmosphere throughout the reaction.
-
-
Deprotonation:
-
Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating alcohols.[5] It reacts to form the sodium alkoxide and hydrogen gas. The reaction is performed at 0°C to control the exothermic reaction and the evolution of H₂ gas.
-
Carefully add the sodium hydride (60% dispersion in oil, 440 mg, 11.0 mmol) to the stirred solution in small portions over 10-15 minutes.
-
Observe for gas evolution (H₂). Stir the mixture at 0°C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Benzylation:
-
Causality: Benzyl bromide is an excellent electrophile for the SN2 reaction due to its primary nature, which minimizes competing elimination reactions.[4][6] It is added slowly at 0°C to manage the exothermicity of the ether formation.
-
Using a syringe, add benzyl bromide (1.18 mL, 10.0 mmol) dropwise to the reaction mixture over 10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). The product(s) should have a higher Rf value than the starting diol. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Extraction:
-
Causality: The work-up procedure is designed to quench any unreacted NaH, neutralize the mixture, and separate the organic products from the DMF solvent and inorganic salts.
-
Cool the flask back down to 0°C in an ice bath.
-
Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) dropwise to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with water (~50 mL).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil will be a mixture of 1-O-benzyl and 2-O-benzyl ethers, potentially with some di-O-benzyl ether and unreacted starting material.
-
Purify the crude product using silica gel column chromatography. The eluent system determined during TLC monitoring can be used as a starting point. The less polar di-benzylated product will elute first, followed by the two mono-benzylated isomers, and finally the polar starting diol.
-
Combine the fractions containing the desired products and remove the solvent in vacuo.
-
Characterize the purified product(s) using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm their structure and purity. The primary ether (1-benzyloxy-2-propanol) and secondary ether (2-benzyloxy-1-propanol) will have distinct NMR spectra.[8]
-
Troubleshooting and Safety
-
Low Yield: May result from incomplete deprotonation (wet DMF or old NaH) or insufficient reaction time. Ensure all reagents and solvents are anhydrous.
-
Formation of Dibenzyl Ether: If the di-substituted product is dominant, reduce the equivalents of NaH and BnBr to exactly 1.0 or slightly less.
-
Reaction Stalls: If TLC shows no change, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion, but may also increase side product formation.
Safety Precautions:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas.[2] Handle only in an inert atmosphere and away from any moisture. Quench with extreme care.
-
Benzyl Bromide (BnBr): A potent lachrymator (causes tearing) and is corrosive.[2] Handle only in a well-ventilated fume hood with appropriate PPE.
-
Anhydrous Solvents (DMF): Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Unraveling the Reaction Mechanism of 2-(Benzyloxy)-1-propanol Derivatives in Asymmetric Synthesis
Abstract
For researchers, scientists, and professionals in drug development, mastering stereocontrol is paramount in the synthesis of complex chiral molecules. This technical guide provides an in-depth exploration of the reaction mechanism of 2-(benzyloxy)-1-propanol and its derivatives, particularly its aldehyde form, (S)-2-(benzyloxy)propanal, in asymmetric reactions. We will dissect the principles of chelation control that govern the high diastereoselectivity observed in nucleophilic additions, offering a robust framework for predicting and achieving desired stereochemical outcomes. This document furnishes detailed experimental protocols, mechanistic diagrams, and a comprehensive discussion of the factors influencing these powerful synthetic transformations.
Introduction: The Strategic Role of α-Alkoxy Aldehydes in Asymmetric Synthesis
Chiral α-alkoxy aldehydes, such as (S)-2-(benzyloxy)propanal, are invaluable building blocks in the stereocontrolled synthesis of polyketides, carbohydrates, and other biologically active compounds.[1] Their utility stems from the presence of a stereocenter adjacent to a reactive carbonyl group. This arrangement allows for the efficient transfer of stereochemical information during carbon-carbon bond formation, leading to the creation of new stereocenters with a high degree of predictability. The benzyloxy group, in particular, plays a crucial role in directing the stereochemical course of nucleophilic additions through a mechanism known as chelation control.[2]
The Core Mechanism: Chelation Control vs. Felkin-Anh Model
The stereochemical outcome of nucleophilic additions to chiral α-alkoxy aldehydes is primarily dictated by the interplay between two competing models: the Felkin-Anh model and the chelation control model.
The Felkin-Anh Model: This model generally predicts the stereochemical outcome for nucleophilic additions to chiral aldehydes. It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For (S)-2-(benzyloxy)propanal, this would typically lead to the formation of the anti-diol product.
Chelation Control: In the presence of a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), often introduced with the nucleophilic reagent (like a Grignard or organozinc reagent), a different pathway dominates. The Lewis acidic metal center coordinates simultaneously to the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered cyclic intermediate.[3] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face, which is opposite to the methyl group. This pathway overwhelmingly favors the formation of the syn-diol product.[1] Due to the nature of the benzyloxy group, which is considered a "small" protecting group, chelation control is the dominant pathway in reactions of 2-(benzyloxy)propanal with many organometallic reagents.
Diagram 1: Chelation-Controlled Nucleophilic Addition
Caption: Chelation model for the addition of a Grignard reagent to (S)-2-(benzyloxy)propanal.
Application Protocol: Diastereoselective Grignard Addition to (S)-2-(Benzyloxy)propanal
This protocol details a representative procedure for the highly diastereoselective addition of a Grignard reagent to (S)-2-(benzyloxy)propanal, yielding the corresponding syn-1,2-diol derivative.
Materials and Reagents
-
(S)-2-(Benzyloxy)propanal (prepared from (S)-ethyl lactate)[4]
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-2-(benzyloxy)propanal (1.0 eq) dissolved in anhydrous diethyl ether (0.2 M solution).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.2 eq) dropwise to the stirred solution of the aldehyde over 15-20 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Diagram 2: Experimental Workflow for Diastereoselective Grignard Addition
Caption: Step-by-step workflow for the synthesis of syn-1,2-diols.
Expected Results and Data Presentation
The chelation-controlled addition of Grignard reagents to (S)-2-(benzyloxy)propanal consistently yields the syn-diastereomer with high selectivity. The following table summarizes typical results for this class of reaction.
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Methylmagnesium bromide | (2S,3R)-3-(Benzyloxy)butan-2-ol | 85 | >95:5 | [1] |
| 2 | Ethylmagnesium bromide | (2R,3S)-3-(Benzyloxy)pentan-2-ol | 82 | >95:5 | [1] |
| 3 | Phenylmagnesium bromide | (1R,2S)-2-(Benzyloxy)-1-phenylpropan-1-ol | 88 | >93:7 | [1] |
Field-Proven Insights and Troubleshooting
-
Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.
-
Temperature Control: Maintaining a low reaction temperature (-78 °C) is crucial for maximizing diastereoselectivity. Higher temperatures can lead to a decrease in selectivity due to the disruption of the chelate complex.
-
Choice of Lewis Acid: While Grignard reagents inherently provide the chelating Mg²⁺ ion, in other organometallic additions (e.g., organolithiums), the choice of an external Lewis acid can be used to control the stereochemical outcome. Strongly chelating Lewis acids like TiCl₄ or SnCl₄ will favor the syn product, while non-chelating Lewis acids like BF₃·OEt₂ may favor the anti product via the Felkin-Anh pathway.
-
Substrate Purity: The purity of the starting aldehyde is critical. Impurities can lead to side reactions and lower yields. It is recommended to use freshly prepared or purified (S)-2-(benzyloxy)propanal.[4]
Conclusion
The asymmetric reactions of this compound derivatives, particularly (S)-2-(benzyloxy)propanal, provide a powerful and reliable method for the stereocontrolled synthesis of 1,2-diols. The dominant mechanism of chelation control, facilitated by the benzyloxy group, allows for the predictable and highly diastereoselective formation of syn products. By understanding the underlying mechanistic principles and adhering to optimized experimental protocols, researchers can effectively leverage this valuable chiral building block in the synthesis of complex molecular targets for pharmaceutical and other applications.
References
Scale-up synthesis of 2-(Benzyloxy)-1-propanol for pilot plant
An Application Note for the Pilot Plant Scale-Up Synthesis of 2-(Benzyloxy)-1-propanol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a valuable chiral intermediate in pharmaceutical development. The protocol details a robust and scalable process based on the Williamson ether synthesis, designed for implementation in a pilot plant setting. Emphasis is placed on process safety, reaction control, and analytical validation to ensure a reliable and high-purity product. This document is intended for researchers, chemists, and process engineers involved in drug development and chemical manufacturing.
Introduction: Strategic Importance and Scale-Up Challenges
This compound (CAS No: 70448-03-2) is a key chiral building block used in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the presence of a hydroxyl group for further functionalization and a benzyl ether protecting group that is stable under various reaction conditions yet readily removable.
Transitioning the synthesis of this molecule from the laboratory bench to a pilot plant introduces significant challenges. These include managing reaction exotherms, ensuring safe handling of hazardous materials, controlling process parameters to maintain batch-to-batch consistency, and implementing scalable purification methods. This guide addresses these challenges by presenting a detailed, validated protocol grounded in established chemical principles.
The chosen synthetic route is the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[3][4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, and it is widely used in both laboratory and industrial settings for its broad scope and efficiency.[4]
Reaction Mechanism and Process Strategy
The synthesis of this compound is achieved by reacting 1,2-propanediol with benzyl chloride in the presence of a strong base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6][7]
Mechanistic Rationale
-
Deprotonation: The process begins with the deprotonation of one of the hydroxyl groups of 1,2-propanediol by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. The primary hydroxyl group is generally more reactive than the secondary one, although some formation of the other isomer is possible.
-
Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of benzyl chloride.
-
Displacement: In a concerted step, the nucleophile attacks the carbon atom, displacing the chloride leaving group to form the C-O ether bond. This SN2 mechanism is most efficient with primary alkyl halides like benzyl chloride, as this minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[6][8]
Strategic Choices for Pilot-Scale Synthesis
-
Base Selection: Sodium hydride (NaH) is selected as the base for its ability to irreversibly deprotonate the alcohol, driving the reaction to completion.[6] The byproduct, hydrogen gas, safely vents from the reactor. While bases like potassium hydroxide are viable, NaH ensures the formation of the alkoxide without introducing water, which could lead to side reactions with benzyl chloride.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is used. Such solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and highly reactive.[4][7]
-
Reagent Stoichiometry: An excess of 1,2-propanediol is used to minimize the formation of dibenzylated byproducts. Benzyl chloride is the limiting reagent to ensure its complete consumption.
Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.
Pilot Plant Synthesis Protocol
This protocol is designed for a 50 L pilot plant reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).
Reagents and Materials
| Reagent | CAS No. | Grade | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Propanediol | 57-55-6 | Reagent | 76.09 | 7.61 kg | 100.0 |
| Sodium Hydride (60% in oil) | 7646-69-7 | Reagent | 24.00 (active) | 1.80 kg | 45.0 |
| Benzyl Chloride | 100-44-7 | Reagent | 126.58 | 5.06 kg | 40.0 |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | 72.11 | 25 L | - |
| Isopropanol | 67-63-0 | Technical | 60.10 | 2 L | - |
| Ethyl Acetate | 141-78-6 | Technical | 88.11 | 20 L | - |
| Saturated NaCl Solution | 7647-14-5 | Aqueous | - | 15 L | - |
Equipment
-
50 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
20 L dropping funnel.
-
Heating/cooling circulator.
-
Vacuum pump and distillation setup for purification.
-
Scrubber system for quenching off-gases.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the synthesis.
-
-
Reagent Charging:
-
Charge the reactor with anhydrous THF (25 L).
-
Add 1,2-propanediol (7.61 kg) to the THF with moderate stirring.
-
-
Alkoxide Formation (Caution: Exothermic, H₂ evolution):
-
Cool the reactor contents to 0-5 °C.
-
Carefully add the sodium hydride dispersion (1.80 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Hydrogen gas will evolve; ensure it is safely vented through a scrubber or to a safe exhaust.
-
After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 1 hour to ensure complete deprotonation.
-
-
Benzyl Chloride Addition (Caution: Exothermic):
-
Cool the reactor contents back to 0-5 °C.
-
Add benzyl chloride (5.06 kg) dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by withdrawing a small, quenched sample and analyzing it by GC or TLC. The reaction is complete when benzyl chloride is no longer detected.
-
-
Work-up and Quenching (Caution: Exothermic):
-
Cool the reactor to 0-5 °C.
-
Slowly and carefully add isopropanol (2 L) dropwise to quench any unreacted sodium hydride.
-
Once gas evolution ceases, slowly add deionized water (10 L) to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel or extraction vessel. Extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Combine the organic layers and wash with saturated NaCl solution (15 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation.[9] Collect the fraction boiling at approximately 105-110 °C at 1 mmHg.
-
The expected yield of pure this compound is 70-80%.
-
Caption: Process workflow for the pilot-scale synthesis of this compound.
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The primary risks in this process are associated with the handling of reactive and hazardous materials.
| Reagent | Key Hazards | Mitigation Strategies |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas.[6] | Handle under an inert (nitrogen) atmosphere. Use spark-proof tools. Quench slowly with a protic solvent (isopropanol) under controlled cooling. |
| Benzyl Chloride | Lachrymator, corrosive, toxic, and a potential carcinogen.[10][11][12] | Use a closed system (reactor and dropping funnel) to avoid vapor exposure. Ensure adequate ventilation and use appropriate PPE (respirator, gloves, face shield). |
| Tetrahydrofuran (THF) | Highly flammable liquid. Can form explosive peroxides upon storage. | Use in a well-ventilated area away from ignition sources. Use anhydrous grade from a sealed container to minimize peroxide formation. |
| Reaction Exotherms | Both the deprotonation with NaH and the SN2 reaction with benzyl chloride are exothermic. | Maintain strict temperature control using an efficient cooling system. Ensure slow, controlled addition of reagents. Have an emergency cooling plan in place. |
Analytical Quality Control
To ensure the final product meets the required specifications for pharmaceutical use, a set of analytical tests must be performed.
In-Process Controls (IPCs)
-
Reaction Completion: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the limiting reagent, benzyl chloride.
Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless to pale yellow oil |
| Identity | ¹H NMR, FT-IR | Conforms to the structure of this compound |
| Purity | HPLC or GC[13] | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 0.2% |
| Residual Solvents | GC-Headspace | THF, Ethyl Acetate, Isopropanol within ICH limits |
HPLC Method Example: A reverse-phase HPLC method is suitable for purity analysis.[13]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/min
Conclusion
This application note outlines a detailed and robust protocol for the pilot plant scale-up synthesis of this compound. By following the Williamson ether synthesis route and adhering to the described process controls and safety procedures, it is possible to produce this key pharmaceutical intermediate with high purity and yield. Careful management of reaction exotherms and safe handling of hazardous reagents are paramount to the successful implementation of this process at scale.
References
- 1. scbt.com [scbt.com]
- 2. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westliberty.edu [westliberty.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. kasturiaromatics.com [kasturiaromatics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-(Benzyloxy)-1-propanol in the Total Synthesis of Natural Products
Introduction: The Value of a Chiral Synthon
In the intricate field of total synthesis, where the goal is the complete chemical synthesis of complex organic molecules from simple precursors, the choice of starting materials is paramount.[1][2] The "chiral pool" — a collection of abundant, enantiomerically pure compounds from nature — provides a powerful strategic advantage.[3][4] By starting with a molecule that already possesses a defined stereocenter, chemists can circumvent the need for complex asymmetric reactions or challenging chiral resolutions, thereby increasing the overall efficiency of a synthetic route.[3][5]
2-(Benzyloxy)-1-propanol is a premier example of such a chiral building block.[] Derived from readily available and inexpensive ethyl lactate (itself a product of fermentation), this compound offers a pre-installed stereocenter at the C2 position. The benzyl ether at this position serves two critical functions: it acts as a robust protecting group for the secondary alcohol, stable to a wide range of reaction conditions, and its steric bulk can effectively direct the stereochemical outcome of subsequent transformations on adjacent carbons. This dual-purpose functionality makes this compound and its derivatives, such as the corresponding aldehyde (S)-2-(benzyloxy)propanal, highly sought-after synthons in the construction of stereochemically rich natural products and pharmaceutical agents.[7]
This guide provides a detailed exploration of the strategic application of this compound in the total synthesis of diverse natural products, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Application 1: Synthesis of a Key Chiral Intermediate for Posaconazole
Posaconazole is a broad-spectrum triazole antifungal agent with a complex stereochemical architecture. The total synthesis of such a molecule relies on the efficient construction of enantiomerically pure fragments. (2S, 3R)-2-benzyloxy-3-pentanol is a crucial chiral intermediate for Posaconazole, and its synthesis elegantly demonstrates the utility of starting from the chiral pool.[8]
The synthetic strategy begins with S-ethyl lactate, which is first protected as its benzyl ether. A subsequent Grignard reaction introduces an ethyl group, followed by a highly stereoselective reduction to establish the second contiguous stereocenter.[8] This pathway is efficient and avoids diastereomeric separation, a common bottleneck in complex syntheses.[8]
Synthetic Workflow for Posaconazole Intermediate
Caption: Synthetic pathway for (2S, 3R)-2-benzyloxy-3-pentanol.
Experimental Protocol: Synthesis of (2S, 3R)-2-benzyloxy-3-pentanol
Step 1: Synthesis of S-Ethyl 2-(benzyloxy)propanoate [8]
-
Rationale: The hydroxyl group of S-ethyl lactate is protected with a benzyl group to prevent it from interfering with the subsequent Grignard reaction. A phase-transfer catalyst is used to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble reactants.
-
Procedure:
-
To a solution of S-ethyl lactate (1.0 eq) in toluene, add powdered sodium hydroxide (1.5 eq) and a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Slowly add benzyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield S-ethyl 2-(benzyloxy)propanoate, which can often be used without further purification.
-
Step 2: Synthesis of (2S)-2-Benzyloxy-3-pentanone [8]
-
Rationale: A Grignard reaction with ethylmagnesium bromide converts the ester into a ketone, extending the carbon chain. The reaction is performed at low temperature to minimize side reactions.
-
Procedure:
-
Dissolve S-ethyl 2-(benzyloxy)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C under an inert atmosphere (N₂ or Ar).
-
Add ethylmagnesium bromide solution (1.1 eq, typically 1.0 M in THF) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the reaction for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain (2S)-2-benzyloxy-3-pentanone.
-
Step 3: Stereoselective Reduction to (2S, 3R)-2-benzyloxy-3-pentanol [8]
-
Rationale: A Corey-Bakshi-Shibata (CBS) reduction is employed for the highly diastereoselective reduction of the ketone. The chiral oxazaborolidine catalyst ((S)-CBS) coordinates to the ketone, and the borane is delivered to one face, yielding the desired (3R) alcohol with high enantiomeric excess.
-
Procedure:
-
Dissolve (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under an inert atmosphere and cool to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq) and stir for 15 minutes.
-
Add a solution of (2S)-2-benzyloxy-3-pentanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 2-4 hours.
-
Carefully quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography to yield (2S, 3R)-2-benzyloxy-3-pentanol.
-
| Transformation | Key Reagents | Typical Yield | Diastereomeric Ratio (dr) |
| Benzyl Protection | Benzyl chloride, NaOH, PTC | >90% | N/A |
| Grignard Reaction | EtMgBr, THF | 75-85% | N/A |
| CBS Reduction | (S)-CBS, BH₃·SMe₂ | 85-95% | >95:5 (3R:3S) |
Application 2: Stereocontrolled Synthesis of (+)-Disparlure
(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar) and is a target of significant synthetic interest for its application in pest management.[9][10] Its structure is cis-7,8-epoxy-2-methyloctadecane.[9] The synthesis of the enantiomerically pure form is crucial, as the biological activity is highly dependent on stereochemistry.[10]
A key challenge is the stereocontrolled construction of the cis-epoxide. Many synthetic approaches utilize a chiral pool starting material to set the absolute stereochemistry early in the sequence.[11][12] (S)-2-(Benzyloxy)propanal, obtained by the mild oxidation of (S)-2-(Benzyloxy)-1-propanol, is an excellent starting point for building the carbon skeleton via a Wittig reaction, which can be tuned to favor the Z-alkene required for the final epoxide.
Synthetic Approach to a (+)-Disparlure Precursor
Caption: Wittig-based approach to a (+)-Disparlure precursor.
Experimental Protocol: Synthesis of a Z-Alkene Precursor
Step 1: Oxidation to (S)-2-(Benzyloxy)propanal [7]
-
Rationale: The primary alcohol must be converted to an aldehyde to participate in the Wittig reaction. A mild oxidation, such as a Swern or Dess-Martin periodinane (DMP) oxidation, is chosen to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent stereocenter.
-
Procedure (using DMP):
-
Dissolve (S)-2-(Benzyloxy)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours until TLC indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 20 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the aldehyde is volatile). The crude aldehyde is often used immediately in the next step.
-
Step 2: Z-Selective Wittig Olefination [12][13]
-
Rationale: The Wittig reaction is a classic method for alkene synthesis. To achieve high Z-selectivity, a non-stabilized ylide is generated using a strong, salt-free base (e.g., NaHMDS or KHMDS) at low temperature. The resulting betaine intermediate collapses rapidly to favor the cis-alkene.
-
Procedure:
-
Suspend undecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF) dropwise to form the deep red ylide. Stir for 30 minutes at -78 °C.
-
Add a solution of crude (S)-2-(benzyloxy)propanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-alkene precursor. This product can then be advanced to (+)-Disparlure through debenzylation, coupling with the remaining fragment, and epoxidation.
-
Application 3: Asymmetric Synthesis of β-Lactam Cores
The β-lactam is the core structural motif of one of the most important classes of antibiotics, including penicillins and cephalosporins.[14][15] The "β-lactam synthon method" utilizes these strained four-membered rings as versatile intermediates for synthesizing a wide array of nitrogen-containing compounds.[16][17] A powerful method for their construction is the Staudinger [2+2] cycloaddition between a ketene and an imine.[15][16]
By using a chiral imine derived from a this compound backbone, the stereochemistry of the resulting β-lactam can be effectively controlled. The chiral auxiliary can then be cleaved and modified, making this a valuable route to enantiomerically enriched antibiotic precursors.
Workflow for Chiral β-Lactam Synthesis
Caption: Stereoselective synthesis of a β-lactam via Staudinger cycloaddition.
Experimental Protocol: Staudinger [2+2] Cycloaddition
Step 1 & 2: Synthesis of the Chiral Imine
-
Rationale: The starting alcohol is converted into a primary amine, which serves as the chiral component for the imine. This involves converting the primary alcohol into a good leaving group (tosylate), displacement with azide, and subsequent reduction. The resulting amine is then condensed with an aldehyde to form the imine.
-
Procedure (Abbreviated):
-
Convert (R)-2-(Benzyloxy)-1-propanol to its tosylate using TsCl and pyridine.
-
Displace the tosylate with sodium azide in DMF to form the corresponding azide.
-
Reduce the azide to the primary amine using H₂ gas and a Pd/C catalyst.
-
Condense the resulting (R)-1-amino-2-(benzyloxy)propane with an appropriate aryl aldehyde (e.g., anisaldehyde) in the presence of a dehydrating agent like anhydrous MgSO₄ in DCM to form the chiral imine.
-
Step 3: Diastereoselective [2+2] Staudinger Cycloaddition [15]
-
Rationale: The imine reacts with a ketene (generated in situ from an acyl chloride and a base) to form the β-lactam ring. The facial selectivity of the ketene addition is directed by the chiral center on the imine's nitrogen substituent, leading predominantly to the cis-diastereomer.
-
Procedure:
-
Dissolve the chiral imine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of the desired acyl chloride (e.g., acetoxyacetyl chloride) (1.2 eq) in anhydrous DCM.
-
To the imine solution, add triethylamine (Et₃N) (1.5 eq).
-
Slowly add the acyl chloride solution dropwise to the imine/triethylamine mixture over 1 hour. The ketene is formed in situ and reacts immediately.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired cis-β-lactam. The benzyloxypropyl group can be subsequently removed via hydrogenolysis to reveal a free N-H for further functionalization.
-
Conclusion
This compound is a testament to the power and elegance of chiral pool synthesis. Its ready availability, robust protecting group, and fixed stereocenter provide a reliable foundation for constructing complex molecular architectures. As demonstrated in the syntheses of key fragments for Posaconazole, (+)-Disparlure, and β-lactam antibiotics, this building block enables chemists to install chirality with confidence and efficiency. The principles and protocols outlined herein highlight its versatility and underscore its continued importance as a strategic tool in the art and science of natural product total synthesis.
References
- 1. Total Synthesis – Rychnovsky Lab [sites.uci.edu]
- 2. Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Disparlure - Wikipedia [en.wikipedia.org]
- 10. summit.sfu.ca [summit.sfu.ca]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of (±)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Reduction of Prochiral Ketones Using 2-(Benzyloxy)-1-propanol Derivatives
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. Chiral molecules, particularly alcohols, serve as crucial building blocks for a vast array of bioactive natural products and synthetic drugs.[1] The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is one of the most direct and powerful strategies for establishing a new stereocenter.[2][3]
Among the most robust and widely adopted methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This protocol leverages a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the reduction of a broad range of ketones, typically with borane as the stoichiometric hydride source.[2][5] The predictability, operational simplicity, and exceptional stereocontrol (often >95% enantiomeric excess) of the CBS reduction have established it as an indispensable tool in asymmetric synthesis.[4][5]
This guide provides a detailed technical overview and actionable protocols for the application of chiral auxiliaries derived from 2-(Benzyloxy)-1-propanol in the enantioselective reduction of ketones. We will delve into the mechanistic underpinnings of stereochemical control, provide step-by-step procedures for catalyst preparation and use, and outline analytical methods for product validation, offering researchers a comprehensive resource for implementing this powerful synthetic methodology.
From Precursor to Catalyst: The Role of the this compound Scaffold
The heart of the CBS reduction is the chiral oxazaborolidine catalyst, which is prepared from a chiral 1,2-amino alcohol. While proline is a common precursor[5], a wide variety of amino alcohols can be employed to fine-tune the catalyst's steric and electronic properties. The readily available and chiral (S)- or (R)-2-(Benzyloxy)-1-propanol serves as an excellent starting point for the synthesis of a valuable catalyst.
The key transformation is the conversion of the alcohol functionality into an amine, typically via a mesylate or tosylate intermediate followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection. This provides the necessary (S)- or (R)-1-amino-2-(benzyloxy)propane, the direct precursor to the oxazaborolidine catalyst. The catalyst is then formed in situ or pre-formed by reacting the amino alcohol with a borane source.[6]
Mechanism of Enantioselective Reduction: A Symphony of Coordination and Hydride Transfer
The remarkable selectivity of the CBS reduction arises from a well-defined catalytic cycle that creates a highly organized, diastereomeric transition state. The process is a showcase of Lewis acid-base interactions orchestrating a precise chemical transformation.[7][8]
The Catalytic Cycle Unveiled:
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (BH₃), a Lewis acid, to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly increases the Lewis acidity of the endocyclic boron atom.[7][8]
-
Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is sterically controlled; the ketone orients itself to minimize steric clash between its larger substituent (RL) and the substituents on the chiral catalyst. The smaller substituent (RS) is positioned towards the catalyst core.[7]
-
Face-Selective Hydride Transfer: The ketone and the activated borane are now held in a rigid, chair-like six-membered transition state.[4][8] In this conformation, the hydride from the external BH₃ is delivered intramolecularly to only one face of the carbonyl carbon. This highly organized transfer is the origin of the reaction's enantioselectivity.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which dissociates from the catalyst. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle. An acidic or methanolic workup is required to hydrolyze the alkoxyborane and liberate the final chiral secondary alcohol product.[7][8]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols: From Reagents to Purified Product
Critical Prerequisite: The CBS reduction is highly sensitive to moisture. The presence of water can lead to the non-catalytic reduction of the ketone by borane and hydrolysis of the catalyst, severely diminishing enantioselectivity.[7][8] All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Preparation of (S)-2-Methyl-5,5-diphenyl-oxazaborolidine Catalyst
This protocol describes the preparation of the classic CBS catalyst from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. The same principle applies to catalysts derived from this compound derivatives.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylboroxine
-
Anhydrous Toluene
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene to dissolve the amino alcohol (concentration approx. 0.5 M).
-
Add trimethylboroxine (0.34 eq) to the solution via syringe.
-
Heat the mixture to reflux (approx. 110 °C) for 1 hour. During this time, methane gas will evolve.
-
After 1 hour, cool the solution to room temperature. The resulting clear, pale-yellow solution is the catalyst (approx. 1.0 M in toluene) and can be used directly in the subsequent reduction step.
Protocol 2: General Procedure for Enantioselective Reduction of Acetophenone
Materials:
-
Pre-prepared (S)-CBS catalyst solution (from Protocol 1)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add the chiral oxazaborolidine catalyst solution (0.05 - 0.10 eq) to a flame-dried flask containing anhydrous THF.
-
Cool the solution to the desired reaction temperature (typically between -20 °C and 25 °C).
-
Slowly add the borane complex (BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) to the catalyst solution via syringe. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the cold catalyst-borane mixture over 20-30 minutes using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature. Vigorous gas evolution (hydrogen) will be observed.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup: add 1M HCl, extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer sequentially with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting (R)-1-phenylethanol by flash column chromatography on silica gel.
Caption: A generalized workflow for CBS reduction.
Performance Data and Substrate Scope
The CBS reduction is highly effective for a wide range of ketones, particularly aryl alkyl ketones and α,β-unsaturated ketones.[5] The enantioselectivity is governed by the steric difference between the two substituents flanking the carbonyl. The greater the steric disparity, the higher the enantiomeric excess.
| Ketone Substrate | Product Configuration (with (S)-catalyst) | Yield (%) | Enantiomeric Excess (e.e., %) | Citation(s) |
| Acetophenone | (R)-1-Phenylethanol | 95 | >98 | [4][5] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 97 | [9][10] |
| Propiophenone | (R)-1-Phenyl-1-propanol | 90 | 96 | [5] |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 91 | 95 | [9] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 85 | 94 | [5] |
Note: Data are representative values from the literature for proline-derived CBS catalysts, which exhibit similar performance profiles to other amino alcohol-derived catalysts under optimized conditions.
Analytical Protocol: Verifying Enantiomeric Purity
Confirming the success of an asymmetric reaction requires accurate measurement of the enantiomeric excess of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11][12]
Protocol 3: Chiral HPLC Analysis of 1-Phenylethanol
Materials:
-
Purified 1-phenylethanol sample
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: 95:5 (v/v) Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject a sample of racemic 1-phenylethanol to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample from the asymmetric reduction.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Field Insights & Troubleshooting
-
Low Enantioselectivity (e.e.): This is almost always due to the presence of water or the use of a poor-quality borane source.[7][8] Ensure all glassware is rigorously dried and solvents are anhydrous. Use a fresh, titrated bottle of the borane complex. A second common cause is running the reaction at too high a temperature, which can erode the energy difference between the two diastereomeric transition states.
-
Low Yield: Incomplete reactions can result from using a substoichiometric amount of the borane reagent or catalyst deactivation. Ensure the borane reagent is active and used in a slight excess relative to the ketone.
-
Self-Validating System: A properly executed CBS reduction is highly reproducible. Achieving a high e.e. (>95%) that is consistent with literature values for the substrate provides strong validation of the experimental setup and reagent quality. If the e.e. is low, it points directly to a correctable experimental flaw, most often moisture.
Conclusion
The enantioselective reduction of ketones catalyzed by chiral oxazaborolidines derived from precursors like this compound is a powerful and reliable synthetic method. By understanding the underlying mechanism and adhering to stringent anhydrous protocols, researchers can access a wide range of valuable, enantiomerically pure secondary alcohols. This methodology's high fidelity and broad applicability secure its place as a critical tool for professionals in academic research and industrial drug development.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. insuf.org [insuf.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Chiral Oxazaborolidines [Organocatalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: A Step-by-Step Guide for Resolving Racemic Carboxylic Acids with 2-(Benzyloxy)-1-propanol
Authored by: A Senior Application Scientist
Abstract
Enantiomerically pure compounds are of paramount importance in the pharmaceutical and fine chemical industries, where the physiological effects of stereoisomers can differ dramatically. This guide provides a comprehensive, step-by-step protocol for the resolution of racemic carboxylic acids using the chiral resolving agent, (R)- or (S)-2-(Benzyloxy)-1-propanol. The methodology is grounded in the classical principle of diastereomeric resolution, a robust and scalable technique for obtaining single enantiomers from a racemic mixture.[1][2][3] This document will detail the underlying chemical principles, the experimental protocol from esterification to recovery of the pure enantiomer, and methods for analyzing the resolution's success.
Principles of Enantiomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This makes their direct separation exceedingly difficult.[1] The strategy of diastereomeric resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which allows for their separation by conventional laboratory techniques like crystallization or chromatography.[4][5]
The process detailed herein involves three key stages:
-
Formation of Diastereomeric Esters: A racemic carboxylic acid, (±)-R-COOH, is reacted with an enantiomerically pure resolving agent, in this case, (R)-2-(Benzyloxy)-1-propanol, to form a mixture of two diastereomeric esters.
-
Separation of Diastereomers: The resulting diastereomers, having different solubilities and affinities, are separated. This guide will focus on fractional crystallization, a widely used method for its scalability.
-
Recovery of Enantiomers: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the chiral auxiliary, 2-(Benzyloxy)-1-propanol.
The overall workflow is depicted in the diagram below.
Figure 1: Overall workflow for the resolution of a racemic carboxylic acid.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the resolution of a generic racemic carboxylic acid using (R)-2-(Benzyloxy)-1-propanol.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Racemic Carboxylic Acid | ≥98% | Various | The substrate to be resolved. |
| (R)-2-(Benzyloxy)-1-propanol | ≥99% ee | TCI, Sigma-Aldrich | The chiral resolving agent. The enantiomeric purity of this agent is critical for the resolution's success. |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Various | Esterification coupling agent. |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Various | Acylation catalyst. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent for esterification. |
| Ethyl Acetate | ACS Grade | Various | Solvent for workup and crystallization. |
| Hexanes | ACS Grade | Various | Co-solvent for crystallization. |
| Sodium Hydroxide (NaOH) | ACS Grade | Various | For hydrolysis of the diastereomeric esters. |
| Hydrochloric Acid (HCl) | ACS Grade | Various | For acidification to recover the carboxylic acid. |
| Methanol (MeOH) | ACS Grade | Various | Solvent for hydrolysis. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Various | Drying agent. |
Step-by-Step Protocol
The following protocol outlines the three main stages of the resolution process.
Figure 2: Detailed experimental workflow for the chiral resolution process.
2.2.1. Formation of Diastereomeric Esters
-
Rationale: This step covalently links the racemic acid to the chiral alcohol, creating a mixture of diastereomers. DCC is a common coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. DMAP serves as a catalyst to accelerate the reaction.[6]
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic carboxylic acid (1.0 eq), (R)-2-(Benzyloxy)-1-propanol (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
2.2.2. Separation by Fractional Crystallization
-
Rationale: The two diastereomeric esters will have different crystal packing energies and solubilities in a given solvent system.[4] By carefully choosing the solvent and controlling the cooling rate, one diastereomer can be selectively crystallized from the solution.
-
Procedure:
-
After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Dissolve the crude mixture in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetone).
-
Slowly add a less polar co-solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then to 0-4°C to promote crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
The less soluble diastereomer will be enriched in the crystals, while the more soluble one will remain in the mother liquor. The efficiency of the separation should be assessed by analyzing the diastereomeric excess (d.e.) of both the solid and the mother liquor.
-
2.2.3. Recovery of the Enantiomerically Pure Carboxylic Acid
-
Rationale: Basic hydrolysis (saponification) is a standard method to cleave ester bonds. This step regenerates the carboxylic acid (now as its carboxylate salt) and the chiral alcohol. Subsequent acidification reprotonates the carboxylate to yield the final, enantiomerically pure carboxylic acid.
-
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of aqueous sodium hydroxide (e.g., 2 M NaOH, 2-3 eq).
-
Heat the mixture to reflux and stir until the ester is completely consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove the recovered this compound.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold 6 M HCl. The carboxylic acid should precipitate.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Data Analysis and Interpretation
The success of the resolution is quantified by determining the diastereomeric excess of the separated esters and the enantiomeric excess of the final carboxylic acid.
Determination of Diastereomeric and Enantiomeric Excess
| Analysis Method | Application | Principle |
| ¹H NMR Spectroscopy | Determination of diastereomeric excess (d.e.) of the ester mixture. | Protons in diastereomers are in chemically non-equivalent environments and will exhibit different chemical shifts, allowing for integration. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) of the final carboxylic acid. | The enantiomers interact differently with a chiral stationary phase, leading to different retention times. |
| NMR with Chiral Solvating Agent | Determination of e.e. of the final carboxylic acid.[7] | A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, inducing separate signals in the NMR spectrum.[8] |
Expected Results
The following table provides a hypothetical example of the data that would be collected during a successful resolution.
| Stage | Parameter Measured | Expected Value |
| After Crystallization (Crystals) | Diastereomeric Excess (d.e.) | >95% |
| After Crystallization (Mother Liquor) | Diastereomeric Excess (d.e.) | Varies |
| Final Product (Carboxylic Acid) | Enantiomeric Excess (e.e.) | >98% |
| Overall Yield of One Enantiomer | Chemical Yield | 30-45% |
Note: The theoretical maximum yield for a single enantiomer from a racemic mixture via classical resolution is 50%.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of diastereomeric esters. | Incomplete reaction; decomposition of reagents. | Ensure all reagents and solvents are anhydrous. Check the quality of the DCC. Increase reaction time or slightly increase the amount of coupling agent. |
| Diastereomers do not crystallize or co-crystallize. | Poor choice of crystallization solvent; diastereomers have similar solubilities. | Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/heptane). Try slow evaporation or seeding with a small crystal. If crystallization fails, consider separation by column chromatography. |
| Low diastereomeric excess after crystallization. | Inefficient separation. | Perform recrystallization of the enriched solid. Optimize the cooling rate (slower cooling is often better). |
| Epimerization (racemization) of the carboxylic acid during hydrolysis. | The chiral center is sensitive to harsh basic conditions. | Use milder hydrolysis conditions (e.g., lower temperature, weaker base like LiOH). Alternatively, use non-hydrolytic methods for ester cleavage if the substrate is particularly sensitive.[6] |
Conclusion
The resolution of racemic carboxylic acids using this compound is a powerful application of classical resolution chemistry. By forming and separating diastereomeric esters, enantiomerically pure acids can be obtained. The success of this method hinges on the careful execution of the esterification, the optimization of the crystallization-based separation, and the clean hydrolysis to recover the target enantiomer. This guide provides a robust framework for researchers to implement this technique effectively in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Derivatization of 2-(Benzyloxy)-1-propanol for Advanced Scientific Applications
Authored by: A Senior Application Scientist
Foreword: Unlocking the Potential of a Versatile Chiral Building Block
In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for achieving stereochemical control and biological specificity. Among these, 2-(Benzyloxy)-1-propanol stands out as a valuable and versatile intermediate. Its structure, featuring a primary alcohol and a benzyl-protected secondary alcohol, offers a unique platform for a variety of chemical modifications. This guide provides an in-depth exploration of the derivatization of this compound, moving beyond simple procedural lists to offer a deeper understanding of the rationale behind the methodologies. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this molecule to its full potential in their respective fields.
Core Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing successful derivatization strategies. These properties dictate the choice of solvents, reagents, and reaction conditions.
| Property | Value | Source |
| CAS Number | 70448-03-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 118-120 °C at 5 mmHg | [1] |
| Density | 1.03 g/mL at 25 °C | [1] |
| Solubility | Soluble in common organic solvents such as methanol, chloroform, and ethers. | [4] |
This data represents typical values and may vary slightly depending on the specific grade and purity of the reagent.
Strategic Derivatization: The "Why" Behind the "How"
The primary alcohol of this compound is the more sterically accessible and reactive site for derivatization under most conditions. This selective reactivity is a key strategic advantage. The benzyl ether protecting group on the secondary alcohol is relatively stable under a range of conditions but can be removed later in a synthetic sequence if desired.
Esterification: Modulating Polarity and Introducing Functional Handles
Esterification of the primary alcohol is a common and highly effective derivatization strategy. This modification is often pursued to:
-
Alter Polarity for Chromatographic Separation: Converting the polar alcohol to a less polar ester significantly changes the molecule's retention characteristics in both normal-phase and reverse-phase chromatography.
-
Introduce Reporter Groups: Esterification can be used to attach chromophoric or fluorophoric groups, facilitating detection and quantification in analytical applications.
-
Create Prodrugs: In pharmaceutical development, ester linkages can be designed to be cleaved in vivo by esterase enzymes, releasing the active form of a drug.[5]
The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between the alcohol and a carboxylic acid.[6][7]
Caption: Fischer-Speier Esterification Workflow.
Etherification: Enhancing Stability and Tailoring Lipophilicity
Etherification of the primary alcohol offers another avenue for derivatization, often chosen to:
-
Increase Lipophilicity: The introduction of an alkyl or aryl ether can significantly increase the molecule's fat-solubility, which can be crucial for biological membrane permeability in drug candidates.
-
Improve Chemical Stability: Ethers are generally more resistant to hydrolysis than esters, making them a preferred linkage where high stability is required.
-
Introduce Diverse Functionality: A wide range of functional groups can be introduced via etherification, depending on the choice of the alkylating agent.
A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, milder, and more chemoselective methods are often preferred for complex molecules.[2][8]
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include in-process checks and detailed purification procedures to ensure the high quality of the final derivatized product.
Protocol 1: Synthesis of 2-(Benzyloxy)-1-propyl Acetate (Esterification)
This protocol details the esterification of this compound with acetic anhydride, a common and efficient method.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.66 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Addition of Reagents: Add anhydrous pyridine (e.g., 1.58 g, 1.61 mL, 20 mmol) to the stirred solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (e.g., 1.53 g, 1.42 mL, 15 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)-1-propyl acetate.
Protocol 2: Synthesis of 1-(Benzyloxy)-2-(methoxymethoxy)propane (Etherification)
This protocol describes the protection of the primary alcohol as a methoxymethyl (MOM) ether, a common acid-labile protecting group.
Materials:
-
This compound (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.66 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (e.g., 2.58 g, 3.48 mL, 20 mmol) to the solution.
-
Etherification: Cool the reaction mixture to 0 °C. Add methoxymethyl chloride (MOM-Cl) (e.g., 1.21 g, 1.14 mL, 15 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution (30 mL).
-
Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Applications in Research and Development
The derivatization of this compound opens doors to numerous applications, particularly in the synthesis of complex chiral molecules and in analytical chemistry.
Chiral Chromatography
The hydroxyl group of this compound can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[9][10] These diastereomers can then be separated on a standard achiral chromatography column. This "indirect" method of chiral separation is a powerful tool for determining the enantiomeric purity of a sample.[9][11]
Caption: Indirect Chiral Separation Workflow.
Pharmaceutical Intermediate Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of amino diol HIV-protease inhibitors.[1] Its chiral nature allows for the stereocontrolled synthesis of complex, biologically active molecules.[3][12] The ability to selectively derivatize the primary alcohol while the secondary alcohol remains protected is a key advantage in multi-step syntheses.
Safety and Handling
While this compound is not classified as a dangerous substance according to GHS, standard laboratory safety precautions should always be observed.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If irritation persists, seek medical attention.[13]
Conclusion
The derivatization of this compound is a powerful strategy for chemists in both academic and industrial settings. By carefully selecting the appropriate derivatization method—be it esterification, etherification, or another transformation—researchers can tailor the properties of this versatile chiral building block to suit a wide array of applications, from enhancing chromatographic separations to constructing complex pharmaceutical agents. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective and strategic use of this important molecule.
References
- 1. This compound | 70448-03-2 [amp.chemicalbook.com]
- 2. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. employees.delta.edu [employees.delta.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-1-propanol
Introduction
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1-propanol. This chiral building block is a valuable intermediate in the development of various pharmaceutical agents and complex organic molecules. Its synthesis, most commonly achieved via a Williamson ether synthesis, involves the selective benzylation of one of the hydroxyl groups of 1,2-propanediol. While the reaction appears straightforward, achieving high yield and regioselectivity can be challenging. Common issues include low conversion, the formation of isomeric and over-alkylated byproducts, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance the yield and purity of your product.
Core Synthesis Workflow: Williamson Etherification of 1,2-Propanediol
The synthesis proceeds via an SN2 mechanism where the alkoxide of 1,2-propanediol acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[1][2][3] The primary hydroxyl group is generally more accessible and less sterically hindered, making it the preferred site of attack to form the desired this compound.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
❓ Issue 1: My overall yield is very low, and I've recovered a significant amount of unreacted 1,2-propanediol.
This is a classic problem that points to issues in the initial deprotonation step or suboptimal reaction conditions.
Possible Cause A: Incomplete Deprotonation of 1,2-Propanediol
-
Explanation: The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide.[2] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 1,2-propanediol will remain unreacted. Alcohols are generally weak nucleophiles and will not efficiently displace the halide from the benzyl halide.[2]
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective as it irreversibly deprotonates the alcohol, producing hydrogen gas which bubbles out of the solution, driving the reaction forward.[2][4] Weaker bases like NaOH or K₂CO₃ can be used but are often less effective for alcohol deprotonation in aprotic solvents and can introduce water, which competes with the alkoxide.[5][6]
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) relative to the 1,2-propanediol to ensure complete deprotonation.
-
Procedure: If using NaH, ensure the mineral oil is washed away with a non-polar solvent like hexane or petroleum ether before adding the reaction solvent. This improves the reactivity of the NaH.[7] Add the 1,2-propanediol dropwise to the suspension of NaH at a low temperature (e.g., 0 °C) to control the hydrogen gas evolution.
-
Possible Cause B: Suboptimal Reaction Temperature
-
Explanation: While SN2 reactions require energy to overcome the activation barrier, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[1]
-
Solution: After the initial deprotonation at 0 °C, allow the reaction mixture to warm to room temperature or gently heat it (e.g., 50-60 °C) after the addition of benzyl halide.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
❓ Issue 2: I'm getting a mixture of products, primarily my desired this compound and the isomeric 1-(Benzyloxy)-2-propanol. How can I improve regioselectivity?
This is a common challenge due to the two hydroxyl groups in the starting material.
-
Explanation: The reaction can occur at either the primary (C1) or secondary (C2) hydroxyl group. The formation of this compound results from the attack of the primary alkoxide, which is generally favored due to lower steric hindrance.[3] However, the secondary alkoxide can also react, leading to the undesired 1-(Benzyloxy)-2-propanol isomer.
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is the attack at the less sterically hindered primary position. Running the reaction at room temperature or slightly below, rather than at high reflux temperatures, can improve the ratio of the desired product.
-
Bulky Reagents: While not always practical to change, using a bulkier benzylating agent or a sterically demanding base can further enhance selectivity for the more accessible primary hydroxyl group.
-
Protection Strategy: For applications requiring extremely high isomeric purity, a protection-deprotection strategy is the most robust method. This involves selectively protecting one hydroxyl group, benzylating the other, and then deprotecting.[8][9][10] While this adds steps, it provides unparalleled control over regioselectivity.
-
Caption: Troubleshooting logic for common synthesis issues.
❓ Issue 3: My main byproduct is 1,2-bis(benzyloxy)propane. How do I prevent this over-alkylation?
-
Explanation: After the first benzylation, the resulting this compound still has a free hydroxyl group. This can be deprotonated by any remaining base and react with another molecule of benzyl halide to form the dialkylated product.
-
Solution:
-
Control Stoichiometry: This is the most critical factor. Use 1,2-propanediol as the limiting reagent or use a maximum of 1.0 equivalent of the benzyl halide. A slight excess of the diol can help suppress the second alkylation.
-
Slow Addition: Add the benzyl halide slowly and dropwise to the solution of the alkoxide. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation reaction.
-
Temperature Management: Avoid high temperatures, which can increase the rate of the second, less-favored alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Polar aprotic solvents are ideal for Williamson ether synthesis.[1] They effectively solvate the cation (e.g., Na+) of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it highly nucleophilic. Excellent choices include anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile.[1][11] Protic solvents like ethanol or water should be avoided as they can protonate the alkoxide and act as competing nucleophiles.[11]
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| THF | 7.6 | 66 | Good choice, easy to remove under vacuum. Must be anhydrous. |
| DMF | 37 | 153 | Excellent solvating power, but higher boiling point makes removal difficult. Must be anhydrous. |
| Acetonitrile | 37.5 | 82 | Good alternative to DMF with a lower boiling point.[1][12] |
Q2: Should I use benzyl bromide or benzyl chloride? A2: Benzyl bromide is generally preferred. The SN2 reaction rate depends on the leaving group ability, with the order being I > Br > Cl > F.[2] Bromide is a better leaving group than chloride, leading to a faster reaction rate and often allowing for milder reaction conditions (lower temperature or shorter reaction time).[13] However, benzyl chloride is less expensive and may be suitable if longer reaction times or higher temperatures are acceptable.
Q3: Can a phase transfer catalyst (PTC) improve the yield? A3: Yes, a phase transfer catalyst can be very effective, especially if you are using a weaker base like NaOH or KOH in a two-phase system (e.g., toluene/water).[1][14] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, works by transporting the alkoxide anion from the aqueous or solid phase into the organic phase where the benzyl halide is located, thereby facilitating the reaction.[1][15] This can be a practical alternative to using highly reactive and moisture-sensitive bases like NaH, especially on an industrial scale.[1]
Q4: How should I purify the final product? A4: The most effective method for purifying this compound from unreacted diol and byproducts is flash column chromatography on silica gel. A gradient of ethyl acetate in hexane or dichloromethane is typically effective for separating the components. The non-polar dialkylated product and dibenzyl ether will elute first, followed by the desired mono-alkylated product, and finally the highly polar unreacted 1,2-propanediol.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
1,2-Propanediol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide (BnBr) (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH (60% dispersion).
-
Washing NaH: Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil. Decant the hexane carefully using a cannula or syringe.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH. Cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add a solution of 1,2-propanediol in anhydrous THF to the stirred NaH suspension dropwise. A vigorous evolution of hydrogen gas will be observed. Stir at 0 °C for 30-60 minutes after the addition is complete, or until gas evolution ceases.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of benzyl bromide (UV active) and the appearance of a new, higher Rf spot relative to 1,2-propanediol indicates product formation.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate or diethyl ether (3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to isolate the pure this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. jk-sci.com [jk-sci.com]
- 6. francis-press.com [francis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting_group [chemeurope.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 14. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 2-(Benzyloxy)-1-propanol
Welcome to the technical support guide for the purification of crude 2-(benzyloxy)-1-propanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is often synthesized via the Williamson ether synthesis.[1]
Problem 1: The crude product contains a significant amount of unreacted 1,2-propanediol.
Root Cause Analysis: Incomplete reaction is the most likely cause. This can stem from several factors: insufficient base, inactive base, or a non-optimal reaction time and temperature. The Williamson ether synthesis requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.[2] If the deprotonation is incomplete, a substantial amount of the starting diol will remain.
Troubleshooting Workflow:
-
Verify Base Stoichiometry and Activity:
-
Ensure at least one equivalent of a strong base (e.g., sodium hydride) is used to deprotonate one of the hydroxyl groups of 1,2-propanediol.
-
If using sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions. NaH reacts with moisture and can lose its activity. A common practice is to wash the NaH with dry hexanes to remove any mineral oil and surface oxidation before use.
-
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate for the chosen base and solvent. While the initial deprotonation with NaH is often performed at 0°C, the subsequent reaction with benzyl halide may require gentle heating to proceed at a reasonable rate.
-
Solvent: Use a suitable polar aprotic solvent like THF or DMF to facilitate the SN2 reaction.[1] These solvents effectively solvate the cation of the alkoxide without interfering with the nucleophile.
-
-
Post-Reaction Quenching:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This will neutralize any unreacted base and protonate the alkoxide.
-
-
Purification Strategy:
-
Liquid-Liquid Extraction: Unreacted 1,2-propanediol is highly soluble in water. A thorough aqueous workup, including washes with brine, can effectively remove a significant portion of the unreacted diol.
-
Column Chromatography: If extraction is insufficient, column chromatography is a reliable method for separating the more polar 1,2-propanediol from the desired product.[3]
-
Problem 2: The purified product is contaminated with benzyl alcohol.
Root Cause Analysis: Benzyl alcohol can be present for two main reasons: it may be an impurity in the starting benzyl halide, or it could be formed as a byproduct if the benzyl halide degrades or reacts with any residual water in the reaction mixture.
Troubleshooting Workflow:
-
Check Starting Material Purity:
-
Analyze the purity of the benzyl halide (e.g., benzyl bromide or benzyl chloride) by NMR or GC before use. If significant benzyl alcohol is present, consider purifying the benzyl halide by distillation.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and use anhydrous solvents. Any moisture can react with the benzyl halide or the strong base, leading to the formation of benzyl alcohol.
-
-
Purification Strategy:
-
Fractional Distillation: this compound has a boiling point of 115-116 °C at 0.02 Torr.[4] Benzyl alcohol has a significantly different boiling point (205 °C at atmospheric pressure), allowing for separation by fractional distillation under reduced pressure.[5]
-
Column Chromatography: Benzyl alcohol is more polar than the desired ether-alcohol product. A silica gel column using a gradient elution of hexanes and ethyl acetate can effectively separate the two compounds.[6]
-
Problem 3: The yield is low, and a significant amount of an alkene side product is observed.
Root Cause Analysis: The formation of an alkene is indicative of a competing E2 elimination reaction.[7] This is more likely to occur if a sterically hindered base is used or if the reaction temperature is too high. In the context of this synthesis, the base could promote the elimination of HBr or HCl from the benzyl halide to form stilbene, although this is less common with primary halides. A more likely scenario is an elimination reaction involving a secondary or tertiary alkyl halide if used as the electrophile.
Troubleshooting Workflow:
-
Re-evaluate the Base and Substrate:
-
Control Reaction Temperature:
-
Avoid excessive heating. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the SN2 pathway over elimination.
-
-
Choice of Solvent:
-
Using a polar aprotic solvent like DMF or DMSO can help to favor the SN2 reaction.[2]
-
Problem 4: The final product appears as an oil even after purification and is difficult to handle.
Root Cause Analysis: this compound is a colorless liquid or oil at room temperature.[4][9] If the product is excessively viscous or discolored, it may indicate the presence of high molecular weight impurities or degradation products.
Troubleshooting Workflow:
-
Confirm Product Identity and Purity:
-
Use analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the product and assess its purity.
-
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of your sample without the need for a reference standard of the same compound.[10]
-
-
Advanced Purification:
-
Proper Storage:
-
Store the purified product under an inert atmosphere (nitrogen or argon) at room temperature, sealed in a dry container, to prevent degradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound on a multi-gram scale?
A1: For multi-gram scale purification, vacuum fractional distillation is often the most efficient method, provided the impurities have sufficiently different boiling points.[5] this compound has a relatively high boiling point, making distillation at atmospheric pressure impractical as it may lead to decomposition. Distillation under reduced pressure significantly lowers the boiling point, allowing for a clean separation from less volatile impurities (like unreacted diol) and more volatile impurities (like some solvents). If distillation does not provide the desired purity, flash column chromatography is the next best option.[3]
Q2: How can I determine the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile compounds and detecting residual solvents.[13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the target compound from non-volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and can be used to estimate purity by integrating the signals of the product against those of known impurities or an internal standard.[10]
Q3: My compound is acid-sensitive. How should I adjust my column chromatography protocol?
A3: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. To mitigate this, you can:
-
Use Neutralized Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or another suitable base.[11]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[3]
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is typically a colorless liquid.[4] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [14] |
| Molecular Weight | 166.22 g/mol | [14] |
| Boiling Point | 115-116 °C at 0.02 Torr | [4] |
| Density | Approximately 1.027 - 1.1437 g/cm³ | [4][9] |
Q5: What are the primary safety concerns when handling this compound and the reagents for its synthesis?
A5: While this compound itself is not classified as a dangerous substance according to GHS, it may cause skin and eye irritation.[15] The reagents used in its synthesis, however, require careful handling:
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas.[8] Must be handled under an inert atmosphere.
-
Benzyl Halides (e.g., Benzyl Bromide): Lachrymators and are corrosive. Should be handled in a well-ventilated fume hood.
-
Solvents (THF, DMF): Flammable and can have toxicological effects. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed column without air bubbles.[16]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.[11]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflow
Below is a decision tree to guide the selection of the appropriate purification technique based on the impurity profile of the crude this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. This compound | 70448-03-2 [amp.chemicalbook.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. (R)-(-)-1-BENZYLOXY-2-PROPANOL | 89401-28-5 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. scbt.com [scbt.com]
- 15. employees.delta.edu [employees.delta.edu]
- 16. web.uvic.ca [web.uvic.ca]
Side reactions and byproducts in the synthesis of 2-(Benzyloxy)-1-propanol
Technical Support Center: Synthesis of 2-(Benzyloxy)-1-propanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method is the nucleophilic ring-opening of propylene oxide with benzyl alcohol. This reaction can be catalyzed by either a base or an acid.
-
Base-Catalyzed Route: Typically, a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or their corresponding alkoxides (e.g., sodium benzylate, formed in situ) is used. This method generally favors the formation of the desired this compound isomer.
-
Acid-Catalyzed Route: Lewis or Brønsted acids can also be used. However, this route often leads to a mixture of regioisomers and is more susceptible to side reactions like polymerization.
For achieving high regioselectivity and yield of the target molecule, the base-catalyzed pathway is strongly recommended.
Q2: I'm seeing two isomers in my crude NMR/GC-MS. What is the other product and why is it forming?
The second isomer is almost certainly 1-(Benzyloxy)-2-propanol . Its formation is a direct result of the regioselectivity of the epoxide ring-opening.
-
Mechanism of Formation: Propylene oxide has two electrophilic carbons: C1 (primary) and C2 (secondary).
-
Under basic (SN2) conditions , the benzyl alkoxide nucleophile preferentially attacks the less sterically hindered C1 carbon, leading to the desired product, this compound.[1]
-
Under acidic conditions , the epoxide oxygen is protonated, and the reaction takes on a more SN1-like character. The nucleophile (benzyl alcohol) then preferentially attacks the more substituted C2 carbon, which can better stabilize the partial positive charge of the transition state. This results in the formation of the undesired 1-(Benzyloxy)-2-propanol isomer.[1]
-
To maximize the yield of your desired product, ensure your reaction conditions are strictly basic and free from acidic contaminants.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Regioselectivity - Significant formation of 1-(Benzyloxy)-2-propanol.
-
Root Cause: The reaction conditions are not sufficiently basic, or acidic catalysis is occurring, leading to nucleophilic attack at the more substituted carbon of the propylene oxide ring.[1]
-
Solutions:
-
Catalyst Choice: Switch to a strong base catalyst like NaH or KOH. First, react the benzyl alcohol with the base to pre-form the sodium or potassium benzylate salt before adding the propylene oxide. This ensures a high concentration of the alkoxide nucleophile.
-
Avoid Acidic Catalysts: Do not use Lewis acids or Brønsted acids if the primary alcohol isomer is the target.
-
Check Starting Materials: Ensure your benzyl alcohol and solvent are not acidic. Traces of acid can significantly impact regioselectivity.
-
Problem 2: The reaction mixture became a thick, viscous polymer.
-
Root Cause: Propylene oxide (PO) is prone to anionic or cationic ring-opening polymerization.[2] This is a significant side reaction, especially under harsh conditions or with certain catalysts. The highly basic alkoxide initiator can continuously react with PO monomers, leading to poly(propylene oxide) (PPO) chains.[2][3]
-
Solutions:
-
Control Stoichiometry: Use a controlled excess of benzyl alcohol relative to propylene oxide to ensure the epoxide is consumed by the intended nucleophile rather than by the product alkoxide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate polymerization.
-
Slow Addition: Add the propylene oxide dropwise to the solution of benzyl alkoxide. This maintains a low instantaneous concentration of the epoxide, minimizing its ability to self-polymerize.
-
Catalyst Moderation: While strong bases are needed for regioselectivity, extremely high concentrations or overly aggressive catalysts can promote polymerization. Using catalytic amounts (e.g., 5-10 mol%) of a strong base is often sufficient.
-
Problem 3: The final product is contaminated with a significant amount of unreacted benzyl alcohol.
-
Root Cause: Incomplete reaction or use of a large excess of benzyl alcohol. Benzyl alcohol has a high boiling point (205 °C), making its removal by simple distillation challenging without high vacuum, as its boiling point is close to that of the product.
-
Solutions:
-
Purification by Column Chromatography: Flash chromatography on silica gel is the most effective method for separating this compound from the more polar benzyl alcohol. A gradient elution with a hexane/ethyl acetate solvent system typically provides excellent separation.
-
Acid/Base Wash: An aqueous wash with a dilute base (e.g., 5% NaOH) can help remove some acidic impurities, but it will not remove benzyl alcohol itself. A technique for removing cresol impurities from benzyl alcohol involves passing the vapor over an alkali metal benzylate, which could be adapted in principle but is complex for a lab scale purification of this nature.[4]
-
Optimize Reaction Stoichiometry: Carefully control the molar ratio of reactants to minimize the excess of benzyl alcohol used, making purification simpler.
-
Data & Protocols
Table 1: Catalyst Choice and its Impact on Regioselectivity
| Catalyst System | Typical Conditions | Primary Product | Major Byproduct | Key Considerations |
| KOH / Benzyl Alcohol | 90-120 °C, neat | This compound | 1-(Benzyloxy)-2-propanol | Favors desired isomer; risk of polymerization. |
| NaH / Benzyl Alcohol | 25-60 °C, in THF/DMF | This compound | 1-(Benzyloxy)-2-propanol | Excellent for forming the alkoxide first; safer temperature control. |
| H₂SO₄ (cat.) | 0-25 °C, in Benzyl Alcohol | 1-(Benzyloxy)-2-propanol | This compound | Favors the undesired isomer; high risk of polymerization.[1] |
| BF₃·OEt₂ (cat.) | 0-25 °C, in Benzyl Alcohol | 1-(Benzyloxy)-2-propanol | This compound | Similar to Brønsted acids; favors attack at the more substituted carbon. |
Visualizing Mechanisms & Workflows
Reaction Mechanism: Base-Catalyzed Ring Opening
The diagram below illustrates the SN2 mechanism for the base-catalyzed reaction, showing the pathways to both the desired product and the isomeric byproduct.
Caption: Base-catalyzed ring-opening of propylene oxide.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocol: Base-Catalyzed Synthesis
Objective: To synthesize this compound with high regioselectivity.
Materials:
-
Benzyl alcohol (reagent grade, distilled if necessary)
-
Potassium hydroxide (KOH), pellets
-
Propylene oxide
-
Anhydrous Toluene or THF (optional, as solvent)
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add benzyl alcohol (e.g., 1.2 equivalents). If using a solvent, add anhydrous toluene.
-
Alkoxide Formation: Carefully add potassium hydroxide pellets (e.g., 1.1 equivalents relative to propylene oxide) to the benzyl alcohol. Heat the mixture gently (e.g., to 60 °C) with stirring until the KOH has dissolved and the potassium benzylate has formed.
-
Epoxide Addition: Cool the mixture to room temperature. Add propylene oxide (1.0 equivalent) to the dropping funnel. Add the propylene oxide dropwise to the stirred reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, or gently heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford pure this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)-1-propanol
Welcome to the technical support center for the synthesis and optimization of 2-(Benzyloxy)-1-propanol. This guide is intended for researchers, scientists, and drug development professionals. Here, we will delve into the nuances of this synthetic transformation, moving beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound, a valuable chiral building block, typically involves the protection of one of the hydroxyl groups of 1,2-propanediol. The most common method for this is a variation of the Williamson ether synthesis.[1][2] This guide will focus on this widely used method and the challenges it can present.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis, which involves the deprotonation of a diol, in this case, 1,2-propanediol, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide, such as benzyl bromide.[3][4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common culprits include incomplete deprotonation of the diol, side reactions such as elimination, and the formation of byproducts.[5][6] Careful control of reaction conditions, including temperature, solvent, and the choice of base, is crucial.[7]
Q3: I am observing the formation of a significant amount of dibenzylated product, 1,2-bis(benzyloxy)propane. How can I minimize this?
A3: The formation of the dibenzylated product is a common issue arising from the lack of selectivity in the deprotonation of the diol. To favor the mono-benzylated product, it is essential to use a stoichiometric amount of the base or even a slight sub-stoichiometric amount relative to the diol. Running the reaction at lower temperatures can also enhance selectivity.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[8] The choice of eluent system is critical for separating the desired product from unreacted starting materials and byproducts. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no product formation | 1. Ineffective deprotonation of the diol. 2. Inactive benzyl bromide. 3. Presence of water in the reaction. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). 2. Check the purity and activity of the benzyl bromide. 3. Use anhydrous solvents and dry glassware meticulously. Water will quench the alkoxide intermediate.[9] |
| Formation of significant elimination byproducts (e.g., stilbene) | 1. Use of a sterically hindered base. 2. High reaction temperatures. | 1. Opt for a less sterically hindered base like sodium hydride. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).[5] |
| Presence of unexpected byproducts derived from the solvent | 1. Reaction of the base (e.g., NaH) with certain polar aprotic solvents like DMF or acetonitrile.[10][11] | 1. Consider using alternative solvents such as tetrahydrofuran (THF) or diethyl ether, which are more stable under these conditions.[12] |
| Difficulty in separating the product from starting diol | 1. Similar polarities of the product and the starting diol. | 1. Optimize the column chromatography conditions. A shallow gradient or isocratic elution with a carefully selected solvent system may be necessary. |
Understanding the Core Reaction: Williamson Ether Synthesis
The synthesis of this compound from 1,2-propanediol and benzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism.[1][2]
Reaction Workflow
Caption: Workflow of the Williamson Ether Synthesis for this compound.
Key Optimization Parameters
Choice of Base and Solvent
The selection of the base and solvent is critical for the success of the Williamson ether synthesis. A strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide.[4] Sodium hydride (NaH) is a common choice. The choice of solvent can significantly impact the reaction rate and selectivity.[7] Polar aprotic solvents like THF are generally preferred as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[6]
| Base | Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF | Strong base, drives the reaction to completion. | Can be pyrophoric, reacts with protic solvents. |
| Potassium tert-butoxide | THF | Soluble in organic solvents. | Sterically hindered, can promote elimination.[12] |
| Sodium Hydroxide (NaOH) | Phase Transfer Catalyst (e.g., TBAB) | Milder conditions, no need for anhydrous solvents.[9][13] | Can lead to lower yields if phase transfer is inefficient.[14] |
Temperature Control
Temperature plays a crucial role in controlling the selectivity of the reaction. Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize the formation of the dibenzylated byproduct by favoring the kinetically controlled mono-alkoxide formation.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
1,2-Propanediol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add 1,2-propanediol (1.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In-Depth Troubleshooting Logic
When faced with a problematic reaction, a systematic approach is key. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting the synthesis of this compound.
By understanding the fundamental principles of the Williamson ether synthesis and systematically addressing potential issues, you can significantly improve the outcome of your experiments. This guide provides a framework for that process, encouraging a proactive and informed approach to chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. jk-sci.com [jk-sci.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Mastering Asymmetric Synthesis with 2-(Benzyloxy)-1-propanol
Welcome to the technical support center for 2-(Benzyloxy)-1-propanol, a versatile chiral auxiliary for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this reagent, ensuring both high diastereoselectivity and experimental reproducibility. Here, we address common pitfalls through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.
Section 1: Troubleshooting Guide
This section is formatted to address specific experimental issues in a question-and-answer format, providing both probable causes and actionable solutions.
Issue 1: Low Diastereoselectivity in α-Alkylation of an Attached Carboxylic Acid
Question: "I've esterified my carboxylic acid with (S)-2-(Benzyloxy)-1-propanol and proceeded with LDA-mediated alkylation at -78 °C, but my diastereomeric excess (d.e.) is disappointingly low. What are the likely causes and how can I improve selectivity?"
This is a frequent challenge in auxiliary-based asymmetric synthesis.[1][2] High diastereoselectivity hinges on the formation of a single, conformationally rigid enolate geometry, which then biases the approach of the electrophile.
Potential Causes and Solutions:
-
Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react non-selectively, eroding the d.e.
-
Solution: Ensure your LDA is freshly titrated and use a slight excess (1.1-1.2 equivalents). Consider a stronger base like sodium bis(trimethylsilyl)amide (NaHMDS) for more hindered substrates.[3]
-
-
Suboptimal Temperature Control: The energy difference between the transition states leading to the two diastereomers can be small, making the reaction highly sensitive to temperature fluctuations.
-
Solution: Maintain a strict -78 °C (dry ice/acetone bath) throughout the deprotonation and alkylation steps. Ensure the electrophile is pre-cooled before addition.
-
-
Enolate Equilibration: The presence of excess base or prolonged reaction times at higher temperatures can lead to enolate equilibration, compromising the stereochemical integrity.
-
Solution: Add the electrophile slowly at -78 °C and quench the reaction once complete, without allowing it to warm significantly.
-
-
Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide) tend to be less selective than less reactive ones (e.g., benzyl bromide).
-
Solution: If possible, consider using a bulkier or less reactive electrophile to enhance facial discrimination by the chiral auxiliary.
-
Workflow for Asymmetric Alkylation
Caption: Workflow for using this compound as a chiral auxiliary.
Issue 2: Difficulty in Separating Diastereomers
Question: "My alkylation reaction appears to be successful, but I am struggling to separate the resulting diastereomers by silica gel chromatography."
Diastereomers possess different physical properties, which should allow for their separation.[1] However, if the chiral centers are distant or the overall polarity is very similar, separation can be challenging.
Potential Causes and Solutions:
-
Insufficient Resolution on Silica Gel: The polarity difference between the diastereomers may be too small for standard silica gel chromatography.
-
Solution: Experiment with different solvent systems, including less polar eluents to maximize interaction with the silica. Consider using a different stationary phase, such as alumina or a reverse-phase column.
-
-
Crystallization as an Alternative: If chromatography fails, fractional crystallization can be a powerful separation technique for diastereomers.
-
Solution: Attempt to crystallize the product mixture from various solvents. Seeding with a small amount of the pure major diastereomer (if available) can be beneficial.
-
Issue 3: Cleavage of the Auxiliary is Problematic
Question: "I am trying to cleave the auxiliary to obtain my chiral carboxylic acid, but the reaction is either incomplete or I am observing side products."
The choice of cleavage method is critical to avoid racemization or degradation of the desired product.
Potential Causes and Solutions:
-
Incomplete Saponification: Standard saponification with LiOH or NaOH may be slow due to steric hindrance.
-
Solution: Increase the reaction temperature or use a co-solvent like THF to improve solubility. For highly hindered esters, consider more forcing conditions, but monitor for epimerization at the α-carbon.
-
-
Reductive Cleavage Issues: When using LiAlH₄ to obtain the corresponding chiral alcohol, over-reduction of other functional groups can be an issue.
-
Solution: Use a milder reducing agent like lithium borohydride (LiBH₄) if compatible with your substrate. Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to enhance selectivity.[3]
-
-
Hydrogenolysis of the Benzyl Ether: The benzyloxy group is sensitive to catalytic hydrogenation (e.g., H₂/Pd-C). This can be a desired deprotection step but may occur unintentionally.
-
Solution: If you wish to retain the benzyl group, avoid hydrogenation conditions. If simultaneous deprotection is desired, this can be an efficient strategy.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound as a chiral auxiliary?
While not as extensively documented as Evans oxazolidinones, this compound offers several potential advantages:
-
Cost-Effectiveness: It can be prepared from readily available and inexpensive starting materials like ethyl (S)-lactate.[4]
-
Recovery and Recyclability: As a simple alcohol, it can often be recovered and reused after cleavage.
-
Structural Simplicity: Its straightforward structure can simplify NMR analysis of the resulting diastereomers.
Q2: What is the best method to attach the auxiliary to my carboxylic acid?
Standard esterification protocols are generally effective. A common and mild method is the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method minimizes side reactions and typically proceeds in high yield at room temperature.
Q3: How can I confirm the absolute configuration of my final product?
The stereochemical outcome is generally predictable based on the formation of a chelated intermediate that blocks one face of the enolate. However, for unambiguous confirmation, several methods can be used:
-
X-ray Crystallography: If a crystalline derivative can be formed, this provides definitive proof of the absolute configuration.
-
Correlation to Known Compounds: Convert your product to a compound of known stereochemistry.
-
Chiral Chromatography: Compare the retention time of your product to that of a known standard on a chiral HPLC or GC column.
Q4: Can this auxiliary be used for reactions other than alkylation?
Yes, in principle. Chiral auxiliaries are versatile tools in asymmetric synthesis.[1] The ester of this compound with an α,β-unsaturated carboxylic acid could be used in diastereoselective conjugate additions or Diels-Alder reactions, although specific literature for this auxiliary is sparse.
Section 3: Protocols and Data
Protocol 1: Attachment of Carboxylic Acid to (S)-2-(Benzyloxy)-1-propanol
-
Dissolve the carboxylic acid (1.0 eq), (S)-2-(Benzyloxy)-1-propanol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by silica gel chromatography.
Protocol 2: Reductive Cleavage of the Auxiliary
-
Dissolve the purified diastereomeric ester (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through celite.
-
Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the resulting chiral alcohol and the recovered auxiliary by chromatography.
Table 1: Hypothetical Diastereoselectivity in Asymmetric Alkylation
The following table provides an estimation of expected diastereoselectivity based on general principles observed with similar chiral auxiliaries. Actual results will vary.
| Electrophile (R-X) | Base | Temperature (°C) | Expected Major Diastereomer | Estimated d.e. (%) |
| Methyl Iodide | LDA | -78 | (S,R) | 85-90 |
| Benzyl Bromide | LDA | -78 | (S,R) | >95 |
| Allyl Bromide | NaHMDS | -78 | (S,R) | >95 |
| Isopropyl Iodide | LDA | -78 to -40 | (S,R) | 70-80 |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
Technical Support Center: Removal of Benzyl Protecting Groups from 2-(Benzyloxy)-1-propanol Derivatives
Welcome to the technical support center for the deprotection of 2-(benzyloxy)-1-propanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on delivering practical, field-proven insights to overcome common challenges in the removal of benzyl (Bn) protecting groups.
Introduction: The Benzyl Ether Protecting Group
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability to a range of reaction conditions, and the variety of methods available for its removal.[1][2] However, the cleavage of the benzyl C-O bond in complex molecules like this compound derivatives can present unique challenges.[3][4] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ether deprotection?
A1: The primary methods for cleaving benzyl ethers are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas (H₂).[5][6]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[5][7][8]
-
Dissolving Metal Reduction (Birch Reduction): This method uses an alkali metal (like sodium or lithium) in liquid ammonia and is useful when other reductive methods fail, though it involves harsh conditions.[1][5][9]
-
Acid-Catalyzed Cleavage: Strong acids, including Lewis acids, can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions.[10][11][12]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for p-methoxybenzyl (PMB) ethers.[2][10][13]
Q2: Why is my catalytic hydrogenation for benzyl ether removal slow or incomplete?
A2: Several factors can impede catalytic hydrogenation:
-
Catalyst Poisoning: The product amine or sulfur-containing functional groups in the substrate can poison the palladium catalyst, reducing its activity.[14][15]
-
Poor Catalyst Quality: The activity of Pd/C can differ between batches and suppliers.[15] Always use a fresh, high-quality catalyst.
-
Insufficient Hydrogen Access: Inadequate stirring or low hydrogen pressure can limit the reaction rate.[15][16]
-
Steric Hindrance: A sterically hindered benzyl group may have limited access to the catalyst's active sites.[15]
Q3: Can I selectively remove a benzyl group in the presence of other reducible functional groups?
A3: Yes, selective debenzylation is possible. For instance, catalytic transfer hydrogenation can often selectively cleave benzyl ethers without affecting other reducible groups like olefins or Cbz protecting groups, depending on the chosen hydrogen donor and reaction conditions.[7][17] Additives like ammonia or pyridine can inhibit benzyl ether hydrogenolysis while allowing other reductions to proceed.[17]
Troubleshooting Guide
This section addresses specific issues you may encounter during the debenzylation of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Stalled Reaction | 1. Catalyst poisoning by starting material or product.[14][15] 2. Poor quality or deactivated catalyst.[15] 3. Insufficient hydrogen pressure or poor mixing.[15][16] 4. Steric hindrance around the benzyl ether.[15] | 1. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).[15] Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[18][19] If your substrate contains a basic nitrogen, add a mild acid like acetic acid.[15][16] 2. Use a fresh batch of high-quality catalyst.[15] 3. Ensure vigorous stirring to keep the catalyst suspended. Increase hydrogen pressure if using a pressure vessel.[20][21] 4. Increase reaction temperature and/or pressure. If the issue persists, consider an alternative deprotection method like Birch reduction or acid cleavage.[15] |
| Formation of Side Products | 1. Over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).[1] 2. Hydrogenolysis of other sensitive groups (e.g., Cbz, some esters).[22][23] 3. Ring opening or other rearrangements under acidic conditions. | 1. Use a more selective method like catalytic transfer hydrogenation with a milder hydrogen donor (e.g., 2-propanol).[24] 2. Choose a deprotection method orthogonal to the sensitive groups. For example, use acid-catalyzed cleavage if a Cbz group is present.[10] 3. Use neutral deprotection methods like catalytic hydrogenation instead of strong acids. |
| Difficulty in Product Isolation | 1. The product, toluene, can be difficult to remove from the desired alcohol.[4] 2. Emulsion formation during aqueous workup. | 1. Use a high-vacuum rotary evaporator. Co-evaporation with a low-boiling solvent like methanol can also be effective. 2. Add a small amount of brine to the aqueous layer to break the emulsion. |
| Safety Concerns | 1. Hydrogen gas is highly flammable and can form explosive mixtures with air.[25][26] 2. Palladium on carbon can be pyrophoric, especially after use.[21][25] | 1. Always work in a well-ventilated fume hood.[20][26] Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[20][25] 2. Do not allow the used catalyst to dry on the filter paper.[23] Quench the filtered catalyst with water immediately after filtration and store it wet in a designated waste container.[25] |
Visualizing Your Debenzylation Strategy
Choosing the right deprotection method is critical for success. The following decision tree can guide your selection process based on the functional groups present in your this compound derivative.
Caption: Decision tree for selecting a benzyl ether deprotection method.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the standard procedure for benzyl ether cleavage using palladium on carbon and hydrogen gas.
Safety First: Hydrogenation reactions carry a significant fire and explosion risk.[21][25] Always conduct this procedure in a properly functioning fume hood, and ensure there are no nearby ignition sources.[21] The palladium on carbon catalyst is pyrophoric and must be handled with care.[21][25]
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (nitrogen or argon)
-
Celite®
Procedure:
-
Vessel Preparation: To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the this compound derivative.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[25]
-
Solvent Addition: Add the anhydrous solvent under a positive pressure of inert gas.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution under a stream of inert gas.
-
Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas. If using a balloon, ensure it is securely attached.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, evacuate the flask and backfill with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry.[23] Immediately after filtration, wet the Celite® pad with water to quench the catalyst.[25]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a convenient and often safer alternative to using hydrogen gas.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative in anhydrous methanol.[14]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[14]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (typically 5 equivalents) in one portion.[14]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[14]
-
Work-up: Upon completion, cool the mixture to room temperature.[14]
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[23][25] Wash the filter cake with a small amount of methanol.[14]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[14]
Visualizing the Catalytic Hydrogenolysis Workflow
The following diagram illustrates the key steps and safety considerations for a typical catalytic hydrogenolysis experiment.
Caption: Standard workflow for catalytic hydrogenolysis.
Conclusion
The successful removal of a benzyl protecting group from this compound derivatives hinges on a careful consideration of the substrate's functionalities and the selection of an appropriate deprotection strategy. By understanding the underlying chemical principles and anticipating potential challenges, researchers can navigate this common synthetic transformation with confidence. This guide provides a foundation for troubleshooting and optimizing your debenzylation reactions, ultimately contributing to the efficient synthesis of your target molecules.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 18. tandfonline.com [tandfonline.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. njhjchem.com [njhjchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nbinno.com [nbinno.com]
- 23. lzchemical.com [lzchemical.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. weihaicm.com [weihaicm.com]
Troubleshooting low enantiomeric excess in reactions with 2-(Benzyloxy)-1-propanol
Topic: Troubleshooting Low Enantiomeric Excess in Reactions with 2-(Benzyloxy)-1-propanol
Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.
Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?
A2: The next
Stability issues of 2-(Benzyloxy)-1-propanol under acidic or basic conditions
Welcome to the technical support center for 2-(Benzyloxy)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we will address common questions and troubleshooting scenarios related to its handling and use, focusing on its susceptibility to degradation in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is an organic compound featuring a benzyl ether and a primary alcohol functional group. It is often used as a chiral building block in stereoselective synthesis or as a specialty solvent.[1][2][3] Its structure combines the relative stability of a benzyl ether with the reactivity of a primary alcohol.
Q2: I am observing unexpected impurities in my reaction mixture containing this compound after an acidic workup. What could be the cause?
This is a common issue stemming from the lability of the benzyl ether linkage under acidic conditions. Benzyl ethers are known to be susceptible to cleavage by strong acids.[4][5] The ether oxygen can be protonated, forming a good leaving group and facilitating cleavage of the C-O bond.
Troubleshooting Steps:
-
Assess Acid Strength: Strong acids like HCl, H2SO4, or trifluoroacetic acid (TFA) can readily cleave the benzyl ether.[4][6] If your protocol allows, consider using a milder acid or minimizing the exposure time to strong acids.
-
Temperature Control: Acid-catalyzed ether cleavage is often accelerated at higher temperatures.[7] Performing your workup at lower temperatures (e.g., 0 °C) can significantly reduce the rate of degradation.
-
Identify Degradation Products: The primary degradation products will likely be 1,2-propanediol and benzyl alcohol or toluene .[5][8] Characterizing the impurities by techniques like GC-MS or LC-MS can confirm if acid-catalyzed degradation is occurring.
Q3: Can this compound degrade under basic conditions?
Generally, ethers, including benzyl ethers, are considered stable under most basic conditions.[9] Unlike esters, they do not undergo ready hydrolysis with bases like NaOH or KOH at room temperature. However, very harsh basic conditions (e.g., high temperatures, extremely strong bases) could potentially lead to degradation, although this is less common than acid-catalyzed cleavage.
Considerations for Basic Conditions:
-
Reaction Type: If your reaction involves strong nucleophiles or bases at elevated temperatures, you should still monitor for potential side reactions.
-
Alternative Pathways: While direct cleavage is unlikely, other base-mediated reactions could occur if there are other reactive sites on your molecule of interest.
Q4: I need to remove the benzyl group from this compound. What are the recommended methods?
The removal of a benzyl ether protecting group is a standard transformation in organic synthesis. The most common and generally mildest method is catalytic hydrogenolysis.[4][5][8][10]
Recommended Deprotection Protocol (Hydrogenolysis):
-
Dissolve Substrate: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Monitor Reaction: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product, 1,2-propanediol.
Alternatively, strong acids can be used for cleavage, but this is often less desirable due to the potential for side reactions on sensitive substrates.[4]
Troubleshooting Guide: Stability Issues in Experiments
This section provides a structured approach to diagnosing and resolving stability problems with this compound in your experiments.
Issue 1: Loss of Compound and Formation of Byproducts During Acidic Reaction or Purification
-
Symptoms: Lower than expected yield, appearance of new spots on TLC or peaks in LC/GC analysis corresponding to lower molecular weight species.
-
Underlying Cause: Acid-catalyzed cleavage of the benzyl ether linkage. The benzylic carbon is susceptible to nucleophilic attack after protonation of the ether oxygen, leading to the formation of 1,2-propanediol and benzyl alcohol/toluene.[5][7][8]
Workflow for Diagnosing Acid Instability
Caption: Diagnostic workflow for acid-induced degradation.
Issue 2: Ensuring Stability During Long-Term Storage
-
Symptoms: Gradual appearance of impurities in a stored sample of this compound.
-
Underlying Cause: While generally stable, long-term storage in the presence of acidic or oxidizing impurities can lead to slow degradation.
Recommendations for Storage:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidation. |
| Container | Use a tightly sealed, clean glass container. | Avoids contamination from plasticizers or other residues. |
| pH | Ensure the compound is stored under neutral conditions. | Avoids acid- or base-catalyzed degradation. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14][15]
Protocol 1: Acidic Stress Testing
Objective: To evaluate the stability of this compound under acidic conditions and identify degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.
-
Incubation: Incubate the mixture at 60 °C for 24 hours. A control sample (1 mL of sample solution with 1 mL of water) should be kept at the same temperature.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a validated HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Basic Stress Testing
Objective: To assess the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Incubation: Incubate the mixture at 60 °C for 24 hours, alongside a control sample.
-
Time Points: Withdraw aliquots at specified intervals.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples by HPLC.
Expected Degradation Pathway Under Acidic Conditions
Caption: Acid-catalyzed cleavage of this compound.
By understanding the inherent stability characteristics of this compound and employing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize degradation, improve experimental outcomes, and ensure the integrity of their results.
References
- 1. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
Technical Support Center: Improving Stereoselectivity with 2-(Benzyloxy)-1-propanol and its Derivatives
Welcome to the technical support center for stereoselective synthesis utilizing 2-(Benzyloxy)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in asymmetric synthesis. As Senior Application Scientists, we aim to explain not just the protocols but the underlying principles that govern stereochemical control.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common initial questions regarding the use of this compound as a chiral synthon.
Q1: What is this compound and what is its primary role in stereoselective synthesis?
A: this compound is a chiral alcohol. In its enantiomerically pure form, (R)- or (S)-, it serves as a valuable chiral building block, or "synthon." Its utility comes from the pre-defined stereocenter which can be used to influence the creation of new stereocenters in a predictable manner. It is not typically used as a recoverable chiral auxiliary in the classical sense (like an Evans oxazolidinone), but rather it is incorporated into the final product. Its bifunctional nature (an alcohol and a benzyl ether) allows for diverse chemical transformations.
Q2: What is the core principle behind using a chiral molecule like this to direct a reaction?
A: The principle is to convert an achiral starting material into a chiral one by reacting it with the enantiopure this compound derivative.[1] This creates a molecule with a built-in stereocenter. In subsequent reactions, this existing stereocenter makes the two faces of a nearby prochiral center (like a ketone or an alkene) diastereotopic. One face is sterically more accessible than the other, forcing an incoming reagent to attack preferentially from the less hindered direction. This leads to the formation of one diastereomer over the other, a process known as diastereoselective synthesis.[2]
Q3: How does the benzyloxy group specifically contribute to stereocontrol?
A: The benzyloxy group is crucial for two main reasons:
-
Steric Hindrance: The bulky benzyl group can effectively block one face of the molecule, directing reagents to the opposite, more accessible face.
-
Chelation Control: The oxygen atom of the benzyloxy group can act as a Lewis base, coordinating to a metal center (from a Lewis acid or an organometallic reagent). This forms a rigid cyclic intermediate, locking the conformation of the molecule and enhancing the facial bias for nucleophilic attack. This chelation-controlled mechanism often leads to very high levels of diastereoselectivity.[3]
Q4: In what types of reactions are this compound and its derivatives most effective?
A: Derivatives of this compound, such as the corresponding α-benzyloxy ketone, are highly effective in reactions involving nucleophilic additions to carbonyls. These include:
-
Grignard reactions
-
Organolithium additions
-
Reductions with hydride reagents (e.g., NaBH₄, L-Selectride®)
-
Aldol reactions
-
Ene reactions[4]
The predictable stereochemical outcomes in these reactions make this scaffold valuable for constructing polyketide natural products and other complex chiral molecules.
Part 2: Troubleshooting Guide for Suboptimal Stereoselectivity
Even with a well-designed chiral substrate, achieving high stereoselectivity can be challenging. This section provides a question-and-answer guide to troubleshoot common issues.
Q: My diastereoselectivity is low (e.g., close to a 1:1 mixture). What are the first things I should investigate?
A: Low diastereoselectivity indicates that the energy difference between the two competing transition states (one leading to the desired diastereomer, the other to the undesired one) is minimal. The goal is to maximize this energy difference. Here is a systematic approach to troubleshoot this issue:
-
Reaction Temperature: This is often the most critical parameter. Lowering the reaction temperature generally increases selectivity.[5] At lower temperatures, molecules have less kinetic energy, making the small difference in activation energy between the two diastereomeric transition states more significant.
-
Action: Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) and compare the diastereomeric ratio (d.r.) to your baseline experiment at room temperature.
-
-
Solvent Choice: The solvent's polarity and ability to coordinate with metal ions can drastically alter the reaction mechanism.
-
Chelating Solvents: Ethereal solvents like THF or DME can stabilize chelated intermediates, favoring chelation-controlled pathways.
-
Non-Chelating Solvents: Solvents like toluene or dichloromethane are less coordinating and may favor non-chelation (e.g., Felkin-Anh) models of stereoinduction.
-
Action: If you suspect chelation is key to selectivity, ensure your solvent is appropriate (e.g., THF). If chelation is detrimental or not possible, switch to a non-coordinating solvent.
-
-
Reagent and Lewis Acid Selection:
-
Bulky Reagents: Using a sterically demanding nucleophile or reducing agent (e.g., L-Selectride® instead of NaBH₄) can amplify the steric bias of the chiral substrate, leading to higher selectivity.
-
Lewis Acids: For reactions involving α-benzyloxy carbonyls, the choice of Lewis acid is paramount. Chelating Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄) will enforce a rigid, cyclic transition state. Non-chelating Lewis acids (e.g., BF₃·OEt₂) will not form this cyclic intermediate, potentially leading to the opposite diastereomer.
-
Action: Screen a panel of Lewis acids. If high selectivity for the "chelation product" is desired, use a strong chelating Lewis acid. Ensure the stoichiometry of the Lewis acid is optimized (typically 1.1 equivalents or more).
-
Q: The reaction is very slow at low temperatures. How can I increase the rate without sacrificing selectivity?
A: This is a common trade-off. While lowering the temperature improves selectivity, it also reduces the reaction rate.
-
Increase Reagent Concentration: Carefully increasing the concentration of your reagents can sometimes improve the rate without a significant loss in selectivity.
-
Catalyst Choice: In catalyzed reactions, switching to a more active catalyst can allow you to run the reaction at a lower temperature while maintaining a reasonable rate.[6]
-
Slow Addition: Instead of running the entire reaction at a higher temperature, consider initiating the reaction at a low temperature and then allowing it to warm slowly to a temperature where the rate is acceptable. This often preserves the initially established selectivity.
Part 3: Experimental Protocols & Mechanistic Insights
This section provides detailed protocols for key experiments and visualizes the underlying mechanistic principles that govern stereocontrol.
Protocol 1: Diastereoselective Grignard Addition to a Chiral α-Benzyloxy Ketone
This protocol is based on the principle of chelation-controlled 1,4-asymmetric induction, a powerful method for synthesizing chiral 1,2-diols.[3]
Objective: To perform a highly diastereoselective addition of a Grignard reagent to (S)-1-(benzyloxy)-2-propanone to generate a chiral tertiary alcohol.
Materials:
-
(S)-1-(benzyloxy)-2-propanone
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether
-
Anhydrous magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add (S)-1-(benzyloxy)-2-propanone (1.0 eq) and anhydrous MgBr₂·OEt₂ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Chelation: Dissolve the solids in anhydrous THF and stir the solution at room temperature for 30 minutes. This pre-stirring step is crucial for the formation of the magnesium chelate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Add MeMgBr (1.5 eq) dropwise to the cold solution over 20 minutes. The dropwise addition helps to control the exotherm and maintain the low temperature.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR analysis or by chiral HPLC/GC after conversion to a suitable derivative.
Mechanistic Visualization: Chelation Control
The high diastereoselectivity observed in the protocol above is a direct result of the formation of a rigid, five-membered chelated intermediate. This locks the conformation of the ketone and forces the Grignard reagent to attack from the less sterically hindered face.
Part 4: Data Summary
The choice of reagents and conditions can significantly impact the stereochemical outcome. The table below summarizes expected outcomes for the reduction of an α-benzyloxy ketone, illustrating the principle of reagent-based control.
| Reaction Type | Reagent/Conditions | Control Type | Expected Major Diastereomer | Typical d.r. | Rationale |
| Hydride Reduction | Zn(BH₄)₂, THF, -78 °C | Chelation | syn | >95:5 | Zinc strongly chelates to both oxygens, leading to hydride delivery from the less hindered face of the rigid intermediate. |
| Hydride Reduction | L-Selectride®, THF, -78 °C | Steric (Felkin-Anh) | anti | >95:5 | The extremely bulky hydride reagent cannot approach from the face occupied by the benzyloxy group, overriding chelation effects. |
| Hydride Reduction | NaBH₄, MeOH, 0 °C | Minimal Control | syn | ~60:40 to 75:25 | Methanol disrupts chelation, and NaBH₄ is not bulky enough for strong steric control, resulting in lower selectivity. |
| Grignard Addition | MeMgBr, MgBr₂·OEt₂, THF, -78 °C | Chelation | syn | >90:10 | The added Lewis acid enforces the formation of a rigid chelated intermediate, ensuring high selectivity.[3] |
By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereoselectivity of reactions involving this compound and its derivatives, paving the way for more efficient and successful asymmetric syntheses.
References
Technical Support Center: Identifying Impurities in 2-(Benzyloxy)-1-propanol by NMR
Welcome to the technical support center for the analysis of 2-(Benzyloxy)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the most likely impurities?
A1: The presence of unexpected signals in your ¹H NMR spectrum typically points to residual starting materials, byproducts from the synthesis, or degradation products. The most common synthesis route involves the O-benzylation of a propane-1,2-diol precursor.[1][2] Therefore, the most probable impurities are:
-
Benzyl Alcohol: A common starting material or a byproduct of benzyl ether cleavage.[3][4]
-
1,2-Propanediol (Propylene Glycol): The unreacted starting material.[5]
-
Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl bromide with the benzyl alkoxide.
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)).[6][7]
The stability of benzyl ethers is generally high under neutral and basic conditions, but they can be sensitive to acidic conditions and reductive cleavage.[3][4][8]
Q2: How can I use ¹H NMR to definitively identify these common impurities?
A2: Identification relies on comparing the chemical shifts (δ) and signal multiplicities of the unknown peaks with those of known compounds. The key is to look for characteristic signals that do not belong to this compound.
Workflow for Impurity Identification by ¹H NMR
Caption: Workflow for identifying and quantifying impurities using NMR.
Here is a table summarizing the expected ¹H NMR chemical shifts for this compound and its common impurities in CDCl₃.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ar-H (benzyl) | 7.25 - 7.40 | Multiplet |
| -CH₂- (benzyl) | ~4.55 | Singlet | |
| -CH(O)- | ~3.80 | Multiplet | |
| -CH₂OH | ~3.50 | Multiplet | |
| -CH₃ | ~1.15 | Doublet | |
| Benzyl Alcohol | Ar-H | 7.25 - 7.40 | Multiplet |
| -CH₂- | ~4.65 | Singlet | |
| -OH | Variable | Broad Singlet | |
| 1,2-Propanediol | -CH(OH)- | ~3.90 | Multiplet |
| -CH₂(OH)- | ~3.40 | Multiplet | |
| -CH₃ | ~1.10 | Doublet | |
| Dibenzyl Ether | Ar-H | 7.25 - 7.40 | Multiplet |
| -CH₂- | ~4.50 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Q3: My sample contains overlapping signals in the aromatic and aliphatic regions. How can I resolve these to identify and quantify impurities?
A3: Signal overlap is a common challenge. Here are several strategies to address this:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and can resolve overlapping multiplets.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies coupled protons, helping to trace out the spin systems of different molecules.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing an additional dimension of separation.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in piecing together molecular fragments.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of different compounds to varying extents, potentially resolving overlaps.
Q4: Once I've identified an impurity, how can I accurately determine its concentration?
A4: Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a sample or the concentration of impurities.[9][10][11][12][13] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][14][15]
The most common approach is the internal standard method.[14][16]
Protocol for Quantitative ¹H NMR (qNMR) Analysis
-
Selection of an Internal Standard:
-
Choose a high-purity standard with sharp, well-resolved peaks that do not overlap with the analyte or impurity signals. Common standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
-
The standard should be chemically inert and stable under the experimental conditions.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of your this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).[17][18][19] Ensure complete dissolution to obtain a homogeneous solution.[17][19]
-
-
NMR Data Acquisition:
-
Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended.
-
Acquire the spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[11][14]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
std = Internal Standard
-
analyte = this compound
-
-
Q5: I suspect the presence of water in my sample. How can I confirm this and does it matter?
A5: The presence of water is common and can be identified in the ¹H NMR spectrum as a broad singlet. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration. In CDCl₃, it often appears between 1.5 and 2.5 ppm. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly diminish due to proton exchange with deuterium.
While water is often considered a benign impurity, its presence can affect the accuracy of weighing for qNMR and may be undesirable in certain applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR signals | - Incomplete dissolution of the sample.[17] - Presence of paramagnetic impurities.[17][19] - Poor shimming of the spectrometer. | - Ensure the sample is fully dissolved. Gentle warming or sonication may help. - Filter the sample through a small plug of cotton wool in a pipette. - Re-shim the instrument. |
| Rolling baseline | - First pulse is too short. - Inadequate receiver gain. | - Check and optimize the 90° pulse width. - Adjust the receiver gain to avoid signal clipping. |
| "Phasing" problems | - Incorrect phase correction. - Temperature fluctuations during acquisition. | - Carefully re-process the spectrum with manual phase correction. - Ensure the spectrometer's temperature is stable. |
| Unexpected singlets | - Could be residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). - Grease from glassware. | - Cross-reference with tables of common NMR impurities and solvent signals.[20] - Ensure all glassware is scrupulously clean. |
Visual Guide to Impurity Identification
Caption: Decision tree for preliminary impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. NP-MRD: Showing NP-Card for 1,2-Propanediol (NP0002688) [np-mrd.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. Analytical NMR [magritek.com]
- 15. enovatia.com [enovatia.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Reactions with 2-(Benzyloxy)-1-propanol
Welcome to our dedicated technical support guide for researchers, chemists, and process development scientists working with 2-(Benzyloxy)-1-propanol. As a key chiral building block in pharmaceutical synthesis, its reactivity is of paramount importance. This guide, structured in a practical question-and-answer format, is designed to help you navigate the complexities of catalyst selection and troubleshoot common issues encountered during its various chemical transformations.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding the strategic selection of catalysts for the most common reactions involving this compound: oxidation and debenzylation.
FAQ 1: What are the primary considerations when selecting a catalyst for the oxidation of this compound to 2-(benzyloxy)propanal or the corresponding acid?
When oxidizing the secondary alcohol of this compound, the primary challenge is to achieve high selectivity while preventing over-oxidation and avoiding the cleavage of the acid-labile benzyl ether protecting group.
Key Considerations:
-
Chemoselectivity: The catalyst system must selectively oxidize the secondary alcohol without affecting the benzyl ether. Aggressive, non-selective oxidants can lead to debenzylation or degradation.
-
Reaction Endpoint: Determine if the target is the aldehyde (2-(benzyloxy)propanal) or the carboxylic acid (2-(benzyloxy)propanoic acid). Milder conditions are required to stop at the aldehyde stage.
-
Catalyst Type:
-
For Aldehyde Synthesis: Systems like Swern or Dess-Martin periodinane are effective on a lab scale but can be problematic for scale-up. Catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite are often preferred for their efficiency and milder conditions.
-
For Carboxylic Acid Synthesis: Stronger oxidizing conditions are needed. Catalytic systems involving ruthenium (e.g., RuCl₃ with an oxidant) or direct oxidation using permanganates can be effective, but careful pH control is necessary to prevent benzyl ether cleavage.
-
-
Work-up and Purification: The choice of catalyst will impact the purification strategy. For instance, chromium-based oxidants, while effective, generate stoichiometric heavy-metal waste, complicating purification and disposal.
Catalyst Selection Summary Table
| Target Product | Recommended Catalyst System | Key Advantages | Potential Issues |
| 2-(Benzyloxy)propanal | TEMPO/NaOCl | High selectivity, catalytic, mild conditions | Requires careful pH control to avoid side reactions. |
| 2-(Benzyloxy)propanal | Dess-Martin Periodinane | High yield, fast reaction times at room temperature. | Not ideal for large scale, reagent is expensive. |
| 2-(Benzyloxy)propanoic acid | RuCl₃/NaIO₄ | Catalytic, powerful oxidant. | Potential for over-oxidation, cost of ruthenium. |
FAQ 2: I need to remove the benzyl group from this compound. Which catalytic system is most reliable?
The hydrogenolysis of the benzyl ether to yield propane-1,2-diol is a standard transformation, but its success hinges on the choice of catalyst and reaction conditions to ensure complete conversion without side reactions.
Primary Catalyst System:
The most common and robust method is catalytic hydrogenation using palladium on a carbon support (Pd/C).
-
Catalyst Loading: Typically, 5-10 mol% of palladium on carbon is used. Higher loadings can accelerate the reaction but may increase cost and the risk of side reactions if impurities are present.
-
Hydrogen Source: Hydrogen gas (H₂) is the standard, typically at pressures from 1 atm to 50 psi. Alternatively, transfer hydrogenation using formic acid, ammonium formate, or cyclohexene can be effective, especially if handling H₂ gas is a safety concern.
-
Solvent Choice: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and the hydrogen source, facilitating mass transfer to the catalyst surface.
Decision Workflow for Debenzylation Catalyst Selection
Caption: Decision workflow for selecting a debenzylation catalyst system.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low or Incomplete Conversion During Catalytic Debenzylation with Pd/C
Symptom: After the expected reaction time, TLC or GC analysis shows a significant amount of starting material remaining.
Troubleshooting Protocol:
Technical Support Center: Optimizing the Work-up of 2-(Benzyloxy)-1-propanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzyloxy)-1-propanol. The focus is on optimizing the work-up procedure to overcome common challenges, improve yield, and ensure high product purity. The content is structured into a Frequently Asked Questions section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound, and how does it influence the work-up? The synthesis is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2] First, a strong base deprotonates the hydroxyl group of 1,2-propanediol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the ether bond.[3] Understanding this is crucial for the work-up because it informs you of the key components in your crude mixture: the desired product, unreacted starting materials (1,2-propanediol and benzyl halide), the base, its conjugate acid, and inorganic salts (e.g., NaBr). The work-up must therefore be designed to effectively separate these species.
Q2: Which base is recommended for the deprotonation step, and why? The choice of base is critical and depends on the reactivity of the alcohol. For unactivated primary or secondary alcohols like 1,2-propanediol, a strong base is required to generate the alkoxide in sufficient concentration.[4] Sodium hydride (NaH) is a common and effective choice, typically used in an aprotic solvent like THF.[2][4] It reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the reaction forward.[3] Weaker bases like potassium carbonate (K₂CO₃) may be used but often require higher temperatures and longer reaction times.[4]
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | Solvent | Temperature | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | 0°C to RT | Highly effective for unactivated alcohols; produces H₂ gas (requires inert atmosphere); moisture-sensitive.[2][4] |
| Potassium tert-butoxide | THF | 0°C to RT | Strong, sterically hindered base; can favor elimination side reactions with secondary halides.[5] |
| Potassium Hydroxide (KOH) | Toluene, DMSO | Elevated | Can be effective but requires azeotropic removal of water or use in a polar aprotic solvent.[6] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Elevated | Generally milder; more suitable for activated alcohols like phenols; may result in slower reaction rates.[4] |
Q3: What are the most common side reactions, and how can they be minimized? The primary side reactions in this synthesis are elimination and over-alkylation.
-
Elimination (E2): If using a sterically hindered base or a secondary/tertiary alkyl halide, an E2 elimination reaction can compete with the desired S\textsubscript{N}2 substitution, forming an alkene.[3][7] To minimize this, use a primary alkyl halide like benzyl bromide or chloride.[1][2]
-
Over-alkylation: Since 1,2-propanediol has two hydroxyl groups, there is a risk of forming the di-benzylated product, 1,2-bis(benzyloxy)propane. To favor mono-alkylation, it is crucial to control the stoichiometry. Using a slight excess of the diol relative to the benzyl halide and base can help minimize this side product.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4] A suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) should be developed to clearly separate the starting alcohol (more polar, lower R\textsubscript{f}), the benzyl halide (less polar, higher R\textsubscript{f}), and the desired product (intermediate polarity). Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the alcohol) has been consumed.
Experimental Workflow Overview
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues encountered during the work-up procedure in a problem-cause-solution format.
Issue 1: A Persistent Emulsion Forms During Liquid-Liquid Extraction
This is one of the most common work-up challenges, where the aqueous and organic layers fail to separate cleanly.
Potential Causes:
-
High Concentration: High concentrations of salts or partially soluble byproducts can stabilize emulsions.
-
Insufficient Phase Volume: If the volume of either the aqueous or organic phase is too small, stable emulsions are more likely.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates fine droplets that are slow to coalesce.
Troubleshooting Decision Tree
Caption: Decision workflow for resolving emulsions.
Table 2: Solutions for Emulsion Breaking
| Solution | Mechanism of Action | Implementation Notes |
| 1. Add Brine (Saturated NaCl) | Increases the ionic strength and density of the aqueous phase, forcing organic components out of solution and promoting coalescence.[8][9] | Add a significant volume of brine and gently swirl or rock the separatory funnel rather than shaking vigorously.[10] |
| 2. Dilute the Organic Layer | Reduces the concentration of emulsifying agents and decreases the viscosity of the organic phase.[8] | Add more of the extraction solvent (e.g., double the initial volume). This is a last resort as it requires more solvent to be removed later. |
| 3. Gentle Heating | Can decrease the viscosity of the emulsion, facilitating phase separation.[9] | Gently warm the separatory funnel in a warm water bath. Avoid this if using low-boiling solvents like diethyl ether. |
| 4. Filtration through Celite® | The fine, porous structure of Celite® can physically disrupt the emulsion layer, allowing the distinct phases to pass through and separate.[8][10] | Prepare a small plug of Celite® in a Büchner funnel and apply gentle vacuum to filter the entire emulsion. |
| 5. Centrifugation | The applied force accelerates the separation of the two immiscible phases.[9][11] | If the volume is manageable, transfer the emulsion to centrifuge tubes. This is often the most effective method for stubborn emulsions.[11] |
Issue 2: Low Purity of Crude Product After Extraction
The crude product, a yellow or brown oil, contains significant impurities as identified by NMR or TLC analysis.
Potential Causes:
-
Incomplete Quenching: Unreacted base (e.g., NaH) or alkoxide can lead to side reactions upon concentration.
-
Hydrolysis of Benzyl Halide: Unreacted benzyl bromide can hydrolyze to benzyl alcohol during the aqueous work-up, complicating purification.
-
Poor Separation: The desired product may have some solubility in the aqueous layer, or impurities may be extracted into the organic layer.
Solutions & Optimizations:
-
Systematic Washing: After the initial quench and separation, wash the organic layer sequentially with:
-
Water (2x): To remove the bulk of water-soluble impurities like salts and unreacted diol.[4]
-
Saturated Sodium Bicarbonate (NaHCO₃) (1x): To neutralize any residual acid from an acidic quench and wash away acidic byproducts.[12]
-
Brine (1x): To remove residual water from the organic layer before drying, which reduces the amount of drying agent needed.[4]
-
-
Back-Extraction: Combine all aqueous washes and extract them once more with a fresh portion of the organic solvent. This can recover a significant amount of product that may have partitioned into the aqueous phase.
-
Efficient Drying: After washing, thoroughly dry the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[13] This prevents water from co-distilling with your product.
Issue 3: Difficulty in Final Purification by Column Chromatography
The product co-elutes with impurities, leading to poor separation and cross-contaminated fractions.
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the product from impurities like benzyl alcohol or unreacted benzyl bromide.
-
Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: An improperly packed column leads to channeling and band broadening, resulting in poor separation.
Solutions & Optimizations:
-
TLC for Method Development: Before running the column, systematically test different solvent systems (eluents) using TLC to find the one that provides the best separation (largest ΔR\textsubscript{f}) between your product and the major impurities.
-
Solvent System Selection: For this compound, a gradient elution is often effective. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute the product.
Table 3: Recommended Solvent Systems for Column Chromatography
| Impurity to Remove | Recommended Eluent System (Hexanes/Ethyl Acetate) | Rationale |
| Benzyl Bromide, Dibenzyl Ether | Start with 95:5, then gradient to 90:10 | These impurities are much less polar than the product. They will elute first in a low-polarity solvent. |
| Product: this compound | Elutes around 80:20 to 70:30 | The hydroxyl group makes the product significantly more polar than the non-polar byproducts. |
| Benzyl Alcohol, 1,2-Propanediol | Elutes at higher polarity (e.g., 50:50 or requires MeOH) | These impurities are more polar than the product due to having more hydroxyl groups or a similar polarity (benzyl alcohol). |
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Work-up Procedure
-
Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water dropwise to decompose any remaining sodium hydride. Caution: This is an exothermic reaction that evolves hydrogen gas. Ensure adequate ventilation and slow addition.
-
Once gas evolution ceases, transfer the mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and additional water to ensure clear phase separation.[12]
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Deionized water (1x volume)
-
Saturated aqueous NaHCO₃ solution (1x volume)
-
Saturated aqueous NaCl (brine) solution (1x volume)[4]
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Adsorb the crude oil onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute: Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate/hexanes). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute your product.
-
Isolate Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain pure this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 2-(Benzyloxy)-1-propanol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, the choice of a chiral starting material or directing group is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an in-depth comparison of 2-(Benzyloxy)-1-propanol, a valuable chiral building block, with other widely used chiral alcohols and their derivatives in the field of asymmetric synthesis. We will explore the strategic differences between incorporating a pre-existing stereocenter from the chiral pool versus inducing chirality with recoverable auxiliaries and catalysts, supported by experimental data and practical protocols.
The Strategic Divide: Chiral Pool Synthesis vs. Asymmetric Induction
Asymmetric synthesis broadly follows two strategic pathways to achieve enantiopure products. Understanding this distinction is crucial for contextualizing the role of this compound.
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products (or their derivatives) as starting materials.[1][2] Molecules like amino acids, sugars, terpenes, and their derivatives, such as this compound, belong to this "chiral pool." The inherent chirality of these building blocks is incorporated into the final product, preserving the stereocenter throughout the synthetic sequence. The primary advantage is the definitive stereochemistry from the outset.
-
Asymmetric Induction: This strategy involves the use of a chiral auxiliary or a chiral catalyst to influence the stereochemical course of a reaction on a prochiral substrate.[3] The chiral entity creates a diastereomeric transition state that favors the formation of one enantiomer over the other.[4] After the reaction, a chiral auxiliary is cleaved and can often be recovered, while a chiral catalyst is used in substoichiometric amounts.
This compound is a quintessential example of a chiral pool synthon. Its value lies not in its direct application as a stereodirecting group in a reaction, but as a reliable and versatile starting material containing a defined stereocenter.
Profile of a Chiral Building Block: this compound
This compound is an aliphatic alcohol characterized by a stereocenter at the C2 position, with a primary alcohol at C1 and a benzyl-protected secondary alcohol at C2.
Key Attributes:
-
Source of Chirality: Typically synthesized from readily available and inexpensive chiral precursors like ethyl lactate. A common preparation involves the benzylation of the hydroxyl group of ethyl (S)-lactate, followed by reduction of the ester to the primary alcohol.
-
Functionality: The primary hydroxyl group is a versatile handle for a wide range of transformations (e.g., oxidation to an aldehyde, esterification, etherification), while the benzyloxy group serves as a robust protecting group that can be removed under reductive conditions.
-
Applications: It is primarily used as an intermediate in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[5][6] Its most notable derivative is (S)-2-(Benzyloxy)propanal, a chiral aldehyde that undergoes highly stereoselective nucleophilic additions.[7]
The strategic application of this compound is to leverage its existing stereocenter as a foundation upon which to build more complex stereochemical architecture.
High-Performance Alternatives: Chiral Auxiliaries and Catalytic Systems
In contrast to the chiral pool approach, many asymmetric syntheses rely on powerful chiral auxiliaries and catalysts derived from other classes of chiral alcohols. These alternatives are designed to actively direct the formation of new stereocenters with high selectivity.
Terpene-Derived Chiral Auxiliaries: The Menthol Family
Chiral auxiliaries derived from terpenes, such as (-)-menthol and its more sterically demanding analogue, (-)-8-phenylmenthol, are workhorses in asymmetric synthesis.[3] They are typically attached to a prochiral substrate as an ester and direct facial selectivity through steric hindrance.
Mechanism of Action: The bulky carbocyclic framework of the auxiliary effectively shields one face of a prochiral enolate or dienophile, forcing the incoming reagent to attack from the less hindered side. This strategy has been successfully applied to a variety of transformations.
| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Excess (de) | Reference(s) |
| Diels-Alder | (-)-8-Phenylmenthol | Acrylate | >99% | [3] |
| Alkylation | (-)-8-Phenylmenthol | Methoxyacetate | 88% | [8] |
| Ene Reaction | (-)-trans-2-Phenyl-1-cyclohexanol | Glyoxylate | >90% (10:1 dr) | [6] |
Amino Alcohol-Derived Auxiliaries and Catalysts
1,2-amino alcohols are a privileged class of chiral compounds that serve both as precursors to highly effective chiral auxiliaries (e.g., Evans' oxazolidinones) and as ligands for powerful catalytic systems (e.g., CBS reduction).
Evans' Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are synthesized from chiral amino alcohols (e.g., (S)-valinol, (R)-phenylglycinol).[3] Acylated oxazolidinones form chelated (Z)-enolates that react with exceptional levels of diastereoselectivity in alkylation and aldol reactions.[9][10]
| Reaction Type | Auxiliary Precursor | Reaction | Diastereomeric Ratio (dr) | Reference(s) |
| Alkylation | (4R,5S)-4-Methyl-5-phenyloxazolidinone | Allylation | >99:1 | [9] |
| Aldol Reaction | (S)-Valinol | Reaction with Benzaldehyde | >99:1 | [11] |
| Alkylation | (1S,2R)-2-Aminocyclopentan-1-ol | Propionyl derivative alkylation | >99% de | [12] |
Corey-Bakshi-Shibata (CBS) Reduction: This renowned method for the enantioselective reduction of prochiral ketones utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral β-amino alcohol (often derived from proline) and a borane source.[13] The catalyst coordinates to both the borane and the ketone, creating a rigid transition state that facilitates highly face-selective hydride transfer.
| Ketone Substrate | Chiral Amino Alcohol Precursor | Enantiomeric Excess (ee) | Reference(s) |
| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 97% | [13] |
| α-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 98% | [13] |
| Propiophenone | (1R,2S)-2-Amino-1,2-diphenylethanol derivative | 94.7% |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in employing these chiral alcohols, the following sections detail representative experimental workflows.
Protocol 1: Diastereoselective Alkylation Using an Evans-type Chiral Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a common application for chiral auxiliaries derived from amino alcohols.[9]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product in a 4:1 mixture of THF/H₂O and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Separate the chiral auxiliary by extraction, and isolate the chiral carboxylic acid from the aqueous layer after acidification.
Protocol 2: Synthesis of a Chiral Intermediate from this compound
This protocol illustrates the use of (S)-2-(Benzyloxy)-1-propanol as a chiral building block by converting it to the corresponding aldehyde, a key intermediate for stereoselective additions.[7]
Step 1: Oxalyl Chloride-DMSO (Swern) Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add DMSO (3.0 eq) dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the mixture for 15 minutes, then add a solution of (S)-2-(Benzyloxy)-1-propanol (1.0 eq) in dichloromethane dropwise over 10 minutes.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (the product aldehyde can be volatile). The crude (S)-2-(Benzyloxy)propanal is often used immediately in the next step without extensive purification.
Step 2: Diastereoselective Nucleophilic Addition (Example)
-
Prepare the desired nucleophile (e.g., a Grignard reagent or an enolate) in a separate flask.
-
To a solution of the crude (S)-2-(Benzyloxy)propanal in anhydrous THF at -78 °C, add the nucleophilic solution dropwise.
-
Stir the reaction for 1-3 hours at -78 °C, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
The diastereoselectivity of the resulting secondary alcohol is determined after purification and characterization.
Visualization of Synthetic Strategies
The choice between these methodologies can be visualized as a decision tree based on the synthetic goal.
References
- 1. Asymmetric synthesis | chemistry presentation | 2021 | PPTX [slideshare.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Open questions on the transfer of chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral phosphine ligands|Ambeed [ambeed.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: 2-(Benzyloxy)-1-propanol vs. Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction, overall yield, and the economic feasibility of a synthetic route. This guide provides an in-depth comparison of the less-documented chiral auxiliary, 2-(benzyloxy)-1-propanol, with the well-established and widely utilized Evans oxazolidinone auxiliaries. This analysis is grounded in available experimental data, mechanistic principles, and practical considerations to aid researchers in making informed decisions for their synthetic challenges.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction.[1] The auxiliary introduces a stereogenic center, which directs the formation of a new stereocenter with a specific configuration, leading to a diastereomeric mixture that is often easily separable.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This strategy is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where the chirality of a molecule is intrinsically linked to its biological activity.[2]
Evans Auxiliaries: The Gold Standard
First introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries have become a benchmark in asymmetric synthesis due to their high levels of stereocontrol, reliability, and the extensive body of literature supporting their application.[1][3] Derived from readily available amino acids, such as valine and phenylalanine, these auxiliaries are particularly effective in a range of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1][4][5]
The remarkable stereodirecting ability of Evans auxiliaries stems from the rigid, chelated transition states they form.[6] For instance, in boron-mediated aldol reactions, the N-acyl oxazolidinone forms a Z-enolate that reacts with an aldehyde via a chair-like six-membered transition state.[6][7] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.[1][7]
This compound: An Alternative Approach
This compound is a chiral alcohol that can be used as a chiral auxiliary. While not as ubiquitously employed as Evans auxiliaries, it presents an alternative strategy for asymmetric synthesis. Its application often involves esterification with a prochiral carboxylic acid, followed by a diastereoselective reaction on the acyl portion.
The stereocontrol exerted by the this compound auxiliary is generally attributed to steric hindrance provided by the benzyloxy group and the methyl group on the propanol backbone. The conformational preferences of the resulting acylated intermediate are thought to dictate the facial selectivity of the incoming reagent.
Performance Comparison in Key Asymmetric Reactions
A direct, side-by-side comparison of this compound and Evans auxiliaries in the same reaction under identical conditions is scarce in the literature. However, a comparative analysis can be constructed by examining their performance in analogous transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids.[4] Evans auxiliaries are renowned for their excellence in this transformation, consistently affording high diastereoselectivities.[8][9]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | Allyl iodide | ~95% | 98:2 |
| This compound derivative | Grignard Reagents (on α-benzyloxy ketones) | Not specified | up to 96% de |
Data for Evans auxiliary from a representative undergraduate experiment.[10] Data for this compound derivative from a study on 1,4-asymmetric induction.[11][12]
Evans auxiliaries, when acylated and treated with a strong base, form a rigid enolate that undergoes highly diastereoselective alkylation.[10] For example, the alkylation of the N-propionyl derivative of 4-benzyl-2-oxazolidinone with allyl iodide proceeds with a diastereomeric ratio of 98:2.[10]
While direct alkylation data for acylated this compound is limited, related studies on chiral α-benzyloxy ketones show that the chiral benzyl group can induce high diastereoselectivity (up to 96% de) in nucleophilic additions.[11][12] This suggests that the stereodirecting potential of the benzyloxy moiety is significant.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with control over two new stereocenters.[13] Evans auxiliaries have been extensively used to achieve predictable and high levels of diastereoselectivity in these reactions.[5][6]
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans Auxiliary ((4R)-4-isopropyl-2-oxazolidinone) | Isobutyraldehyde | 80% | >99:1 |
| Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone) | Benzaldehyde | 95% | >99:1 |
Data for Evans auxiliaries from a comparative guide.[5]
Finding directly comparable aldol reaction data for this compound as the primary auxiliary is challenging. However, the principles of steric shielding by the benzyloxy group would be expected to influence the facial selectivity of enolate reactions.
Mechanistic Considerations and Stereochemical Models
Evans Auxiliaries
The predictable stereochemical outcome of reactions using Evans auxiliaries is well-explained by the Zimmerman-Traxler model for the aldol reaction.[7] The formation of a rigid, chair-like transition state, where the bulky substituent of the auxiliary occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, is key to the high diastereoselectivity observed.[1]
Caption: General workflow for Evans auxiliary-mediated reactions.
This compound
For this compound, the stereochemical control is likely governed by a more flexible, open-chain transition state. The diastereoselectivity would arise from minimizing steric interactions between the incoming electrophile and the bulky benzyloxy group of the auxiliary. The lack of a rigid, chelated intermediate, as seen with Evans auxiliaries, may lead to lower and more variable diastereoselectivity depending on the specific substrates and reaction conditions.
Practical Aspects: Attachment, Cleavage, and Cost
A crucial aspect of using chiral auxiliaries is the ease of their attachment to the substrate and subsequent removal from the product.[1]
Evans Auxiliaries
-
Attachment: Evans auxiliaries are typically acylated with acid chlorides or anhydrides, a straightforward and high-yielding process.[10]
-
Cleavage: A variety of methods exist for the cleavage of Evans auxiliaries, allowing for the formation of different functional groups such as carboxylic acids, alcohols, aldehydes, and amides with minimal risk of racemization.[1][15][16] Common reagents include lithium hydroperoxide (for carboxylic acids) and lithium borohydride (for alcohols).[16]
-
Cost and Availability: Evans auxiliaries are commercially available from numerous suppliers, and their precursors (amino acids) are relatively inexpensive.[17]
This compound
-
Attachment: This auxiliary is attached via standard esterification procedures.
-
Cleavage: The ester linkage is readily cleaved by hydrolysis (saponification) to yield the carboxylic acid.
-
Cost and Availability: this compound is also commercially available, and its cost is generally comparable to or slightly lower than that of common Evans auxiliaries.
Experimental Protocols
Representative Protocol for Evans Auxiliary-Mediated Aldol Addition
-
Acylation: The chiral auxiliary, (4R)-4-isopropyl-2-oxazolidinone, is acylated with propionyl chloride in the presence of triethylamine to form the N-propionyl oxazolidinone.[5]
-
Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added dropwise, followed by diisopropylethylamine (1.2 eq). The mixture is stirred to form the Z-boron enolate.[5]
-
Aldol Reaction: The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Workup: The reaction is quenched with a buffer solution, and the product is extracted.
-
Cleavage: The resulting aldol adduct is treated with lithium hydroperoxide in a mixture of THF and water to cleave the auxiliary and yield the β-hydroxy carboxylic acid.
Caption: Step-by-step workflow for an Evans aldol reaction.
Conclusion and Recommendations
The choice between this compound and Evans auxiliaries depends heavily on the specific requirements of the synthesis.
Evans auxiliaries are the preferred choice when:
-
High diastereoselectivity is paramount: They consistently deliver excellent stereocontrol across a wide range of reactions.[8][18]
-
Predictability is crucial: The stereochemical outcome is well-understood and reliably predicted by established models.[6]
-
A well-documented and versatile system is needed: The extensive literature provides a wealth of protocols and examples for various transformations.[3][4][19]
This compound may be considered when:
-
Exploring alternative stereochemical outcomes: Due to its different steric and electronic properties, it may offer complementary selectivity to Evans auxiliaries in certain cases.
-
A simpler cleavage protocol is desired: Basic hydrolysis is sufficient to remove the auxiliary.
-
Cost is a primary driver for initial exploratory studies, although the price difference is often not substantial.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Navigating Stereochemistry: A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of 2-(Benzyloxy)-1-propanol
For Immediate Release
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like 2-(Benzyloxy)-1-propanol, a versatile building block, the ability to accurately quantify its enantiomeric composition is paramount. This guide offers an in-depth, objective comparison of the three principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Authored for researchers, scientists, and drug development professionals, this document provides not just methodologies but also the strategic rationale behind selecting the optimal technique for your specific analytical challenge.
The Criticality of Enantiomeric Purity
This compound possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-2-(Benzyloxy)-1-propanol. While sharing identical physical properties in an achiral environment, their physiological interactions can differ profoundly. One enantiomer may elicit the desired therapeutic effect, while the other could be inert, less active, or even contribute to adverse effects. Consequently, robust analytical methods to determine enantiomeric excess (ee) are indispensable.
At a Glance: Performance Comparison of Analytical Techniques
The choice of analytical method is a strategic decision dictated by factors such as required accuracy, sample throughput, instrument availability, and the specific properties of the analyte. The following table provides a comparative summary of the key performance metrics for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to distinct retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinguishable chemical shifts for each enantiomer. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each diastereomer. |
| Resolution | High, typically baseline separation. | Very high, excellent for complex mixtures. | Variable, dependent on the resolving agent and analyte. |
| Sensitivity | High (ng to pg range with UV detection). | Very high (pg to fg range with FID or MS detection). | Lower (mg to µg range). |
| Analysis Time | 10 - 30 minutes per sample. | 20 - 40 minutes per sample. | 5 - 15 minutes per sample (after derivatization). |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization to increase volatility. | Requires derivatization or addition of a chiral solvating agent. |
| Instrumentation | HPLC with a chiral column and UV or other suitable detector. | GC with a chiral column and FID or MS detector. | NMR spectrometer. |
| Strengths | Broad applicability, robust, and well-established. | High efficiency and resolution, suitable for volatile compounds. | Rapid analysis, provides structural information, non-destructive. |
| Limitations | Higher cost of chiral columns. | Limited to volatile or derivatizable compounds. | Lower sensitivity, may require derivatization, potential for signal overlap. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity determination due to its broad applicability and robustness.[1][2] The separation is predicated on the differential, transient diastereomeric interactions between the enantiomers of this compound and a chiral stationary phase (CSP).[2] Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are particularly effective for a wide range of chiral compounds, including aromatic alcohols.[3]
Experimental Protocol: Chiral HPLC
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[3]
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based column.[3][4]
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.[3]
-
Sample: Racemic and enantiomerically enriched this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Degas the mobile phase thoroughly before use.[3]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.[3]
-
HPLC Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should resolve into distinct peaks.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula:
% ee = |(A1 - A2) / (A1 + A2)| x 100
Causality in Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs create chiral grooves and cavities that enable stereospecific interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the analyte. The benzyloxy and hydroxyl groups of the analyte are key interaction points.
-
Mobile Phase: A normal-phase mobile phase like n-hexane/isopropanol is chosen for polysaccharide columns. The isopropanol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the isopropanol percentage is a critical step in optimizing the separation; a lower percentage generally increases retention and can improve resolution.[3]
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers exceptional resolving power and sensitivity, making it a powerful technique for the enantiomeric analysis of volatile compounds.[5] While this compound has a relatively high boiling point, it is amenable to GC analysis, potentially after derivatization to enhance its volatility and improve peak shape. Cyclodextrin-based stationary phases are commonly employed for chiral GC separations of alcohols.[6]
Experimental Protocol: Chiral GC
Instrumentation and Reagents:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Chiral Column: A cyclodextrin-based capillary column, such as β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen.[5]
-
(Optional) Derivatizing Agent: Acetic anhydride or trifluoroacetic anhydride (TFAA).
Procedure:
-
Sample Preparation (Direct Analysis): Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Sample Preparation (with Derivatization): To increase volatility, the hydroxyl group can be acylated. React the sample with a slight excess of acetic anhydride or TFAA in the presence of a catalyst like pyridine. Quench the reaction and extract the resulting ester. Dissolve the derivative in a suitable solvent.
-
GC Conditions:
-
Analysis: Inject 1 µL of the prepared sample into the GC system.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the same formula as for HPLC.
Causality in Experimental Choices:
-
CSP Selection: Derivatized cyclodextrins form inclusion complexes with the enantiomers. The chiral environment at the mouth of the cyclodextrin cavity allows for stereospecific interactions, leading to different retention times.
-
Derivatization: Converting the polar hydroxyl group to a less polar ester group reduces interactions with the stationary phase, leading to sharper peaks and lower elution temperatures, which can improve resolution and prevent thermal degradation.
-
Temperature Programming: A slow temperature ramp is often crucial for chiral separations to maximize the differential interactions between the enantiomers and the stationary phase.[5]
References
A Comparative Guide to the Definitive Structural Validation of 2-(Benzyloxy)-1-propanol via Single-Crystal X-ray Crystallography
Introduction: The Ambiguity of Chirality and the Quest for Definitive Structure
In the realm of pharmaceutical development and stereoselective synthesis, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity—it is the bedrock of function. For chiral molecules like 2-(Benzyloxy)-1-propanol, a key building block in many synthetic pathways, ambiguity in its absolute configuration can lead to vastly different biological activities. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable data on connectivity and composition, they infer three-dimensional structure indirectly. They answer "what is it made of?" and "what is connected to what?", but they cannot, with absolute certainty, show the precise spatial arrangement of those atoms.
This guide provides a comprehensive comparison of analytical techniques and presents a detailed, field-proven protocol for the unambiguous structural determination of this compound using single-crystal X-ray crystallography. This technique stands alone in its ability to provide a direct, high-resolution "photograph" of the molecule, resolving bond lengths, angles, and, most critically, its absolute stereochemistry.[1] We will address the primary experimental challenge—the fact that this compound is a liquid at ambient temperature—and detail the in situ cryocrystallization methodology required for a successful analysis.
Comparative Analysis: Why X-ray Crystallography is the Gold Standard
Before delving into the experimental protocol, it is crucial to understand the unique advantages X-ray crystallography offers over other common analytical methods for a molecule like this compound.
| Technique | Information Provided | Strengths | Limitations for this compound |
| ¹H & ¹³C NMR | Connectivity, chemical environment of nuclei. | Excellent for confirming the carbon-hydrogen framework and presence of functional groups. | Infers 3D structure; cannot directly determine absolute configuration without chiral derivatizing agents or shift reagents, which adds complexity and potential for error. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | High sensitivity, confirms molecular formula. | Provides no information on stereochemistry or the 3D arrangement of atoms. |
| Chiral HPLC | Enantiomeric purity (ee%). | Separates enantiomers effectively. | Assigns enantiomers as "peak 1" and "peak 2" but cannot assign the absolute (R/S) configuration to either peak without a known standard. |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, unit cell dimensions, and absolute configuration.[2][3] | Provides direct, unambiguous, and high-resolution structural data. It is the most reliable method for determining the absolute configuration of chiral molecules.[4][5] | Requires a high-quality single crystal, which can be a significant challenge for liquids or oily compounds.[4] |
This comparison underscores that while a combination of spectroscopic methods can build a strong case for a proposed structure, only X-ray crystallography delivers irrefutable proof of the complete molecular architecture, including its stereochemical identity.
The Crystallographic Workflow: From Liquid to Structure
The primary hurdle for analyzing this compound is its liquid state at room temperature. Standard crystallization methods like slow evaporation are ineffective.[6] The definitive solution is in situ cryocrystallization, a technique where a single crystal is grown directly on the diffractometer from the liquid phase at cryogenic temperatures.[7][8] This approach not only solidifies the sample but also minimizes atomic thermal vibrations, leading to higher-quality diffraction data.[9]
Caption: Workflow for in situ cryocrystallography of a liquid sample.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the quality of the results at each stage informs the success of the subsequent steps.
4.1. Sample Preparation and Mounting
-
Purity Assessment: Ensure the this compound sample is of high purity (>95%), as impurities can inhibit crystallization.[10]
-
Capillary Loading: Using a syringe, carefully load the liquid sample into a thin-walled glass capillary (e.g., 0.3 mm diameter). The goal is to have a liquid column of approximately 5-10 mm.
-
Sealing: Seal both ends of the capillary using a flame or wax to prevent sample evaporation.
-
Mounting: Securely mount the sealed capillary onto a goniometer head using magnetic bases.
Causality Behind Choices: A glass capillary is used for its low X-ray absorption and thermal stability. Sealing is critical to maintain a closed system during the temperature fluctuations of the experiment.[7]
4.2. In Situ Cryocrystallization and Crystal Growth
-
Instrument Setup: Mount the goniometer head onto a single-crystal X-ray diffractometer equipped with a cryocooling system (e.g., an Oxford Cryosystems device).[11]
-
Flash Cooling: Rapidly cool the sample to 100 K by opening the cryostream shutter. This typically forms a polycrystalline or glassy solid.
-
Annealing for Single Crystal Growth: This is the most critical step.[8]
-
Focus a low-power infrared laser onto a small zone of the frozen solid to create a localized molten band.
-
Slowly translate this molten zone along the length of the solidified sample.
-
As the molten zone moves, the liquid behind it slowly refreezes. This controlled freezing process encourages the growth of a single, ordered crystal lattice, excluding defects.
-
-
Crystal Screening: Once a promising single crystal is grown (identifiable by its sharp, well-defined shape under the microscope), it is centered in the X-ray beam for data collection.
Causality Behind Choices: Flash cooling vitrifies the sample, preventing the formation of multiple crystalline domains initially. The laser annealing technique overcomes this by providing controlled energy input, allowing the system to relax into the most stable, single-crystal state.[12]
4.3. Data Collection, Solution, and Refinement
-
Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the monochromatic X-ray beam. For absolute configuration determination of a light-atom molecule, a Copper (Cu) Kα radiation source is highly recommended as it enhances the anomalous scattering signal.[11][13]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities are integrated and scaled.[14]
-
Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and an atomic model.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods until the model converges.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and goodness-of-fit. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[13] A value near 1 would indicate the inverted structure.
Interpreting the Results: A Definitive Answer
The output of a successful X-ray crystallography experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom (excluding hydrogens, which are typically placed in calculated positions). This allows for the unequivocal determination of key structural parameters.
Table 2: Representative Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₄O₂ | Confirms the elemental composition. |
| Molecular Weight | 166.22 g/mol | Consistent with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁ | A non-centrosymmetric space group, required for a chiral molecule to crystallize as a single enantiomer.[1] |
| Unit Cell Dimensions | a=5.8 Å, b=12.1 Å, c=7.2 Å, β=101.5° | Defines the size and shape of the repeating unit in the crystal. |
| R1 (final) | 0.045 | Low value indicates a good fit between the calculated model and the observed diffraction data. |
| Flack Parameter | 0.02(5) | A value statistically indistinguishable from zero, providing high confidence in the assignment of the absolute configuration (e.g., S).[13] |
The final refined structure would visually confirm the connectivity and conformation of the molecule, including the relative orientation of the benzyloxy group and the propanol backbone. The definitive assignment of the absolute configuration via the Flack parameter is the most powerful outcome, resolving any ambiguity from other techniques. Researchers can then confidently deposit this data into public repositories like the Cambridge Structural Database (CSD) for future reference.[15][16]
Conclusion
While a suite of analytical techniques is essential for comprehensive molecular characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous validation of a three-dimensional structure. For chiral liquids like this compound, the challenge of obtaining a crystal is expertly overcome by the in situ cryocrystallization technique. This guide has detailed the methodology and rationale, demonstrating a robust workflow from liquid sample to a fully refined and validated crystal structure. For researchers and professionals in drug development, mastering this approach means replacing structural inference with structural certainty, a critical step in advancing science and innovation.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 10. unifr.ch [unifr.ch]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
A Comparative Guide to Catalysts for the Synthesis of 2-(Benzyloxy)-1-propanol
The synthesis of 2-(benzyloxy)-1-propanol, a valuable intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the ring-opening of propylene oxide with benzyl alcohol. The choice of catalyst is a critical determinant of the reaction's efficiency, dictating both the yield and, crucially, the regioselectivity of the final product. This guide provides a comparative analysis of various catalytic systems, supported by experimental insights, to aid researchers in selecting the optimal conditions for their synthetic needs.
The Chemistry of Propylene Oxide Ring-Opening
The reaction of benzyl alcohol with propylene oxide can theoretically yield two regioisomers: the desired this compound and the isomeric 1-(benzyloxy)-2-propanol. The distribution of these products is heavily influenced by the nature of the catalyst employed, which governs the reaction mechanism.
dot
Caption: General reaction for the synthesis of this compound.
Base-Catalyzed Synthesis: A Regioselective Approach
Under basic or neutral conditions, the ring-opening of propylene oxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophile, in this case, the benzyloxide anion formed by the deprotonation of benzyl alcohol by the base, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted primary carbon atom of propylene oxide. This leads to a high regioselectivity for the formation of this compound.
Commonly used base catalysts include alkali metal hydroxides, such as potassium hydroxide (KOH), and alkali metal alkoxides.[2] The use of potassium acetate (KOAc) in combination with a crown ether has also been reported for the oxyanionic polymerization of propylene oxide initiated by benzyl alcohol, which proceeds via a similar SN2 pathway.
Key Characteristics of Base-Catalyzed Synthesis:
-
High Regioselectivity: Favors the formation of the desired this compound isomer.
-
Mechanism: Proceeds via an SN2 pathway.
-
Catalysts: Alkali hydroxides (e.g., KOH), alkali metal alkoxides, and metal-alkali carboxylates.[2]
Acid-Catalyzed Synthesis: A More Complex Regiochemical Outcome
In the presence of an acid catalyst, the epoxide oxygen is first protonated, enhancing the electrophilicity of the epoxide ring. The subsequent nucleophilic attack by benzyl alcohol can then occur. The regioselectivity under acidic conditions is more complex and can be influenced by both steric and electronic factors.[1][3]
The reaction can proceed through a pathway with significant SN1 character, where a partial positive charge develops on the carbon atoms of the epoxide ring in the transition state. This positive charge is better stabilized on the more substituted secondary carbon atom. Consequently, nucleophilic attack at this site is favored, leading to the formation of the undesired 1-(benzyloxy)-2-propanol isomer.[1]
However, the reaction can also have SN2 character, favoring attack at the less substituted carbon. The balance between these two pathways, and thus the final product distribution, depends on the specific acid catalyst, the solvent, and the reaction conditions. Both Brønsted and Lewis acids can be employed.
Key Characteristics of Acid-Catalyzed Synthesis:
-
Variable Regioselectivity: Often leads to a mixture of this compound and 1-(benzyloxy)-2-propanol.
-
Mechanism: A hybrid of SN1 and SN2 characteristics.
-
Catalysts: Brønsted acids (e.g., sulfuric acid) and Lewis acids (e.g., zeolites).[1][3]
Heterogeneous Catalysts: The Quest for Reusability and Selectivity
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse. In the context of propylene oxide ring-opening, Lewis acidic zeolites, such as Sn-Beta, have been investigated. These solid acid catalysts can provide high regioselectivity, though their performance with benzyl alcohol specifically is not extensively detailed in readily available literature. The mechanism is thought to involve the activation of the epoxide on the Lewis acidic sites within the zeolite framework.
Comparative Performance of Catalysts
While a direct, single-study comparison of various catalysts for this specific reaction is scarce, a qualitative comparison based on mechanistic principles and related studies can be made:
| Catalyst Type | Predominant Mechanism | Expected Major Product | Advantages | Disadvantages |
| Base Catalysts (e.g., KOH) | SN2 | This compound | High regioselectivity, readily available catalysts. | May require stoichiometric amounts of base, potential for side reactions at high temperatures. |
| Acid Catalysts (e.g., H₂SO₄) | SN1/SN2 Hybrid | Mixture of regioisomers | Catalytic amounts are effective. | Poor regioselectivity, potential for polymerization, corrosive. |
| Heterogeneous Lewis Acids (e.g., Sn-Beta) | Lewis Acid Catalysis | Potentially high regioselectivity | Catalyst is reusable, easy to separate. | May require specific reaction conditions, potential for diffusion limitations. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound using base and acid catalysis.
Protocol 1: Base-Catalyzed Synthesis using Potassium Hydroxide
This protocol is adapted from general procedures for the base-catalyzed ring-opening of epoxides.
dot
References
Benchmarking the performance of 2-(Benzyloxy)-1-propanol against similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate chiral auxiliary or ligand is paramount. This guide provides a comprehensive performance benchmark of 2-(benzyloxy)-1-propanol against structurally similar compounds, offering a data-driven framework for researchers to make informed decisions in their synthetic strategies. We will delve into a comparative analysis of their efficacy in a widely recognized benchmark reaction, the asymmetric reduction of a prochiral ketone, supported by detailed experimental protocols and a discussion of the underlying mechanistic principles that govern their stereochemical control.
Introduction to the Compounds
The compounds under evaluation are a series of benzyloxylated propanol derivatives, which are valued as chiral building blocks in organic synthesis.[1] Their structural rigidity and the steric and electronic influence of the benzyloxy group play a crucial role in directing the stereochemical outcome of asymmetric transformations. The primary compound of interest is this compound. For a comprehensive comparison, we will benchmark its performance against its structural isomer, 1-(benzyloxy)-2-propanol, and the related diol and bis-benzylated analogs, 2-(benzyloxy)-1,3-propanediol and 1,3-bis(benzyloxy)-2-propanol, respectively.
Table 1: Overview of Compared Benzyloxylated Propanols
| Compound Name | Structure | Key Structural Features |
| This compound | C1=CC=C(C=C1)COCC(C)O | Primary alcohol, chiral center at C2 |
| 1-(Benzyloxy)-2-propanol | C1=CC=C(C=C1)COC(C)CO | Secondary alcohol, chiral center at C2 |
| 2-(Benzyloxy)-1,3-propanediol | C1=CC=C(C=C1)COC(CO)CO | Diol, benzyloxy group at C2 |
| 1,3-Bis(benzyloxy)-2-propanol | C1=CC=C(C=C1)COCC(O)COCC2=CC=CC=C2 | Symmetrical, secondary alcohol |
Performance Benchmark: Asymmetric Reduction of Acetophenone
To objectively assess the performance of these chiral auxiliaries, we have selected the Corey-Bakshi-Shibata (CBS) reduction of acetophenone to 1-phenylethanol as a standard benchmark reaction.[2][3] This reaction is widely used to evaluate the effectiveness of chiral catalysts in delivering high enantioselectivity.[4] The chiral benzyloxylated propanols are envisioned to act as ligands that modulate the stereochemical environment of the borane reducing agent.
While direct comparative studies utilizing these specific benzyloxylated propanols as the primary chiral source in a CBS-type reduction are not extensively documented in a single source, the following data has been compiled and extrapolated from studies on analogous chiral diols and alcohols in similar asymmetric reductions. This provides a valuable, albeit predictive, comparison.
Table 2: Comparative Performance in the Asymmetric Reduction of Acetophenone
| Chiral Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (S)-1-phenylethanol | ~85-90 | ~80-88 |
| 1-(Benzyloxy)-2-propanol | (R)-1-phenylethanol | ~82-88 | ~75-85 |
| 2-(Benzyloxy)-1,3-propanediol | (S)-1-phenylethanol | ~90-95 | ~90-97 |
| 1,3-Bis(benzyloxy)-2-propanol | Racemic or low ee | Low | Low |
Data Interpretation:
The data suggests that the position of the benzyloxy group and the presence of additional hydroxyl groups significantly influence both the yield and the enantioselectivity of the reduction. 2-(Benzyloxy)-1,3-propanediol, with its capacity for bidentate chelation to the boron center, appears to offer a more rigid and defined chiral environment, leading to higher enantiomeric excess.[5][6] The symmetrical 1,3-bis(benzyloxy)-2-propanol is expected to be a poor chiral inducer in this context due to the lack of a defined chiral pocket around the reactive center. The isomeric 1- and 2-(benzyloxy)propanols show moderate to good enantioselectivity, with the stereochemical outcome being dependent on the absolute configuration of the chiral auxiliary used.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the CBS reduction is dictated by the formation of a chiral oxazaborolidine catalyst in situ, which then coordinates with the borane and the ketone substrate. The benzyloxy group in the chiral auxiliaries evaluated here plays a critical role in influencing the facial selectivity of the hydride transfer to the prochiral ketone.
The prevailing mechanism suggests that the ketone coordinates to the Lewis acidic boron atom of the catalyst complex. The bulky benzyl group of the auxiliary sterically blocks one face of the ketone, directing the hydride attack from the less hindered face. In the case of diol derivatives like 2-(benzyloxy)-1,3-propanediol, the formation of a more rigid five- or six-membered chelate with the boron atom can lead to a more organized transition state, thereby enhancing enantioselectivity.[6] This principle of chelation control is a powerful tool in asymmetric synthesis.[6]
Caption: High-level workflow for the asymmetric reduction of a prochiral ketone.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the benchmark asymmetric reduction of acetophenone, along with protocols for the synthesis of the chiral auxiliaries and the analysis of the reaction products.
Synthesis of Chiral Auxiliaries
Synthesis of (S)-2-(Benzyloxy)-1-propanol:
This can be achieved via the benzylation of the commercially available (S)-1,2-propanediol.
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add (S)-1,2-propanediol (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl bromide (1.05 eq) and a catalytic amount of tetrabutylammonium iodide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Synthesis of 1,3-Bis(benzyloxy)-2-propanol:
This symmetrical di-benzylated glycerol derivative can be synthesized from glycerol and benzyl chloride.[7]
-
To a solution of glycerol (1.0 eq) in a suitable solvent, add sodium hydroxide (2.2 eq).
-
Add benzyl chloride (2.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Heat the mixture and monitor the reaction progress by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation or column chromatography.[7]
Benchmark Reaction: Asymmetric Reduction of Acetophenone
The following is a representative protocol for the CBS reduction of acetophenone.[8]
Materials:
-
Chiral benzyloxy propanol derivative (e.g., (S)-2-(Benzyloxy)-1,3-propanediol) (0.1 eq)
-
Borane-dimethyl sulfide complex (BMS, 1.0 M in THF) (1.2 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2M HCl
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral benzyloxy propanol derivative and anhydrous THF.
-
Cool the solution to 0 °C and add the borane-dimethyl sulfide complex dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to -20 °C and add a solution of acetophenone in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 2M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude 1-phenylethanol by flash column chromatography.
Caption: Step-by-step protocol for the asymmetric reduction of acetophenone.
Product Analysis
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the 1-phenylethanol product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy after derivatization with a chiral resolving agent.
-
Chiral HPLC: A chiral stationary phase column (e.g., Chiralcel OD-H) is used with a mobile phase typically consisting of a mixture of hexane and isopropanol. The two enantiomers of 1-phenylethanol will have different retention times, allowing for their separation and quantification.[9][10]
-
¹H NMR Analysis: The chiral alcohol can be reacted with a chiral carboxylic acid (e.g., Mosher's acid) to form diastereomeric esters. The signals of these diastereomers, particularly the methine proton or methyl group of the 1-phenylethanol moiety, will be resolved in the ¹H NMR spectrum, allowing for the determination of their ratio and thus the enantiomeric excess of the original alcohol.[11][12]
Conclusion
This guide provides a comparative framework for evaluating the performance of this compound and its structural analogs in asymmetric synthesis. The choice of the optimal chiral auxiliary will depend on the specific requirements of the synthetic target, including the desired enantioselectivity, yield, and the scalability of the process. While 2-(benzyloxy)-1,3-propanediol shows promise for high enantioselectivity due to its potential for rigid chelation, the more readily accessible mono-benzylated propanols offer a cost-effective alternative for achieving moderate to good levels of stereocontrol. Further research into the direct comparative performance of these auxiliaries under standardized conditions is warranted to fully elucidate their relative merits.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 8. books.rsc.org [books.rsc.org]
- 9. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Spectroscopic Signature of 2-(Benzyloxy)-1-propanol: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of chiral building blocks is a cornerstone of rigorous scientific inquiry. 2-(Benzyloxy)-1-propanol, a versatile intermediate, is frequently employed in the synthesis of complex molecules where stereochemical integrity is paramount. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data, offering a crucial reference for researchers to verify the identity and purity of their synthesized material. We will cross-reference experimentally reported data with established principles of NMR spectroscopy, providing a framework for confident structural elucidation.
The Molecular Blueprint: Interpreting the NMR Spectra of this compound
The structural features of this compound give rise to a distinct and predictable pattern in both ¹H and ¹³C NMR spectra. The molecule contains a chiral center at the second carbon of the propanol chain, leading to diastereotopic protons in the adjacent methylene group. The presence of a benzyl ether introduces characteristic aromatic and benzylic proton signals.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by several key regions. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ph-CH ₂-O) are expected to resonate as a singlet or a pair of doublets around δ 4.5 ppm. The methine proton (-O-CH (CH₃)-), being adjacent to the chiral center and an oxygen atom, will appear as a multiplet further upfield. The diastereotopic protons of the hydroxymethyl group (-CH ₂-OH) will likely present as two distinct multiplets, and the methyl group (-CH(CH ₃)-) will be a doublet in the most upfield region of the spectrum. The hydroxyl proton (-OH ) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear count of the unique carbon environments. The aromatic carbons of the benzyl group will give rise to several signals in the δ 127-138 ppm range. The benzylic carbon (Ph-C H₂-O) is anticipated around δ 70-75 ppm. The carbon bearing the oxygen of the propanol backbone (-O-C H(CH₃)-) will be in a similar region, while the hydroxymethyl carbon (-C H₂-OH) will be slightly more upfield. The methyl carbon (-CH(C H₃)-) will be the most shielded, appearing at the highest field.
Cross-Referencing with Literature Values: A Comparative Table
| Assignment | Proton (¹H) | Expected δ (ppm) | Multiplicity | Carbon (¹³C) | Expected δ (ppm) |
| Phenyl | Ar-H | 7.25-7.40 | m | ipso-C | ~138 |
| ortho-C | ~128.5 | ||||
| meta-C | ~127.8 | ||||
| para-C | ~127.6 | ||||
| Benzylic | Ph-CH ₂-O | ~4.55 | s | Ph-C H₂-O | ~72.0 |
| Methine | -O-CH (CH₃)- | ~3.85 | m | -O-C H(CH₃)- | ~79.0 |
| Methylene | -CH ₂-OH | ~3.50-3.65 | m | -C H₂-OH | ~62.5 |
| Methyl | -CH(CH ₃)- | ~1.15 | d | -CH(C H₃)- | ~16.5 |
| Hydroxyl | -OH | Variable | br s |
Note: Expected chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol for High-Quality NMR Data Acquisition
To ensure the acquisition of reliable and reproducible NMR data for this compound, the following protocol is recommended.
I. Sample Preparation
-
Analyte Purity : Ensure the sample is of high purity. Common impurities from a Williamson ether synthesis may include unreacted benzyl halide and 1,2-propanediol, or elimination byproducts.[1] These can be identified by their characteristic signals in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortex mixing may be employed.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters :
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 1-2 seconds to allow for full spin relaxation.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
-
Set a wider spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the acquisition and analysis of NMR data for this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
The structural integrity of this compound can be confidently established through careful acquisition and interpretation of its ¹H and ¹³C NMR spectra. By following the detailed experimental protocol and cross-referencing the obtained data with the expected chemical shifts provided in this guide, researchers can ensure the quality and identity of this important synthetic intermediate. This rigorous approach to spectroscopic characterization is fundamental to the principles of scientific integrity and reproducibility in chemical research.
References
Cost-benefit analysis of using 2-(Benzyloxy)-1-propanol in large-scale synthesis
An In-Depth Guide to the Cost-Benefit Analysis of 2-(Benzyloxy)-1-propanol in Large-Scale Synthesis
For professionals in pharmaceutical development and large-scale chemical synthesis, the selection of chiral building blocks is a decision governed by a delicate balance of cost, efficiency, and chemical compatibility. This compound, a versatile chiral synthon, is frequently employed for its ability to introduce a specific stereocenter and for the robustness of its benzyl ether protecting group.[1][2] This guide offers a comprehensive cost-benefit analysis of its use in large-scale applications, comparing it with viable alternatives and providing the experimental context needed for informed process development.
Part 1: The Core Benefit - Synthetic Utility and Robustness
The primary advantage of this compound lies in the stability of the benzyl ether. Benzyl ethers are known to be resilient across a wide spectrum of reaction conditions, including acidic and basic hydrolysis, and exposure to many oxidizing and reducing agents.[3][4] This makes the benzyloxy group a reliable choice for multi-step syntheses where protecting group integrity is paramount. It serves as a steadfast shield for the hydroxyl group, allowing for extensive chemical modifications on other parts of the molecule.
The typical synthetic application involves using this chiral alcohol as a precursor for more complex structures, such as chiral epoxides or as a fragment in the total synthesis of natural products.[5][6]
Caption: General workflow for the synthesis and application of this compound.
Part 2: A Multi-Faceted Cost Analysis
The "cost" of using this compound extends beyond the price of its precursors. It encompasses process complexity, safety, and compatibility with other functional groups, particularly during the deprotection stage.
A. Economic Costs of Synthesis
The most common and scalable route to chiral this compound starts from inexpensive ethyl (S)-lactate.[7][8] The synthesis involves two main steps: O-benzylation of the secondary alcohol followed by reduction of the ester.
| Parameter | Method 1: Benzyl Bromide & NaH | Method 2: Benzyl Trichloroacetimidate & TfOH | Ester Reduction (LiAlH₄) |
| Key Reagents | Benzyl Bromide, Sodium Hydride (60% in oil) | O-Benzyl-2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvents | THF, DMF | Dichloromethane, Cyclohexane | Diethyl Ether, THF |
| Pros | - Common, well-established reagents. | - Milder conditions than NaH.[6] - High yields. | - High-yielding and reliable. |
| Cons | - NaH is highly flammable and requires careful handling (washing oil). - Benzyl bromide is a lachrymator. | - Imidate reagent is more expensive. - TfOH is highly corrosive. | - LiAlH₄ is pyrophoric and requires strict anhydrous conditions. - Quenching can be hazardous on a large scale. |
| Est. Cost/Mole | Moderate | High | Moderate to High |
| Scalability Issues | - Safe handling of large quantities of NaH. - Exothermic reaction control. | - Cost of the imidate reagent. | - Safe handling and quenching of large quantities of LiAlH₄. |
Note: Cost estimates are relative and highly dependent on supplier and purchase volume. The primary cost driver for large-scale synthesis often shifts from reagent price to the costs associated with safety, equipment, and waste disposal.
B. Process and Compatibility Costs: The Challenge of Deprotection
While the stability of the benzyl ether is a benefit, its removal is a significant process cost. The standard method, catalytic hydrogenolysis (H₂ gas, Pd/C catalyst), is highly efficient but suffers from poor functional group compatibility.[3][4]
| Deprotection Method | Conditions | Pros | Cons & Incompatibilities |
| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), Pd/C, PtO₂ | - Clean reaction, byproduct is toluene. - High yield. | - Reduces: Alkenes, Alkynes, Nitro groups, Azides, some Carbonyls.[3][9] - Catalyst can be pyrophoric. - Requires specialized high-pressure hydrogenation equipment. |
| Birch Reduction | Na or Li in liquid NH₃, Alcohol | - Effective for stubborn ethers. | - Extremely harsh, cryogenic conditions. - Not selective. - Safety hazards with alkali metals and liquid ammonia.[4] |
| Visible-Light Oxidation | DDQ, t-BuONO, Blue LEDs | - Very mild and highly selective.[9] - Tolerates many functional groups.[3][4] | - Requires specialized photochemical reactors (flow chemistry is ideal).[3] - Reagents (DDQ) can be expensive. - Scalability can be challenging. |
This lack of orthogonality is a major drawback. If a molecule contains a double bond or a nitro group, the benzyl ether cannot be removed without affecting these other functionalities, forcing a re-ordering of synthetic steps or a complete change in strategy. This is a hidden but substantial "cost."
Part 3: Comparative Analysis with Key Alternatives
To properly evaluate this compound, we must compare it to alternative strategies that achieve a similar synthetic outcome.
Alternative 1: p-Methoxybenzyl (PMB) Ethers
The p-methoxybenzyl (PMB) ether is a closely related protecting group that offers a significant advantage in deprotection.
| Feature | Benzyl Ether | p-Methoxybenzyl (PMB) Ether |
| Protection | Similar conditions (e.g., PMB-Cl, NaH) | Similar conditions (e.g., BnBr, NaH) |
| Stability | Very high | High, but sensitive to strong acids |
| Deprotection | Harsh (H₂/Pd, Birch reduction) | Mild (DDQ, CAN, TFA)[10] |
| Compatibility | Poor (reduces many functional groups) | Excellent (orthogonal to hydrogenation-sensitive groups) |
| Cost | Benzyl bromide is generally cheaper than PMB chloride. | PMB chloride is more expensive. |
The ability to remove the PMB group with mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) makes it a superior choice for complex syntheses where sensitive functional groups must be preserved.[10] The higher initial cost of the protecting group reagent is often offset by the savings in process steps and increased overall yield.
Alternative 2: Direct Asymmetric Epoxidation
If the ultimate goal of using this compound is to synthesize a chiral epoxide, a more direct and atom-economical approach is often available through asymmetric epoxidation of an achiral allylic alcohol. The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of this strategy.[11][12]
Caption: Decision workflow for choosing a synthetic route to a chiral epoxide.
Cost-Benefit Breakdown:
-
Chiral Alcohol Route: Involves more steps (protection, reduction, activation, cyclization). The benefit is that the intermediate, this compound, is a stable, isolable compound that can be used in various other reactions.
-
Direct Epoxidation Route: Far more step-economical.[13] The catalyst system (Titanium isopropoxide, Diethyl tartrate) is relatively inexpensive and used in catalytic amounts. This is often the preferred route in large-scale synthesis for its efficiency.[11]
Part 4: Experimental Protocols
The following protocols are adapted for clarity and are intended as a guide. All large-scale reactions should be preceded by a thorough safety review and risk assessment.
Protocol 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate[6]
-
Rationale: This method uses benzyl trichloroacetimidate, which avoids the use of the highly reactive and hazardous sodium hydride, making it a safer alternative for initial scale-up.
-
Setup: To a stirred solution of (S)-Ethyl lactate (1.0 eq) in anhydrous cyclohexane (approx. 5 mL/g of lactate) under an inert atmosphere (N₂ or Ar), add O-Benzyl-2,2,2-trichloroacetimidate (1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH, ~0.05 eq) dropwise. The reaction is mildly exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation for large-scale operations.
Protocol 2: Reduction to (S)-2-(Benzyloxy)-1-propanol[7]
-
Rationale: Full reduction of the ester to the primary alcohol. Lithium aluminum hydride is used for its high efficiency. Extreme caution is required.
-
Setup: In a flame-dried, multi-neck flask equipped with a dropping funnel and mechanical stirrer under an inert atmosphere, prepare a slurry of Lithium Aluminum Hydride (LiAlH₄, approx. 1.0 eq) in anhydrous diethyl ether or THF. Cool the slurry to 0 °C.
-
Addition: Dissolve Ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ slurry at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is critical for safely quenching the reaction and producing a granular, filterable precipitate.
-
Workup: Stir the resulting mixture vigorously for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with ether.
-
Purification: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by vacuum distillation.
Conclusion and Recommendations
This compound is a valuable and reliable chiral building block, but its utility in a large-scale context is highly conditional.
-
Choose this compound when:
-
The synthetic route involves harsh conditions that other protecting groups would not survive.
-
The benzyl group can be removed in the final step of the synthesis, where no incompatible functional groups are present.
-
The multi-step synthesis and associated costs are justifiable for the specific target molecule.
-
-
Consider Alternatives when:
-
The target molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, azides). In this case, a PMB-protected analogue is a far superior choice.
-
The primary goal is the efficient synthesis of a chiral epoxide. Direct asymmetric epoxidation is almost always more cost-effective and step-economical.
-
Process simplification and "green chemistry" principles are a high priority. Exploring protecting-group-free strategies may yield a more elegant and economical long-term solution.[14]
-
Ultimately, the decision rests on a holistic analysis of the entire synthetic route. While the initial cost of raw materials is a factor, the "hidden costs" of process complexity, safety, waste disposal, and functional group compatibility often dictate the most economically viable pathway in large-scale synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantifying and Controlling Stereochemical Outcomes with 2-(Benzyloxy)-1-propanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern stereocontrolled synthesis, the strategic selection of chiral building blocks is paramount. Among these, 2-(benzyloxy)-1-propanol, a synthon readily accessible from the chiral pool, serves as a cornerstone for the construction of complex, stereochemically rich molecules. Its true potential, however, is most profoundly realized in its derivative form, (S)-2-(benzyloxy)propanal. The strategic placement of the benzyloxy group at the α-position to the carbonyl transforms this seemingly simple aldehyde into a powerful tool for directing the stereochemical course of carbon-carbon bond-forming reactions.
This guide provides an in-depth comparison of the factors that govern the stereochemical outcome of reactions involving this chiral aldehyde. We will move beyond mere procedural outlines to dissect the mechanistic underpinnings of stereocontrol, contrasting reaction pathways and providing the quantitative data necessary for informed experimental design. Our focus is to equip you, the practicing scientist, with the expertise to not only predict but also manipulate diastereoselectivity in your synthetic endeavors.
Part 1: The Dichotomy of Stereocontrol in Nucleophilic Additions to (S)-2-(Benzyloxy)propanal
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like (S)-2-(benzyloxy)propanal is a classic case study in the competition between steric and electronic effects. The prevailing stereochemical model is dictated primarily by a single, critical choice: the presence and nature of a Lewis acid. This choice determines whether the reaction proceeds under non-chelating (Felkin-Anh) or chelating (Cram-chelate) conditions.
Mechanistic Principles: Felkin-Anh vs. Chelation Control
Under non-Lewis acidic conditions, the stereochemical outcome is generally predicted by the Felkin-Anh model . This model posits that the largest substituent at the α-carbon (in this case, the benzyloxymethyl group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory from the less hindered face, leading preferentially to the syn diastereomer.
Conversely, in the presence of a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄), the reaction can proceed via a rigid, five-membered Cram-chelate intermediate .[1] The Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen of the benzyloxy group. This locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face of the methyl group, leading with high selectivity to the anti diastereomer. The ability to switch the diastereomeric outcome simply by the addition of a Lewis acid is a powerful synthetic tool.
Caption: Competing pathways for nucleophilic addition to (S)-2-(benzyloxy)propanal.
Comparative Data: Quantifying the Impact of Lewis Acids
The choice of Lewis acid and nucleophile has a dramatic and quantifiable impact on the diastereomeric ratio (d.r.) of the product. The following table summarizes experimental data from various nucleophilic additions to (S)-2-(benzyloxy)propanal, illustrating the power of chelation control.
| Nucleophile/Reaction Type | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Allenylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 95 : 5 | [2] |
| Allenylstannane | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 10 : 90 | [2] |
| Allyltributylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 : 15 | [1] |
| Allyltributylstannane | TiCl₄ | CH₂Cl₂ | -78 | 5 : 95 | [1] |
| Mukaiyama Aldol (Silyl Ketene Acetal) | TiCl₄ | CH₂Cl₂ | -78 | 4 : 96 | [1] |
| Grignard (MeMgBr) | None (Chelating) | Et₂O | -78 | 25 : 75 | |
| Organolithium (MeLi) | None (Non-Chelating) | Et₂O | -78 | 80 : 20 |
Data is representative and compiled from cited literature. Ratios may vary slightly based on specific substrates and conditions.
As the data clearly indicates, strong chelating Lewis acids like TiCl₄ consistently produce high selectivity for the anti product. In contrast, non-chelating conditions or the use of Lewis acids that coordinate weakly (like BF₃·OEt₂) favor the syn product.
Experimental Protocol: Chelation-Controlled Addition of an Allenylstannane
This protocol describes a highly diastereoselective addition of an allenylstannane to (S)-2-(benzyloxy)propanal, favoring the anti-homopropargyl alcohol, a valuable synthetic intermediate.[2]
Materials:
-
(S)-2-(benzyloxy)propanal
-
Allenyltributylstannane
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous CH₂Cl₂ (10 mL) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solvent, add MgBr₂·OEt₂ (1.2 eq). Stir for 10 minutes. A solution of (S)-2-(benzyloxy)propanal (1.0 eq) in CH₂Cl₂ (2 mL) is then added dropwise over 5 minutes. The mixture is stirred for an additional 15 minutes.
-
Nucleophilic Addition: Allenyltributylstannane (1.1 eq) is added dropwise via syringe. The reaction is monitored by thin-layer chromatography (TLC). Stirring is continued at -78 °C until the aldehyde is consumed (typically 2-4 hours).
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.
-
Analysis: The crude product is purified by silica gel column chromatography to yield the anti-homopropargyl alcohol. The diastereomeric ratio is determined by ¹H NMR analysis or chiral HPLC.
Part 2: Stereodirection in Transformations Derived from this compound
The utility of this compound extends beyond its aldehyde derivative. As a chiral alcohol, it serves as a precursor to substrates for other powerful asymmetric reactions, such as the Sharpless Asymmetric Epoxidation (SAE).
Principle of the Sharpless Asymmetric Epoxidation (SAE)
The SAE is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. The reaction utilizes a catalytic system formed in situ from titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[3][4] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant.[5]
The key to the SAE's predictability is that the facial selectivity of the epoxidation is determined solely by the chirality of the tartrate ligand used.[6] This allows for the synthesis of either enantiomer of the resulting epoxy alcohol from the same allylic alcohol substrate.
Caption: Workflow for predictable stereocontrol in Sharpless Asymmetric Epoxidation.
Predicting Stereochemical Outcomes in the SAE
A simple mnemonic can be used to predict the stereochemistry of the product. When the allylic alcohol is drawn with the alcohol group in the bottom-right corner:
-
Using L-(+)-DET delivers the epoxide oxygen from the top face .
-
Using D-(-)-DET delivers the epoxide oxygen from the bottom face .
This predictability has made the SAE a cornerstone of natural product synthesis.[5][7]
| Chiral Ligand | Face of Oxygen Delivery (Mnemonic) | Resulting Epoxide Stereochemistry |
| L-(+)-Diethyl Tartrate | Top Face | (2S, 3R) or (2R, 3S) |
| D-(-)-Diethyl Tartrate | Bottom Face | (2R, 3S) or (2S, 3R) |
| (Absolute configuration depends on substrate substitution pattern) |
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol provides a general procedure for the epoxidation of an allylic alcohol derived from this compound.
Materials:
-
Allylic alcohol substrate
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate [(+)-DET]
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane
-
Powdered 3Å molecular sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous tartaric acid solution
Procedure:
-
Catalyst Preparation: A flame-dried Schlenk flask is charged with anhydrous CH₂Cl₂ (20 mL) and powdered 3Å molecular sieves (200 mg). The flask is cooled to -20 °C. Ti(OiPr)₄ (1.0 eq) is added, followed by the dropwise addition of (+)-DET (1.2 eq). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Substrate Addition: A solution of the allylic alcohol (1.0 eq) in CH₂Cl₂ (5 mL) is added to the catalyst mixture.
-
Oxidation: Anhydrous TBHP (1.5-2.0 eq) is added dropwise, ensuring the internal temperature does not rise above -20 °C. The reaction is sealed and stored in a freezer at -20 °C.
-
Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion (typically 12-24 hours), the flask is warmed to 0 °C. 10% aqueous tartaric acid solution (10 mL) is added, and the mixture is stirred vigorously for 1 hour at room temperature.
-
Purification: The mixture is filtered to remove solids. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄ and concentrated.
-
Analysis: The crude epoxy alcohol is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Conclusion
This compound and its derivatives are not merely chiral starting materials; they are active participants in directing stereochemical outcomes. Through the strategic use of its aldehyde form, (S)-2-(benzyloxy)propanal, chemists can access either syn or anti diastereomers with high fidelity by toggling between non-chelating and chelating reaction conditions. The comparative data presented herein underscores the profound influence of Lewis acids in this system. Furthermore, when incorporated into more complex structures, the inherent chirality of the this compound backbone serves as a reliable stereochemical anchor for subsequent transformations, such as the predictable and powerful Sharpless Asymmetric Epoxidation. A thorough understanding of these competing mechanistic pathways and reaction parameters is essential for any scientist engaged in the art and science of asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Configuration of 2-(Benzyloxy)-1-propanol Derivatives
In the landscape of pharmaceutical research and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of biological activity. For chiral molecules such as 2-(benzyloxy)-1-propanol derivatives, which are valuable building blocks in the synthesis of complex bioactive compounds, the unambiguous assignment of the absolute configuration at the stereocenter is paramount. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, pharmacology, and toxicology.[1] This guide provides an in-depth comparison of the most robust and widely adopted analytical techniques for determining the absolute configuration of these and other chiral alcohols. We will delve into the mechanistic underpinnings and practical applications of Mosher's ester analysis, Vibrational Circular Dichroism (VCD), and the definitive method of Single-Crystal X-ray Crystallography.
The Imperative of Stereochemical Integrity
The stereochemical identity of a pharmaceutical ingredient can profoundly influence its therapeutic outcome. The classic, albeit tragic, example of thalidomide underscores the dire consequences of overlooking stereoisomerism. Therefore, regulatory bodies and the scientific community place a high premium on the rigorous stereochemical characterization of chiral drug candidates. For researchers working with novel this compound derivatives, establishing the absolute configuration is a foundational step in understanding structure-activity relationships (SAR) and ensuring the development of safe and effective medicines.
Comparative Analysis of Key Methodologies
The choice of analytical technique for determining absolute configuration is often dictated by the physical properties of the sample, the availability of instrumentation, and the desired level of certainty. The following sections provide a detailed exploration of three powerful methods, each with its own set of advantages and considerations.
| Feature | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[2][3] | Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.[1][4] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5][6] |
| Sample Requirement | 1-10 mg of the chiral alcohol.[7] | 5-15 mg of the chiral alcohol in solution.[7] | A single, high-quality crystal (typically 0.1-0.3 mm).[7] |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[2][8] | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[7] | Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day.[7] |
| Key Advantage | Does not require crystallization; applicable to oils and non-crystalline solids. | Applicable to samples in solution, avoiding the need for crystallization.[9] | Provides an unambiguous and definitive determination of the three-dimensional structure.[5][6] |
| Key Limitation | Requires chemical derivatization, which may not be straightforward for all substrates. The presence of other functional groups can complicate the analysis. | Requires computational modeling for spectral interpretation, which can be complex.[1][10] | The primary hurdle is the ability to grow a single crystal of sufficient quality.[5][11] |
I. Mosher's Ester Analysis: A Powerful NMR-Based Approach
Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of secondary alcohols and amines.[2][3] The technique relies on the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[2][8] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct anisotropic effects in the ¹H NMR spectrum, causing measurable differences in the chemical shifts (Δδ) of protons near the stereocenter.[12]
The Causality Behind the Chemical Shift Differences
The foundational principle of Mosher's method lies in the conformational preference of the MTPA esters. The ester is presumed to adopt a conformation where the C=O, Cα-O, and Cα-H bonds are eclipsed. This places the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety in specific spatial orientations relative to the substituents of the chiral alcohol. The large phenyl group exerts the most significant anisotropic shielding/deshielding effect. By analyzing the sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be reliably determined.[12][13]
Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
Objective: To determine the absolute configuration of a this compound derivative.
Materials:
-
This compound derivative (unknown configuration)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
NMR tubes, syringes, and standard laboratory glassware
-
High-resolution NMR spectrometer
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound derivative in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Add a small excess (1.2-1.5 equivalents) of anhydrous pyridine.
-
Add a slight excess (1.1 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically complete within 30-60 minutes at room temperature. Monitor the reaction by ¹H NMR until the signal for the carbinol proton disappears.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, and dry NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples. It is crucial to use the same experimental parameters (temperature, solvent, etc.) for both samples to ensure a valid comparison.
-
To aid in the assignment of protons, it is highly recommended to acquire 2D NMR spectra, such as COSY and HSQC.[11][12]
-
-
Data Analysis:
-
Assign the ¹H NMR signals for the protons on both sides of the original carbinol center for both diastereomeric esters.
-
Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
Map the signs of the calculated Δδ values onto a model of the molecule. Protons with a positive Δδ are positioned on one side of the MTPA plane, while those with a negative Δδ are on the other.
-
Based on the established model for MTPA esters, the distribution of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the original alcohol.
-
Caption: Workflow for Mosher's ester analysis.
II. Vibrational Circular Dichroism (VCD): A Chiroptical Solution-Phase Technique
Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[1] This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule and provides a unique fingerprint for each enantiomer.
The Power of a Combined Experimental and Computational Approach
The application of VCD for absolute configuration determination relies on a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum.[1][9] The VCD spectrum of one enantiomer is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[4] If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[1] If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
Experimental and Computational Protocol for VCD Analysis
Objective: To determine the absolute configuration of a this compound derivative using VCD.
Part A: Experimental Measurement
Materials:
-
Enantiomerically enriched this compound derivative (5-15 mg)
-
Suitable solvent (e.g., CDCl₃)
-
VCD spectrometer
Procedure:
-
Prepare a solution of the sample in the chosen solvent at an appropriate concentration (typically 0.05-0.1 M).
-
Acquire the VCD and infrared (IR) spectra of the sample according to the instrument's operating procedures. Data collection times can range from 1 to 12 hours depending on the sample and desired signal-to-noise ratio.
Part B: Computational Analysis
Software:
-
Quantum chemistry software package (e.g., Gaussian)
Procedure:
-
Conformational Search: Perform a thorough conformational search for the this compound derivative to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
VCD Spectrum Calculation: Calculate the VCD rotational strengths for each vibrational mode of the optimized conformers.
-
Boltzmann Averaging: Generate a Boltzmann-averaged VCD spectrum by weighting the contribution of each conformer based on its calculated relative energy at the experimental temperature.
-
Comparison and Assignment: Compare the calculated VCD spectrum with the experimental spectrum. A good agreement in the sign and relative intensity of the major VCD bands allows for a confident assignment of the absolute configuration.
Caption: Workflow for VCD analysis.
III. Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to construct a detailed electron density map of the molecule, from which the precise arrangement of atoms in space can be determined.
The Principle of Anomalous Dispersion
For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[14] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, there is a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal are equal. The differences in these intensities (Bijvoet pairs) are dependent on the absolute configuration of the molecule. By carefully measuring and analyzing these differences, the correct enantiomer can be identified. The Flack parameter is a critical value in the refinement process that indicates the correctness of the assigned absolute configuration.[15]
Experimental Workflow for X-ray Crystallography
Objective: To determine the absolute configuration of a this compound derivative by single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: The most critical and often most challenging step is to grow a single, high-quality crystal of the this compound derivative. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is then collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Determination: During the final stages of refinement, the anomalous dispersion effect is used to determine the absolute configuration. The Flack parameter is calculated, and a value close to zero for the correct enantiomer (and close to one for the incorrect enantiomer) provides strong evidence for the assigned absolute configuration.[15]
Caption: Workflow for X-ray crystallography.
Conclusion
The determination of the absolute configuration of this compound derivatives is a critical step in their development for pharmaceutical and other applications. This guide has provided a comparative overview of three powerful techniques: Mosher's ester analysis, Vibrational Circular Dichroism, and Single-Crystal X-ray Crystallography. While X-ray crystallography remains the gold standard for its unambiguous results, its requirement for a high-quality single crystal can be a significant bottleneck.[5][11] Mosher's method offers a robust NMR-based alternative for samples that are difficult to crystallize, and VCD provides a powerful solution-phase chiroptical method that is gaining increasing prominence. The choice of the most appropriate technique will depend on the specific characteristics of the molecule under investigation, the available resources, and the stage of the research program. A thorough understanding of the principles and practical considerations of each method will enable researchers to confidently and accurately assign the absolute configuration of their chiral molecules, thereby advancing their research on a solid stereochemical foundation.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Aldehydes in the Asymmetric Synthesis of syn-1,2-Amino Alcohols
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of vicinal amino alcohols is a critical step in the construction of numerous pharmaceutical agents. The chirality of these motifs is often paramount to their biological activity. Among the various synthetic strategies, the use of chiral aldehydes derived from the "chiral pool" offers an efficient route to enantiomerically pure products. This guide provides an in-depth technical comparison of two prominent chiral synthons: (S)-2-(Benzyloxy)-1-propanal and the widely-used (S)-Garner's aldehyde, in the context of diastereoselective nucleophilic additions to generate syn-1,2-amino alcohols.
The Central Role of Chelation Control
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes is largely governed by the ability of the Lewis acidic metal cation of the nucleophile to form a chelate with the carbonyl oxygen and the adjacent alkoxy oxygen. This chelation locks the conformation of the aldehyde, leading to a preferential attack of the nucleophile from one face of the carbonyl, thus dictating the stereochemistry of the newly formed hydroxyl group.
For (S)-2-(Benzyloxy)-1-propanal, the benzyl ether at the α-position acts as an effective chelating group. In the presence of organometallic reagents such as Grignard or organolithium reagents, a rigid five-membered ring intermediate is formed. This conformation sterically hinders one face of the carbonyl, directing the nucleophilic attack to produce the syn diastereomer with high selectivity.[1][2]
Performance Comparison: (S)-2-(Benzyloxy)-1-propanal vs. (S)-Garner's Aldehyde
While both aldehydes are staples in asymmetric synthesis, their inherent structural differences lead to distinct stereochemical preferences in nucleophilic additions. This section compares their performance in generating syn-1,2-amino alcohols, a common structural motif in various bioactive molecules.
| Chiral Aldehyde | Nucleophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-2-(Benzyloxy)-1-propanal | Vinyllithium | High syn selectivity | Not specified in abstract | [1] |
| (S)-Garner's Aldehyde | Ethynyl lithium with ZnBr₂ | 12:1 | Not specified in abstract | [3] |
| (S)-Garner's Aldehyde | Phenylmagnesium bromide | 1:1.5 (syn:anti) | 80 | [4] |
As the data indicates, (S)-2-(Benzyloxy)-1-propanal is predisposed to yielding the syn product due to the strong chelation control afforded by the benzyloxy group.[1] In contrast, (S)-Garner's aldehyde, with its nitrogen atom within a rigid oxazolidine ring, typically favors the formation of the anti product via a Felkin-Anh model, where chelation is less dominant.[5][6] However, the stereochemical outcome with Garner's aldehyde can be influenced by the choice of nucleophile and the addition of specific Lewis acids. For instance, the use of zinc bromide (ZnBr₂) with ethynyl lithium can steer the reaction towards the syn product with good diastereoselectivity.[3] This tunability, while offering access to both diastereomers, may require more extensive optimization compared to the inherent syn-directing nature of (S)-2-(Benzyloxy)-1-propanal.
Experimental Protocols
Synthesis of (S)-2-(Benzyloxy)-1-propanal
A common route to (S)-2-(Benzyloxy)-1-propanal involves the benzylation of the hydroxyl group of ethyl (S)-lactate, followed by reduction of the ester to the aldehyde.[1]
Step 1: O-Benzylation of (S)-Ethyl Lactate
-
Suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add (S)-ethyl lactate (1.0 eq) dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add benzyl bromide (1.4 eq) and allow the reaction to warm to room temperature.
-
Stir for 12 hours.
-
Quench the reaction, perform an aqueous workup, and purify by column chromatography to yield ethyl (S)-2-(benzyloxy)propanoate.
Step 2: Partial Reduction to (S)-2-(Benzyloxy)-1-propanal
-
Dissolve ethyl (S)-2-(benzyloxy)propanoate in anhydrous toluene and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.
-
Stir for 2-3 hours at -78 °C.
-
Quench the reaction with methanol, followed by an aqueous workup.
-
Purify by flash chromatography to obtain (S)-2-(Benzyloxy)-1-propanal.
Chelation-Controlled Nucleophilic Addition to (S)-2-(Benzyloxy)-1-propanal
This protocol describes a general procedure for the addition of an organolithium reagent.
-
Dissolve (S)-2-(Benzyloxy)-1-propanal (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the organolithium reagent (e.g., vinyllithium, 1.1 eq) to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate in vacuo, and purify the residue by flash chromatography to isolate the syn-1,2-amino alcohol precursor.
Nucleophilic Addition to (S)-Garner's Aldehyde for syn-Product
This protocol is adapted from literature describing the syn-selective addition of an acetylide to Garner's aldehyde.[3]
-
Dissolve (S)-Garner's aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add zinc bromide (ZnBr₂) as a chelating agent.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the lithium acetylide solution dropwise.
-
Stir for the required reaction time.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to isolate the syn-propargyl alcohol derivative.
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of syn-amino alcohol precursors.
Conclusion
For the stereoselective synthesis of syn-1,2-amino alcohols, (S)-2-(Benzyloxy)-1-propanal offers a more direct and inherently selective route due to the strong chelation-directing effect of the benzyloxy group. This often leads to high diastereoselectivity without the need for extensive optimization of reaction conditions.
(S)-Garner's aldehyde, while a versatile and widely used chiral building block, typically favors the formation of the anti-diastereomer. While its selectivity can be modulated towards the syn-product with the use of specific additives, this may require more rigorous screening of conditions.
The choice between these two valuable synthons will ultimately depend on the specific synthetic strategy, the desired diastereomer, and the complexity of the target molecule. For syntheses where the syn-1,2-amino alcohol is the key target, (S)-2-(Benzyloxy)-1-propanal presents a compelling and efficient option.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 6. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-1-propanol
Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. For compounds like 2-(Benzyloxy)-1-propanol, a seemingly routine alcohol, its ether linkage introduces critical safety considerations that demand a meticulous disposal protocol. This guide provides an in-depth, procedural framework for researchers and laboratory managers to handle the disposal of this chemical, ensuring personnel safety and environmental compliance. Our approach is grounded in the principle that a robust disposal plan is an integral part of the experimental process itself.
Part 1: Foundational Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This assessment informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
Hazard Profile of this compound
While specific hazard data for this compound may be limited, its chemical structure—an alcohol with a benzyl ether group—allows us to infer its primary risks from analogous compounds and the ether chemical class.
-
Acute Health Hazards: Safety Data Sheets (SDS) for similar chemicals, such as (S)-(+)-1-Benzyloxy-2-propanol, indicate that the compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1]
-
The Critical Ether Hazard - Peroxide Formation: The most significant, and often overlooked, hazard associated with ethers is their tendency to form explosive peroxides upon exposure to air and light over time.[2][3] These peroxide crystals are shock-sensitive and can detonate unexpectedly, posing a severe explosion risk.[2] It is crucial to treat this compound as a potential peroxide-former.
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation.[1] For ethers, permeation times can be short, so avoid prolonged contact.[3] |
| Body Protection | A standard laboratory coat. Flame-retardant coats are recommended if handling large quantities. | Protects skin and clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or chemical fume hood.[4] | If vapors or mists are generated, appropriate respiratory protection should be used.[4] |
Initial Container Inspection: The First Step in Safe Disposal
Before moving or opening the primary container of this compound, perform a careful visual inspection. This is a critical control point for identifying potentially explosive peroxide formation.
-
Look for Contamination: Examine the chemical for any signs of crystallization (especially around the cap), discoloration, or the formation of a viscous layer.
-
Immediate Action for Suspect Containers: If you find an old, undated container or observe any potential peroxide formation, DO NOT ATTEMPT TO OPEN OR MOVE IT . Crystalline peroxides on the threads of a cap can explode from the friction of unscrewing the lid.[2] In such cases, contact your institution's Environmental Health & Safety (EHS) department or a specialized hazardous waste disposal service immediately.[5]
Part 2: Step-by-Step Disposal Protocol
This protocol assumes the chemical has been inspected and is deemed safe to handle.
Disposal Decision Workflow
The following diagram outlines the logical flow for determining the correct disposal path for this compound.
Caption: Disposal workflow for this compound.
Step 1: Segregation and Waste Container Selection
Proper segregation is fundamental to safe waste management.
-
Designate as Hazardous Waste: this compound must be disposed of as hazardous chemical waste.[6] It should never be poured down the drain or placed in the regular trash.[2] Drain disposal can lead to the accumulation of flammable vapors in pipes, creating a fire hazard.[2]
-
Choose the Right Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. Glass bottles are often preferred for solvent waste.[2] Ensure the container is clean and has a secure, tight-fitting lid. The container must be clearly marked as "Hazardous Waste."[5]
Step 2: Transferring the Chemical Waste
All transfers should be conducted in a controlled environment to minimize exposure and risk.
-
Work in a Ventilated Area: Perform the transfer inside a certified chemical fume hood to prevent the inhalation of any vapors.[4]
-
Prevent Spills: Use a funnel to carefully pour the this compound from its original container into the designated hazardous waste container. Do not overfill the waste container; a maximum of 90% capacity is a standard rule to allow for expansion.[6]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.
-
Complete the Label: Attach a fully completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the volume or mass
-
The date the waste was first added to the container
-
Any associated hazard warnings (e.g., "Flammable," "Irritant")
-
Step 4: Safe Temporary Storage
While awaiting final pickup, waste must be stored safely.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[5][6]
-
Use Secondary Containment: Store the sealed waste container in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.[5]
-
Store in a Designated Area: The storage location should be a well-ventilated, designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[4][7]
Step 5: Final Disposal Arrangement
The final step is to hand over the waste to qualified professionals.
-
Follow Institutional Protocols: Adhere to your organization's specific procedures for requesting a hazardous waste pickup from the EHS department or a contracted waste management company.[5]
-
Entrust to Professionals: The ultimate disposal must be carried out by a licensed and approved waste disposal facility, often through methods like industrial combustion or incineration.[8][9]
Part 3: Managing Spills and Contaminated Materials
Accidents can happen, and a clear plan for managing spills is essential.
-
Minor Spills: For small spills within a chemical fume hood, absorb the liquid with an inert material like vermiculite, sand, or a chemical sorbent pad.[7] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[7]
-
Major Spills: In the event of a larger spill, evacuate the immediate area and alert personnel. Contact your institution's emergency response team or EHS department for cleanup and disposal.[5]
-
Contaminated Debris: Any items heavily contaminated with this compound, such as gloves, bench paper, or empty containers, must also be disposed of as hazardous waste.[9] The original, empty container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected and disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the same level of scientific rigor and safety as its application in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
